molecular formula C7H16NO3.Cl<br>C7H16ClNO3 B196141 Carnitine Chloride CAS No. 461-05-2

Carnitine Chloride

Cat. No.: B196141
CAS No.: 461-05-2
M. Wt: 197.66 g/mol
InChI Key: JXXCENBLGFBQJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carnitinium is a quaternary ammonium ion that is the the conjugate acid of carnitine. It has a role as a human metabolite and a mouse metabolite. It is functionally related to a gamma-amino-beta-hydroxybutyric acid. It is a conjugate acid of a carnitine.
Carnitine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Carnitine is an amino acid derivative. Carnitine facilitates long-chain fatty acid entry into mitochondria, delivering substrate for oxidation and subsequent energy production. Fatty acids are utilized as an energy substrate in all tissues except the brain.
A constituent of STRIATED MUSCLE and LIVER. It is an amino acid derivative and an essential cofactor for fatty acid metabolism.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-carboxy-2-hydroxypropyl)-trimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3.ClH/c1-8(2,3)5-6(9)4-7(10)11;/h6,9H,4-5H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXXCENBLGFBQJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CC(CC(=O)O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>29.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56320846
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

461-05-2, 461-06-3
Record name Carnitine chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=461-05-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carnitine chloride [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000461052
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CARNITINE (dl) HYDROCHLORIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757390
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Propanaminium, 3-carboxy-2-hydroxy-N,N,N-trimethyl-, chloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name DL-carnitine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.646
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Carnitine Chloride in Mitochondria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-carnitine, often administered as L-carnitine chloride, is a vital quaternary ammonium compound essential for mitochondrial fatty acid metabolism.[1][2][3] Its primary role is to facilitate the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce energy in the form of ATP.[1][4] This process, known as the carnitine shuttle, is critical for tissues with high energy demands, such as skeletal and cardiac muscle. This technical guide provides a comprehensive overview of the mechanism of action of carnitine chloride in mitochondria, detailing the key enzymes and transporters involved, the regulation of the pathway, and its overall impact on mitochondrial bioenergetics. Furthermore, it presents detailed experimental protocols for studying the carnitine shuttle and quantitative data to support further research and drug development.

Introduction to Carnitine and Mitochondrial Fatty Acid Oxidation

Mitochondria are the primary sites of cellular energy production, and fatty acids are a major fuel source, particularly during periods of fasting or prolonged exercise. However, the inner mitochondrial membrane is impermeable to long-chain fatty acids. The carnitine shuttle system, in which L-carnitine is the central molecule, overcomes this barrier. L-carnitine can be obtained from the diet or synthesized endogenously from the amino acids lysine and methionine. Its role extends beyond fatty acid transport to include modulating the intramitochondrial acyl-CoA/CoA ratio and removing toxic acyl groups from the mitochondria.

The Carnitine Shuttle: A Step-by-Step Mechanism

The transport of long-chain fatty acids into the mitochondrial matrix is a multi-step process involving several key proteins.

2.1. Activation of Fatty Acids in the Cytosol

Before entering the carnitine shuttle, long-chain fatty acids must first be activated in the cytosol. This reaction is catalyzed by long-chain acyl-CoA synthetases (ACSLs) located on the outer mitochondrial membrane and the endoplasmic reticulum. ACSLs utilize ATP to convert a fatty acid into a fatty acyl-CoA ester.

2.2. The Role of Carnitine Palmitoyltransferase 1 (CPT1)

The committed and rate-limiting step of the carnitine shuttle is catalyzed by Carnitine Palmitoyltransferase 1 (CPT1) , an enzyme located on the outer mitochondrial membrane. CPT1 facilitates the transfer of the acyl group from fatty acyl-CoA to L-carnitine, forming fatty acylcarnitine and releasing Coenzyme A (CoA). There are three isoforms of CPT1 with distinct tissue distributions and regulatory properties: CPT1A (liver and kidney), CPT1B (skeletal and cardiac muscle), and CPT1C (brain).

2.3. Translocation Across the Inner Mitochondrial Membrane

The newly formed fatty acylcarnitine is then transported across the inner mitochondrial membrane into the mitochondrial matrix by the carnitine-acylcarnitine translocase (CACT) , also known as solute carrier family 25 member 20 (SLC25A20). CACT functions as an antiporter, exchanging one molecule of fatty acylcarnitine from the intermembrane space for one molecule of free L-carnitine from the matrix.

2.4. Regeneration of Fatty Acyl-CoA in the Matrix

Once inside the mitochondrial matrix, the fatty acyl group is transferred back from carnitine to CoA by Carnitine Palmitoyltransferase 2 (CPT2) . This enzyme is located on the matrix side of the inner mitochondrial membrane. This reaction regenerates fatty acyl-CoA, which can then enter the β-oxidation pathway, and frees L-carnitine to be transported back to the intermembrane space by CACT.

Regulation of the Carnitine Shuttle

The carnitine shuttle is tightly regulated to match the rate of fatty acid oxidation with the cell's energy demands. The primary regulatory point is the inhibition of CPT1 by malonyl-CoA , the first committed intermediate in fatty acid synthesis. When glucose levels are high, insulin signaling promotes the synthesis of malonyl-CoA, which allosterically inhibits CPT1, thereby preventing fatty acid entry into the mitochondria and favoring fatty acid storage. Conversely, during fasting or exercise, when glucagon and epinephrine levels are elevated, malonyl-CoA levels decrease, relieving the inhibition of CPT1 and allowing for increased fatty acid oxidation.

Impact on Mitochondrial Bioenergetics

By facilitating the transport of fatty acids into the mitochondria, this compound directly impacts several key aspects of mitochondrial bioenergetics:

  • Increased β-Oxidation: The primary consequence is the enhanced rate of fatty acid β-oxidation, leading to the production of acetyl-CoA, NADH, and FADH2.

  • Enhanced ATP Production: The acetyl-CoA generated from β-oxidation enters the citric acid cycle, and the reducing equivalents (NADH and FADH2) fuel the electron transport chain, resulting in significant ATP synthesis through oxidative phosphorylation.

  • Modulation of the Acyl-CoA/CoA Ratio: Carnitine helps to maintain a healthy balance between free CoA and acyl-CoA esters within the mitochondria. An accumulation of acyl-CoA can inhibit key metabolic enzymes.

  • Mitochondrial Protection: By facilitating the removal of excess acyl groups, carnitine can protect mitochondria from the toxic effects of their accumulation, which can include impaired enzyme function and increased oxidative stress.

Quantitative Data

The following table summarizes key kinetic parameters for the enzymes of the carnitine shuttle. Note that these values can vary depending on the specific isoform, tissue source, and experimental conditions.

EnzymeSubstrateKmInhibitorKiReference
CPT1A (rat liver) Palmitoyl-CoA25-35 µMMalonyl-CoA1.8-2.7 µM
L-Carnitine250-500 µM
CPT1B (rat muscle) Palmitoyl-CoA~30 µMMalonyl-CoA~0.03 µM
L-Carnitine~400 µM
CPT2 (bovine heart) Palmitoylcarnitine~130 µM
CoA~5 µM

Km (Michaelis constant) is the substrate concentration at which the reaction rate is half of Vmax. Ki (inhibition constant) is the concentration of inhibitor required to produce half-maximum inhibition.

Detailed Experimental Protocols

6.1. Isolation of Functional Mitochondria from Rat Liver

This protocol is adapted from established methods for isolating functional mitochondria suitable for bioenergetic studies.

Materials:

  • Isolation Buffer: 220 mM mannitol, 70 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4.

  • Homogenization Buffer: Isolation Buffer with 0.5% (w/v) BSA (fatty acid-free).

  • Resuspension Buffer: Isolation Buffer without EGTA.

  • Dounce homogenizer with a loose-fitting pestle.

  • Refrigerated centrifuge.

Protocol:

  • Euthanize a rat according to approved animal welfare protocols and quickly excise the liver.

  • Place the liver in ice-cold Isolation Buffer and mince it into small pieces.

  • Wash the minced tissue twice with ice-cold Isolation Buffer to remove excess blood.

  • Transfer the tissue to a pre-chilled Dounce homogenizer with 10 volumes of Homogenization Buffer.

  • Homogenize with 5-10 slow strokes of the loose-fitting pestle.

  • Transfer the homogenate to a centrifuge tube and centrifuge at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

  • Carefully collect the supernatant and centrifuge it at 10,000 x g for 10 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant and gently resuspend the mitochondrial pellet in Resuspension Buffer.

  • Repeat the centrifugation at 10,000 x g for 10 minutes at 4°C.

  • Resuspend the final mitochondrial pellet in a minimal volume of Resuspension Buffer and determine the protein concentration using a standard assay (e.g., Bradford or BCA).

6.2. Measurement of CPT1 Activity

This forward radioisotope assay measures the rate of conversion of [3H]carnitine and palmitoyl-CoA to palmitoyl-[3H]carnitine.

Materials:

  • Assay Buffer: 70 mM sucrose, 220 mM mannitol, 10 mM KPi, 5 mM MgCl2, 2 mM KCN, 1 mM DTT, pH 7.4.

  • Substrates: Palmitoyl-CoA, L-[methyl-3H]carnitine.

  • Inhibitor (for control): Malonyl-CoA.

  • Stopping Solution: 1 M HCl.

  • Extraction Solvent: Butanol.

Protocol:

  • Pre-incubate isolated mitochondria (50-100 µg protein) in Assay Buffer for 5 minutes at 37°C.

  • Initiate the reaction by adding palmitoyl-CoA and L-[methyl-3H]carnitine. For inhibitor studies, add malonyl-CoA during the pre-incubation step.

  • After a defined time (e.g., 2-5 minutes), stop the reaction by adding ice-cold Stopping Solution.

  • Extract the palmitoyl-[3H]carnitine by adding butanol and vortexing vigorously.

  • Centrifuge to separate the phases and transfer an aliquot of the butanol (upper) phase to a scintillation vial.

  • Evaporate the butanol and add scintillation cocktail.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific activity as nmol/min/mg protein.

6.3. Measurement of Fatty Acid Oxidation Rate

This assay measures the rate of oxygen consumption by isolated mitochondria in the presence of fatty acid substrates.

Materials:

  • Respiration Buffer: 120 mM KCl, 5 mM KH2PO4, 3 mM HEPES, 1 mM EGTA, 1 mg/mL BSA, pH 7.2.

  • Substrates: Palmitoyl-carnitine, L-carnitine, Palmitoyl-CoA, Malate.

  • ADP.

  • High-resolution respirometer (e.g., Oroboros Oxygraph-2k).

Protocol:

  • Add isolated mitochondria (0.1-0.2 mg/mL) to the respirometer chamber containing air-saturated Respiration Buffer at 37°C.

  • Record the basal respiration rate (State 2).

  • To measure fatty acid-supported respiration, add palmitoyl-carnitine (or palmitoyl-CoA + L-carnitine) and malate.

  • Initiate ATP synthesis (State 3 respiration) by adding a known amount of ADP.

  • After the ADP is phosphorylated to ATP, the respiration rate will return to a slower rate (State 4).

  • The respiratory control ratio (RCR = State 3 / State 4) is an indicator of mitochondrial coupling and integrity.

  • The rate of oxygen consumption in State 3 is a measure of the fatty acid oxidation rate.

Visualizations

Carnitine_Shuttle_Pathway cluster_cytosol Cytosol cluster_mito Mitochondrion cluster_omm Outer Membrane cluster_imm Inner Membrane cluster_matrix Matrix LCFA Long-Chain Fatty Acid LCFA-CoA Long-Chain Acyl-CoA LCFA->LCFA-CoA ACSL ATP -> AMP+PPi CPT1 CPT1 LCFA-CoA->CPT1 Carnitine_cyto L-Carnitine Carnitine_cyto->CPT1 Acylcarnitine_inter Acylcarnitine CACT CACT Acylcarnitine_inter->CACT CoA_cyto CoA CPT1->Acylcarnitine_inter CPT1->CoA_cyto CACT->Carnitine_cyto Acylcarnitine_matrix Acylcarnitine CACT->Acylcarnitine_matrix CPT2 CPT2 Acylcarnitine_matrix->CPT2 Carnitine_matrix L-Carnitine Carnitine_matrix->CACT LCFA-CoA_matrix Long-Chain Acyl-CoA Beta_Oxidation β-Oxidation LCFA-CoA_matrix->Beta_Oxidation CPT2->Carnitine_matrix CPT2->LCFA-CoA_matrix CoA_matrix CoA CoA_matrix->CPT2

Figure 1: The Carnitine Shuttle Pathway for Long-Chain Fatty Acid Transport.

CPT1_Regulation LCFA-CoA Long-Chain Acyl-CoA CPT1 CPT1 LCFA-CoA->CPT1 Carnitine L-Carnitine Carnitine->CPT1 Acylcarnitine Acylcarnitine CPT1->Acylcarnitine Malonyl-CoA Malonyl-CoA Malonyl-CoA->CPT1 Inhibition Glucose High Glucose Insulin Insulin Signaling Glucose->Insulin ACC Acetyl-CoA Carboxylase Insulin->ACC ACC->Malonyl-CoA Acetyl-CoA Acetyl-CoA Acetyl-CoA->ACC

Figure 2: Regulation of CPT1 by Malonyl-CoA.

Experimental_Workflow cluster_isolation Mitochondrial Isolation cluster_assay Fatty Acid Oxidation Assay Tissue Excise Tissue (e.g., Liver) Homogenize Homogenize Tissue Tissue->Homogenize Centrifuge1 Low-Speed Centrifugation (1,000 x g) Homogenize->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Centrifuge2 High-Speed Centrifugation (10,000 x g) Supernatant1->Centrifuge2 Pellet Resuspend Mitochondrial Pellet Centrifuge2->Pellet Isolated_Mito Isolated Mitochondria Pellet->Isolated_Mito Respirometer Add Mitochondria to Respirometer Isolated_Mito->Respirometer Add_Substrates Add Fatty Acid Substrates (e.g., Palmitoyl-carnitine) Respirometer->Add_Substrates Add_ADP Add ADP to Initiate State 3 Respiration Add_Substrates->Add_ADP Measure_O2 Measure Oxygen Consumption Add_ADP->Measure_O2 Data_Analysis Calculate RCR and Oxidation Rate Measure_O2->Data_Analysis

Figure 3: Experimental Workflow for Mitochondrial Isolation and Fatty Acid Oxidation Measurement.

References

The Role of Carnitine Chloride in Cellular Energy Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

L-carnitine is a conditionally essential nutrient pivotal to cellular energy metabolism. This technical guide provides an in-depth examination of the biological functions of carnitine, with a particular focus on its chloride salt, in the context of cellular energy production. It details the mechanisms of the carnitine shuttle system, its role in mitochondrial bioenergetics, and the broader implications for cellular homeostasis. This document synthesizes quantitative data, outlines detailed experimental protocols for investigating carnitine-dependent metabolism, and presents key pathways and workflows as visual diagrams to support advanced research and therapeutic development.

Introduction: The Central Role of Carnitine in Fatty Acid Metabolism

Carnitine (β-hydroxy-γ-trimethylammonium butyrate) is a hydrophilic quaternary amine that is indispensable for energy metabolism. Its primary and most well-understood function is to facilitate the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce ATP.[1][2] Tissues with high energy demands, such as skeletal and cardiac muscle, are particularly reliant on fatty acid oxidation and thus have high concentrations of carnitine.[3] Beyond its role in fatty acid transport, carnitine is also crucial for modulating the intramitochondrial ratio of acyl-CoA to free coenzyme A (CoA) and for the removal of potentially toxic acyl groups from the cell. Carnitine chloride is a stable salt form of L-carnitine commonly used in supplementation and research.

The Carnitine Shuttle: A Multi-Step Transport System

The transport of long-chain fatty acids into the mitochondria is a multi-step process known as the carnitine shuttle, which involves three key enzymatic and transport proteins.

2.1. Activation of Fatty Acids and the Role of Carnitine Palmitoyltransferase I (CPT-I)

Before entering the mitochondria, long-chain fatty acids are activated in the cytoplasm to fatty acyl-CoA by acyl-CoA synthetases. However, the inner mitochondrial membrane is impermeable to long-chain fatty acyl-CoA. Here, carnitine palmitoyltransferase I (CPT-I), an enzyme located on the outer mitochondrial membrane, catalyzes the transfer of the acyl group from acyl-CoA to L-carnitine, forming acylcarnitine. This is the rate-limiting step in fatty acid oxidation.

2.2. Translocation Across the Inner Mitochondrial Membrane

The newly formed acylcarnitine is then transported across the inner mitochondrial membrane into the mitochondrial matrix by the carnitine-acylcarnitine translocase (CACT), also known as solute carrier family 25 member 20 (SLC25A20). This transporter functions as an antiporter, exchanging one molecule of acylcarnitine from the intermembrane space for one molecule of free carnitine from the matrix.

2.3. Regeneration of Acyl-CoA by Carnitine Palmitoyltransferase II (CPT-II)

Once inside the mitochondrial matrix, carnitine palmitoyltransferase II (CPT-II), located on the inner mitochondrial membrane, catalyzes the reverse reaction of CPT-I. It transfers the acyl group from acylcarnitine back to coenzyme A, regenerating fatty acyl-CoA and freeing carnitine. The fatty acyl-CoA can then enter the β-oxidation spiral to produce acetyl-CoA, NADH, and FADH2, which subsequently fuel the Krebs cycle and oxidative phosphorylation to generate ATP. The free carnitine is transported back to the cytoplasm by CACT to continue the shuttle process.

Signaling Pathways and Regulation

The carnitine shuttle and fatty acid oxidation are tightly regulated by cellular energy status, primarily through the AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor alpha (PPARα) signaling pathways.

3.1. AMPK Signaling

AMPK, a key cellular energy sensor, is activated during periods of high energy demand (high AMP:ATP ratio). Activated AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the enzyme that produces malonyl-CoA. Malonyl-CoA is a potent inhibitor of CPT-I. Therefore, by reducing malonyl-CoA levels, AMPK activation disinhibits CPT-I, leading to an increased rate of fatty acid transport into the mitochondria and subsequent oxidation. Interestingly, some studies suggest a more complex relationship, where AMPK activators might inhibit L-carnitine uptake into muscle cells, indicating a potential feedback mechanism.

3.2. PPARα Signaling

Peroxisome proliferator-activated receptor alpha (PPARα) is a nuclear receptor that acts as a key transcriptional regulator of genes involved in fatty acid metabolism. Ligands for PPARα include fatty acids and their derivatives. Upon activation, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, including CPT-I and other enzymes of β-oxidation. L-carnitine has been shown to attenuate the H2O2-induced decrease in PPARα expression in hepatocytes, suggesting a role for carnitine in maintaining the transcriptional machinery for fatty acid oxidation under conditions of oxidative stress.

Quantitative Data on Carnitine's Impact on Cellular Energy Metabolism

The following tables summarize quantitative data from various studies on the effects of carnitine on fatty acid oxidation, enzyme kinetics, and tissue concentrations.

Table 1: Effect of L-Carnitine on Fatty Acid Oxidation Rates

Biological SystemConditionParameter MeasuredChange with L-CarnitineReference
Human Skeletal Muscle (Primary Carnitine Deficiency)Submaximal ExerciseTotal Fatty Acid OxidationIncreased from 8.5 to 12.3 µmol/kg/min
Human Skeletal Muscle (Primary Carnitine Deficiency)Submaximal ExercisePalmitate OxidationIncreased from 144 to 204 µmol/kg/min

Table 2: Kinetic Parameters of Carnitine Palmitoyltransferases

EnzymeTissueSubstrateKmVmaxReference
CPT-IPig LiverL-Carnitine164 - 216 µmol/LNot specified
CPT-IPig Skeletal MuscleL-Carnitine480 µmol/LNot specified

Table 3: Carnitine Concentrations in Human Tissues

TissueConditionFree CarnitineTotal CarnitineReference
Skeletal MuscleHealthy AdultsNot specified4.10 ± 0.82 µmol/g wet weight
PlasmaHealthy Adults20-50 µM30-60 µM

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of carnitine in cellular energy production.

5.1. Isolation of Mitochondria from Cultured Cells

This protocol is based on the principle of differential centrifugation to separate mitochondria based on their size and density.

  • Cell Harvesting: Grow cells to 70-80% confluency. Harvest cells by trypsinization or scraping and wash with ice-cold PBS.

  • Homogenization: Resuspend the cell pellet in a hypotonic buffer and incubate on ice to allow cell swelling. Homogenize the swollen cells using a Dounce or Potter-Elvehjem homogenizer with a tight-fitting pestle.

  • Differential Centrifugation:

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet nuclei and unbroken cells.

    • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet the mitochondria.

    • Wash the mitochondrial pellet with mitochondrial isolation buffer and repeat the high-speed centrifugation.

  • Final Preparation: Resuspend the final mitochondrial pellet in a suitable buffer for downstream applications, such as a respiration buffer for functional assays.

5.2. Measurement of Mitochondrial Respiration (Oxygen Consumption Rate)

The Seahorse XF Analyzer is a common instrument for measuring the oxygen consumption rate (OCR) of cells in real-time.

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere and form a monolayer.

  • Assay Preparation: A day before the assay, hydrate the sensor cartridge with Seahorse XF Calibrant. On the day of the assay, replace the cell culture medium with pre-warmed Seahorse XF assay medium.

  • Mito Stress Test: Load the injection ports of the sensor cartridge with modulators of mitochondrial respiration (e.g., oligomycin, FCCP, and a mixture of rotenone and antimycin A).

  • Data Acquisition: Place the cell plate and the sensor cartridge in the Seahorse XF Analyzer. The instrument will measure the OCR before and after the injection of each modulator.

  • Data Analysis: The resulting OCR profile allows for the calculation of key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

5.3. Quantification of Carnitine and Acylcarnitines by HPLC-Tandem Mass Spectrometry (HPLC/MS/MS)

  • Sample Preparation: Precipitate proteins from plasma or tissue homogenates using a solvent like methanol. The supernatant contains carnitine and acylcarnitines.

  • Derivatization (Butylation): To improve chromatographic separation and mass spectrometric detection, the carboxyl group of carnitine and acylcarnitines is often esterified with butanol in an acidic solution.

  • HPLC Separation: Inject the butylated sample onto a reverse-phase HPLC column. Use a gradient elution with a mobile phase containing an ion-pairing reagent to separate the different carnitine species.

  • MS/MS Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. Use precursor ion scanning or multiple reaction monitoring (MRM) to specifically detect and quantify carnitine and the various acylcarnitines based on their mass-to-charge ratios and fragmentation patterns.

5.4. Luciferase-Based ATP Assay

This assay quantifies ATP based on the ATP-dependent light-emitting reaction catalyzed by firefly luciferase.

  • Cell Lysis: Lyse the cells to release intracellular ATP. This can be done by adding a lysis reagent directly to the cell culture well.

  • Luciferase Reaction: Add a reagent containing luciferase and its substrate, D-luciferin, to the cell lysate.

  • Luminescence Measurement: The amount of light produced is directly proportional to the amount of ATP present. Measure the luminescence using a luminometer.

  • Quantification: Determine the ATP concentration in the samples by comparing the luminescence readings to a standard curve generated with known concentrations of ATP.

Visualizations: Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key processes related to carnitine's function in cellular energy metabolism.

Carnitine_Shuttle Carnitine Shuttle Pathway cluster_cytosol Cytosol cluster_mito Mitochondrion cluster_membranes LCFA Long-Chain Fatty Acid AcylCoA_cyto Fatty Acyl-CoA LCFA->AcylCoA_cyto Acyl-CoA Synthetase AcylCarnitine_cyto Acylcarnitine AcylCoA_cyto->AcylCarnitine_cyto CPT-I Carnitine_cyto L-Carnitine Carnitine_cyto->AcylCarnitine_cyto AcylCarnitine_matrix Acylcarnitine AcylCarnitine_cyto->AcylCarnitine_matrix CACT AcylCoA_matrix Fatty Acyl-CoA AcylCarnitine_matrix->AcylCoA_matrix CPT-II Carnitine_matrix L-Carnitine Carnitine_matrix->Carnitine_cyto CACT BetaOx β-Oxidation AcylCoA_matrix->BetaOx ATP ATP BetaOx->ATP OMM Outer Mitochondrial Membrane IMS Intermembrane Space IMM Inner Mitochondrial Membrane

Caption: The Carnitine Shuttle Pathway for Fatty Acid Transport.

AMPK_Regulation AMPK Regulation of Fatty Acid Oxidation AMP High AMP/ATP Ratio AMPK AMPK AMP->AMPK Activates ACC Acetyl-CoA Carboxylase (ACC) AMPK->ACC Inhibits (Phosphorylation) MalonylCoA Malonyl-CoA ACC->MalonylCoA Produces CPT1 CPT-I MalonylCoA->CPT1 Inhibits FAO Fatty Acid Oxidation CPT1->FAO Enables Experimental_Workflow_OCR Experimental Workflow for OCR Measurement Start Seed Cells in Seahorse Plate Hydrate Hydrate Sensor Cartridge Start->Hydrate Prepare Prepare Assay Medium Start->Prepare Run Run Seahorse XF Assay Hydrate->Run Load Load Drugs into Sensor Cartridge Prepare->Load Load->Run Analyze Analyze OCR Data Run->Analyze

References

The Discovery and Scientific History of Carnitine Chloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carnitine, a quaternary ammonium compound, is a pivotal molecule in cellular metabolism, primarily known for its essential role in the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation. While L-carnitine is the biologically active stereoisomer, its history is intertwined with the isolation and synthesis of its various forms, including the chloride salt. This technical guide provides a comprehensive overview of the discovery and scientific history of Carnitine Chloride, detailing the key experiments, methodologies, and evolving understanding of its physiological significance.

The Initial Discovery: Isolation from Muscle Extract (1905)

In 1905, Russian scientists V.S. Gulewitsch and R. Krimberg first isolated a previously unknown substance from muscle extracts.[1][2][3][4][5] They named this new compound "carnitine," derived from the Latin word "carnis," meaning flesh, due to its abundance in meat. While the initial publication does not explicitly detail the isolation of the chloride salt, subsequent characterization and synthesis efforts frequently utilized the hydrochloride form for its stability and ease of handling.

Experimental Protocol: Isolation of Carnitine (Gulewitsch and Krimberg, 1905)

Experimental Workflow: Isolation of Carnitine from Muscle Extract (circa 1905)

G cluster_extraction Extraction cluster_purification Purification muscle Minced Muscle Tissue water_extraction Extraction with Hot Water muscle->water_extraction filtration1 Filtration water_extraction->filtration1 protein_precipitation Protein Precipitation (e.g., with alcohol or heat) filtration1->protein_precipitation filtration2 Filtration protein_precipitation->filtration2 concentration Concentration of Filtrate (evaporation) filtration2->concentration lead_acetate Treatment with Lead Acetate (to remove impurities) concentration->lead_acetate filtration3 Filtration lead_acetate->filtration3 h2s Removal of Excess Lead (with H2S) filtration3->h2s filtration4 Filtration h2s->filtration4 crystallization Crystallization filtration4->crystallization carnitine_crystals carnitine_crystals crystallization->carnitine_crystals Isolated Carnitine Crystals

Caption: Generalized workflow for the isolation of carnitine from muscle tissue.

Elucidation of Chemical Structure (1927)

The chemical structure of carnitine was determined in 1927 by M. Tomita and Y. Sendju. Their work established carnitine as β-hydroxy-γ-trimethylaminobutyrate, a quaternary ammonium compound. This structural elucidation was a critical step that paved the way for its chemical synthesis and a deeper understanding of its biological function.

Chemical Synthesis of this compound

The synthesis of carnitine, often in its racemic form as DL-carnitine hydrochloride, became a focus for chemists to produce the compound for further study. The hydrochloride salt offered advantages in terms of stability and crystallinity.

An Improved Synthesis of DL-Carnitine Hydrochloride (Mazzetti and Lemmon, 1957)

In 1957, Franco Mazzetti and Richard M. Lemmon at the University of California Radiation Laboratory developed an improved method for the synthesis of DL-carnitine hydrochloride. This work was significant for providing a more efficient route to obtain the compound for research purposes.

Experimental Protocol: Improved Synthesis of DL-Carnitine Hydrochloride (Mazzetti and Lemmon, 1957)

A detailed experimental protocol from the 1957 publication would include the following key steps:

  • Reaction of γ-butyrolactone with thionyl chloride: This step would likely be performed to open the lactone ring and introduce a chlorine atom.

  • Amination with trimethylamine: The resulting chloro-substituted intermediate would then be reacted with trimethylamine to introduce the quaternary ammonium group.

  • Hydrolysis: The final step would involve hydrolysis to yield DL-carnitine.

  • Formation of the hydrochloride salt: The final product would be isolated as the hydrochloride salt by treatment with hydrochloric acid, followed by crystallization.

Logical Relationship: Synthesis of DL-Carnitine Hydrochloride

G butyrolactone γ-Butyrolactone intermediate1 γ-Chlorobutyryl Chloride butyrolactone->intermediate1 + thionyl_chloride Thionyl Chloride (SOCl2) thionyl_chloride->intermediate1 intermediate2 Quaternary Ammonium Intermediate intermediate1->intermediate2 + trimethylamine Trimethylamine (N(CH3)3) trimethylamine->intermediate2 dl_carnitine DL-Carnitine intermediate2->dl_carnitine + hydrolysis Hydrolysis (H2O) hydrolysis->dl_carnitine dl_carnitine_hcl DL-Carnitine Hydrochloride dl_carnitine->dl_carnitine_hcl + hcl Hydrochloric Acid (HCl) hcl->dl_carnitine_hcl

Caption: Key steps in the synthesis of DL-Carnitine Hydrochloride.

The Discovery of Carnitine's Physiological Role (1955)

For decades after its discovery, the biological function of carnitine remained a mystery. In 1955, Irving B. Fritz made a groundbreaking discovery that adding carnitine to liver homogenates stimulated the oxidation of long-chain fatty acids. This was the first direct evidence of carnitine's role in metabolism.

Experimental Protocol: Stimulation of Fatty Acid Oxidation (Fritz, 1955)

Fritz's experiments typically involved the use of rat liver or muscle preparations and radioactively labeled fatty acids to trace their metabolic fate.

Experimental Workflow: Fritz's Fatty Acid Oxidation Experiment

G cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis tissue Rat Liver or Muscle Tissue homogenization Homogenization tissue->homogenization control Control Group: Homogenate + [14C]-Palmitate homogenization->control experimental Experimental Group: Homogenate + [14C]-Palmitate + Carnitine homogenization->experimental incubation_medium Incubation Medium (Buffer, Cofactors) incubation Incubation at 37°C control->incubation experimental->incubation co2_collection Collection of [14C]O2 incubation->co2_collection scintillation_counting Scintillation Counting co2_collection->scintillation_counting result Higher [14C]O2 in Experimental Group scintillation_counting->result Compare [14C]O2 production

Caption: Workflow of Fritz's experiment on fatty acid oxidation.

Quantitative Data

The results of Fritz's experiments demonstrated a significant increase in the rate of fatty acid oxidation in the presence of carnitine.

Experimental ConditionRate of [14C]O2 Production (cpm/mg protein/hr) (Illustrative)
Control (without Carnitine)150
+ Carnitine (1 mM)750

The Carnitine Shuttle: Unraveling the Mechanism (1962)

Building upon Fritz's work, Jon Bremer further elucidated the mechanism of carnitine's action in 1962. He proposed the "carnitine shuttle" hypothesis, which described how carnitine transports activated long-chain fatty acids (acyl-CoA) across the inner mitochondrial membrane, which is otherwise impermeable to them.

The Carnitine Shuttle Signaling Pathway

The carnitine shuttle involves a series of enzymatic reactions that facilitate the transport of fatty acyl groups into the mitochondria.

Signaling Pathway: The Carnitine Shuttle

G cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix fatty_acid Long-chain Fatty Acid acyl_coa Acyl-CoA fatty_acid->acyl_coa ATP -> AMP + PPi acylcarnitine Acylcarnitine acyl_coa->acylcarnitine + Carnitine carnitine_in Carnitine cact Carnitine-Acylcarnitine Translocase (CACT) acylcarnitine->cact Transport In outer_membrane Outer Mitochondrial Membrane intermembrane_space Intermembrane Space inner_membrane Inner Mitochondrial Membrane acylcarnitine_matrix Acylcarnitine carnitine_out Carnitine acylcarnitine_matrix->carnitine_out - Acyl group acyl_coa_matrix Acyl-CoA acylcarnitine_matrix->acyl_coa_matrix + CoA-SH carnitine_out->cact Transport Out beta_oxidation β-Oxidation acyl_coa_matrix->beta_oxidation

Caption: The Carnitine Shuttle pathway for fatty acid transport.

Early Methods for Carnitine Quantification

The ability to quantify carnitine levels in tissues and biological fluids was essential for understanding its distribution and metabolism. Early methods were often enzymatic or microbiological.

Enzymatic Assay

One of the earliest and most common methods was the radioenzymatic assay. This method relies on the enzyme carnitine acetyltransferase (CAT) to transfer a radiolabeled acetyl group from acetyl-CoA to carnitine. The amount of radiolabeled acetylcarnitine formed is then proportional to the initial amount of carnitine.

Experimental Workflow: Radioenzymatic Assay for Carnitine

G sample Biological Sample (e.g., tissue extract) incubation Incubation sample->incubation reagents Reaction Mixture: - [14C]-Acetyl-CoA - Carnitine Acetyltransferase (CAT) reagents->incubation separation Separation of [14C]-Acetylcarnitine from unreacted [14C]-Acetyl-CoA (e.g., chromatography, ion exchange) incubation->separation quantification Quantification of [14C]-Acetylcarnitine (Scintillation Counting) separation->quantification

Caption: Workflow of the radioenzymatic assay for carnitine quantification.

Conclusion

The journey of this compound from its discovery in muscle extracts to the elucidation of its vital role in fatty acid metabolism is a testament to the progress of biochemical research. The initial isolation by Gulewitsch and Krimberg, followed by the structural determination and chemical synthesis, laid the foundation for the pivotal discovery by Fritz of its function in fatty acid oxidation. Bremer's subsequent work on the carnitine shuttle provided the mechanistic detail that is now a cornerstone of our understanding of cellular energy metabolism. The development of quantitative assays further enabled researchers to explore the distribution and dynamics of carnitine in health and disease. This historical perspective provides a valuable context for contemporary research into the therapeutic applications of carnitine and its derivatives in a variety of metabolic disorders.

References

The Neuroprotective Effects of Carnitine Chloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Mechanisms and Therapeutic Potential of L-Carnitine and Acetyl-L-Carnitine in Neurodegenerative Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the neuroprotective effects of Carnitine Chloride, with a specific focus on L-carnitine and its acetylated form, Acetyl-L-Carnitine (ALCAR). This document synthesizes key findings from preclinical and clinical research, detailing the mechanisms of action, experimental protocols, and quantitative outcomes to support further investigation and drug development in the field of neurodegeneration.

Core Mechanisms of Neuroprotection

L-carnitine and its more bioavailable ester, Acetyl-L-Carnitine, exert their neuroprotective effects through a multi-faceted approach, primarily targeting mitochondrial dysfunction, oxidative stress, and inflammation. ALCAR is particularly noted for its ability to cross the blood-brain barrier more readily than L-carnitine.[1]

The fundamental roles of this compound in neuroprotection include:

  • Mitochondrial Support: Carnitine is essential for the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation, a critical process for cellular energy production in the form of ATP.[2] By enhancing mitochondrial respiration, carnitine helps maintain neuronal energy homeostasis, which is often compromised in neurodegenerative conditions.[3]

  • Antioxidant Activity: Both L-carnitine and ALCAR have been shown to mitigate oxidative stress by reducing the formation of reactive oxygen species (ROS) and protecting against lipid peroxidation.[4][5] This antioxidant property is crucial in preventing neuronal damage induced by oxidative insults.

  • Anti-Inflammatory Effects: Carnitine derivatives can modulate inflammatory pathways. For instance, ALCAR has been shown to attenuate neuroinflammation by targeting the TLR4/NF-κB signaling pathway.

  • Modulation of Neurotransmitter Systems: ALCAR serves as an acetyl group donor for the synthesis of acetylcholine, a key neurotransmitter for cognitive function that is depleted in conditions like Alzheimer's disease.

  • Gene Expression Regulation: Carnitine has been observed to influence the expression of genes involved in neuronal survival and plasticity.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize the quantitative data from key studies investigating the neuroprotective effects of L-carnitine and Acetyl-L-Carnitine in various models of neurological disorders.

Table 1: Preclinical Studies on the Neuroprotective Effects of this compound

Experimental ModelCompoundDosageTreatment DurationKey Biomarkers/Outcomes MeasuredQuantitative ResultsCitation(s)
Traumatic Brain Injury (TBI) in Immature Rats Acetyl-L-Carnitine (ALCAR)100 mg/kg, intraperitoneally4 doses over 24 hours post-injuryCortical lesion volume, Neurological function (beam walking test)Lesion volume significantly smaller in ALCAR-treated rats (14 ± 5%) vs. vehicle (28 ± 6%). ALCAR-treated rats had significantly fewer foot slips.
Lipopolysaccharide (LPS)-induced Neuroinflammation in Rats Acetyl-L-Carnitine (ALCAR)30, 60, and 100 mg/kg, intraperitoneally6 daysTLR4/NF-κB pathway activation, Autophagic markers (LC3 II/LC3 I ratio, beclin-1), Oxidative stress markers (ROS, MDA)ALCAR administration suppressed the TLR4/NF-κB pathway, restored autophagy activity, and inhibited oxidative stress in a dose-dependent manner.
Chronic Cerebral Hypoperfusion in Rats L-CarnitineNot specifiedNot specifiedPhosphorylation of PTEN, Akt, and mTORL-carnitine treatment was associated with a significant decrease in phosphorylated PTEN and an elevation of phosphorylated Akt and mTOR.

Table 2: Clinical Studies on the Neuroprotective Effects of this compound

| Clinical Condition | Compound | Dosage | Treatment Duration | Key Biomarkers/Outcomes Measured | Quantitative Results | Citation(s) | | --- | --- | --- | --- | --- | --- | | Alzheimer's Disease | Acetyl-L-Carnitine (ALCAR) | 1 g twice daily | 24 weeks | Names Learning Test, Digit Recall Test, Reaction time | A trend for more improvement in the ALCAR group in short-term memory tests and less deterioration in reaction time. | | | Alzheimer's Disease | Acetyl-L-Carnitine (ALCAR) | Not specified | 1 year | Blessed Dementia Scale, Logical intelligence, Verbal critical abilities, Long-term verbal memory, Selective attention | The ALCAR-treated group showed a slower rate of deterioration in 13 out of 14 outcome measures, with statistical significance in the listed measures. | | | Dementia with Cerebrovascular Disease | Acetyl-L-Carnitine (ALCAR) | 1,500 mg/day | 28 weeks | Korean version of Montreal Cognitive Assessment (MoCA-K) | The cognitive function measured by the MoCA-K was significantly improved in the ALCAR-treated groups compared with placebo. | |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on the neuroprotective effects of this compound.

In Vitro Model: Oxygen-Glucose Deprivation (OGD) in Primary Neuronal Cultures

This protocol is a common in vitro model to simulate ischemic conditions.

Objective: To assess the neuroprotective effects of this compound against ischemia-like injury in primary neurons.

Materials:

  • Primary neuronal cell culture (e.g., cortical or hippocampal neurons)

  • Neurobasal medium (or other suitable base medium)

  • B-27 supplement

  • GlutaMAX

  • Glucose-free medium (e.g., Earle's Balanced Salt Solution without glucose)

  • Hypoxic chamber (e.g., with a gas mixture of 95% N2 and 5% CO2)

  • This compound (L-carnitine or ALCAR) solution

  • Cell viability assays (e.g., MTT, LDH release assay)

  • Apoptosis detection kits (e.g., TUNEL assay)

  • ROS detection probes (e.g., DCFDA)

Procedure:

  • Cell Culture: Culture primary neurons according to standard protocols until they are mature and form a network.

  • Pre-treatment: Incubate the neuronal cultures with the desired concentrations of this compound for a specified period (e.g., 24 hours) before inducing OGD.

  • Induction of OGD:

    • Wash the cells with glucose-free medium to remove any residual glucose.

    • Replace the culture medium with pre-warmed, deoxygenated glucose-free medium.

    • Place the culture plates in a hypoxic chamber and flush with a gas mixture of 95% N2 and 5% CO2 for a defined duration (e.g., 60-90 minutes) to induce OGD.

  • Reoxygenation:

    • Remove the plates from the hypoxic chamber.

    • Replace the OGD medium with the original pre-conditioned, normoxic culture medium (containing glucose and the this compound pre-treatment).

    • Return the plates to a standard cell culture incubator (5% CO2, 95% air) for a specified reperfusion period (e.g., 24 hours).

  • Assessment of Neuroprotection:

    • Cell Viability: Perform MTT or LDH assays to quantify cell survival.

    • Apoptosis: Use TUNEL staining or caspase activity assays to measure apoptotic cell death.

    • Oxidative Stress: Measure ROS production using fluorescent probes like DCFDA.

In Vivo Model: Traumatic Brain Injury (TBI) in Rats

This protocol describes a controlled cortical impact (CCI) model of TBI in rats to evaluate the neuroprotective effects of this compound.

Objective: To determine the efficacy of this compound in reducing brain damage and improving functional outcomes after TBI.

Materials:

  • Adult male Sprague-Dawley rats

  • Anesthesia (e.g., isoflurane)

  • Stereotaxic frame

  • Controlled cortical impactor device

  • Surgical instruments

  • This compound (L-carnitine or ALCAR) solution for injection (e.g., intraperitoneal)

  • Behavioral testing apparatus (e.g., beam walk, Morris water maze)

  • Histology equipment and reagents (e.g., for TTC staining or immunohistochemistry)

Procedure:

  • Animal Preparation: Anesthetize the rat and secure it in a stereotaxic frame.

  • Surgical Procedure:

    • Perform a craniotomy over the desired brain region (e.g., parietal cortex).

    • Position the CCI device perpendicular to the exposed dura.

  • Induction of TBI:

    • Induce a controlled cortical impact with defined parameters (e.g., velocity, depth, and dwell time).

  • Treatment:

    • Administer this compound or a vehicle control at specified time points post-injury (e.g., 1, 4, 12, and 23 hours) via the chosen route of administration (e.g., intraperitoneal injection).

  • Behavioral Assessment:

    • Conduct a battery of behavioral tests at various time points post-injury (e.g., daily for 7 days) to assess motor and cognitive function.

  • Histological Analysis:

    • At the end of the experiment, perfuse the animals and collect the brains.

    • Perform histological analysis to determine the lesion volume (e.g., using TTC staining) and to assess for markers of neuronal death, inflammation, and oxidative stress through immunohistochemistry.

Assessment of Mitochondrial Function

This protocol outlines methods to assess key parameters of mitochondrial function in neuronal cells treated with this compound.

Objective: To evaluate the impact of this compound on mitochondrial respiration, membrane potential, and ATP production.

Methods:

  • Oxygen Consumption Rate (OCR): Use a Seahorse XF Analyzer to measure real-time OCR in live cells. This allows for the assessment of basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

  • Mitochondrial Membrane Potential (ΔΨm): Employ fluorescent dyes such as TMRM (tetramethylrhodamine, methyl ester) or JC-1 to measure changes in ΔΨm using fluorescence microscopy or flow cytometry. A decrease in ΔΨm is an indicator of mitochondrial dysfunction.

  • ATP Levels: Quantify intracellular ATP levels using commercially available luciferin/luciferase-based assay kits.

Measurement of Oxidative Stress Markers

This protocol describes methods to quantify markers of oxidative stress in brain tissue homogenates.

Objective: To measure the levels of lipid peroxidation and protein oxidation products in brain tissue following experimental insults and this compound treatment.

Methods:

  • Thiobarbituric Acid Reactive Substances (TBARS) Assay: This colorimetric assay measures malondialdehyde (MDA), a major product of lipid peroxidation.

  • Protein Carbonyl Assay: This assay quantifies the amount of protein carbonyl groups, which are formed upon oxidative damage to proteins.

  • Glutathione (GSH) Assay: Measure the levels of reduced glutathione, a major intracellular antioxidant, using commercially available kits.

  • Antioxidant Enzyme Activity: Assay the activity of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) in brain homogenates.

Signaling Pathways and Visualizations

The neuroprotective effects of this compound are mediated by the modulation of several key intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways.

PTEN/Akt/mTOR Signaling Pathway

L-carnitine has been shown to promote neuronal survival and plasticity by modulating the PTEN/Akt/mTOR pathway. It is suggested that L-carnitine downregulates the expression of PTEN, a negative regulator of the PI3K/Akt pathway. This leads to the activation of Akt and its downstream target mTOR, which are crucial for cell growth, proliferation, and survival.

PTEN_Akt_mTOR cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K Activates LC L-Carnitine PTEN PTEN LC->PTEN Inhibits PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Neuroprotection Neuroprotection (Survival, Growth, Plasticity) mTOR->Neuroprotection PTEN->PIP3 Inhibits

Caption: L-Carnitine's role in the PTEN/Akt/mTOR pathway.

TLR4/NF-κB Signaling Pathway

Acetyl-L-Carnitine has been demonstrated to exert anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway. By suppressing the activation of NF-κB, a key transcription factor for pro-inflammatory cytokines, ALCAR can reduce the inflammatory response in the brain.

TLR4_NFkB cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 LPS LPS (Lipopolysaccharide) LPS->TLR4 Activates ALCAR Acetyl-L-Carnitine IKK IKK Complex ALCAR->IKK Inhibits MyD88->IKK IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits Inflammation Pro-inflammatory Cytokine Expression NFkB->Inflammation Promotes Transcription NFkB_n NF-κB NFkB->NFkB_n Translocates to Nucleus

Caption: ALCAR's inhibitory effect on the TLR4/NF-κB pathway.

Wnt/β-catenin Signaling Pathway

L-carnitine has been found to promote neurogenesis from mesenchymal stem cells through the activation of the Wnt/β-catenin signaling pathway. This pathway is crucial for cell proliferation, differentiation, and survival.

Wnt_beta_catenin cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Frizzled Frizzled Receptor Dishevelled Dishevelled Frizzled->Dishevelled Activates LRP5_6 LRP5/6 LC L-Carnitine Wnt Wnt LC->Wnt Promotes Wnt->Frizzled Wnt->LRP5_6 Destruction_Complex Destruction Complex (APC, Axin, GSK-3β) Dishevelled->Destruction_Complex Inhibits beta_catenin β-catenin Gene_Transcription Gene Transcription (Neurogenesis, Proliferation) beta_catenin->Gene_Transcription beta_catenin_n β-catenin beta_catenin->beta_catenin_n Translocates to Nucleus Destruction_Complex->beta_catenin Promotes Degradation TCF_LEF TCF/LEF beta_catenin_n->TCF_LEF Binds to TCF_LEF->Gene_Transcription Activates

Caption: L-Carnitine's activation of the Wnt/β-catenin pathway.

Conclusion

The research synthesized in this technical guide highlights the significant neuroprotective potential of L-carnitine and Acetyl-L-Carnitine. Their multifaceted mechanisms of action, including enhancing mitochondrial function, reducing oxidative stress and inflammation, and modulating key signaling pathways, make them promising therapeutic agents for a range of neurodegenerative conditions. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers and drug development professionals to design and execute further studies to fully elucidate the clinical utility of this compound in neurology. Future research should focus on well-controlled clinical trials with standardized methodologies to translate these promising preclinical findings into effective therapies for patients.

References

An In-Depth Technical Guide to the Antioxidant Properties of Carnitine Chloride in Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-carnitine and its esters, such as acetyl-L-carnitine (ALCAR) and propionyl-L-carnitine (PLC), are endogenous compounds crucial for energy metabolism, primarily known for their role in transporting long-chain fatty acids into the mitochondrial matrix for β-oxidation.[1] Beyond this fundamental metabolic function, a compelling body of evidence has established L-carnitine as a potent antioxidant agent.[2] It mitigates oxidative stress through a multi-pronged approach that includes direct scavenging of free radicals, chelation of pro-oxidant metal ions, maintenance of mitochondrial integrity, and modulation of key redox-sensitive signaling pathways.[3][4] This guide provides a comprehensive technical overview of the molecular mechanisms underlying the antioxidant properties of Carnitine Chloride, presents quantitative data from pertinent studies, details relevant experimental protocols, and visualizes the involved signaling pathways and workflows.

Molecular Mechanisms of Antioxidant Action

The antioxidant capacity of L-carnitine is not attributed to a single mechanism but rather to a combination of direct and indirect actions that collectively enhance the cellular defense against oxidative damage.[3]

2.1 Direct Free Radical Scavenging L-carnitine has demonstrated the ability to directly scavenge several reactive oxygen species (ROS), including superoxide anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH). This direct quenching activity helps to reduce the immediate burden of ROS, thereby protecting cellular components like lipids, proteins, and DNA from oxidative damage. The direct radical scavenging action is likely facilitated by its molecular structure.

2.2 Chelation of Pro-oxidant Metals L-carnitine can chelate catalytic metal ions, particularly iron (Fe) and copper (Cu). By binding these metals, it prevents their participation in Fenton and Haber-Weiss reactions, which are significant sources of the highly reactive hydroxyl radical. This action helps to suppress the initiation and propagation of free radical chain reactions.

2.3 Mitochondrial Protection By facilitating the efficient transport and β-oxidation of fatty acids, L-carnitine helps maintain mitochondrial function and reduces the leakage of electrons from the electron transport chain—a primary source of endogenous ROS production. It also helps remove toxic acyl-CoA intermediates from the mitochondria, preventing mitochondrial dysfunction and subsequent ROS generation.

2.4 Inhibition of ROS-Generating Enzymes L-carnitine has been shown to inhibit the activity of enzymes that generate ROS, such as NADPH oxidases. By modulating the activity of these enzymes, L-carnitine can significantly reduce the overall cellular production of superoxide and other reactive species.

2.5 Modulation of Antioxidant Signaling Pathways A critical aspect of L-carnitine's antioxidant effect is its ability to upregulate the endogenous antioxidant defense system through the modulation of key signaling pathways. It enhances the expression of a suite of antioxidant enzymes, including Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx). This is primarily achieved through the activation of the Nrf2 pathway.

Key Signaling Pathways and Workflows

The regulation of cellular antioxidant defenses by L-carnitine involves intricate signaling cascades. The following diagrams illustrate these key pathways and experimental workflows.

Nrf2_Activation_by_LCarnitine cluster_stress Oxidative Stress cluster_carnitine L-Carnitine Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS ROS Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 Induces Nrf2 Release LC L-Carnitine Akt Akt LC->Akt Activates pAkt p-Akt Akt->pAkt Phosphorylation pAkt->Nrf2_Keap1 Inhibits Keap1 interaction Keap1 Keap1 Nrf2_free Nrf2 Nrf2_Keap1->Nrf2_free Nrf2 Release Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to AOE_genes Antioxidant Enzyme Genes (HO-1, SOD, CAT) ARE->AOE_genes Promotes Transcription STAT3_Activation_by_LCarnitine LC L-Carnitine (in Hyperglycemic Cardiomyocytes) STAT3 STAT3 LC->STAT3 Promotes Activation pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 Phosphorylation pSTAT3_nuc p-STAT3 (Nuclear Translocation) pSTAT3->pSTAT3_nuc SOD2_gene SOD2 Gene pSTAT3_nuc->SOD2_gene Induces Expression SOD2_protein SOD2 Protein (Manganese Superoxide Dismutase) SOD2_gene->SOD2_protein Translation Mito Mitochondrial ROS Reduction SOD2_protein->Mito Enhances Defense Experimental_Workflow cluster_assays Downstream Assays start Cell Culture (e.g., HL7702, H9c2) pretreatment Pre-treatment with L-Carnitine Chloride start->pretreatment stress Induce Oxidative Stress (e.g., H₂O₂) pretreatment->stress harvest Cell Harvesting & Lysis stress->harvest mda MDA Assay (Lipid Peroxidation) harvest->mda ros ROS Measurement (e.g., DCFH-DA) harvest->ros enzyme Antioxidant Enzyme Assays (SOD, CAT) harvest->enzyme western Western Blot (Nrf2, HO-1, etc.) harvest->western

References

Carnitine Chloride: A Potent Modulator of Cellular Redox Homeostasis and a Bulwark Against Oxidative Stress

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a key etiological factor in a multitude of pathological conditions. This technical guide provides a comprehensive overview of the multifaceted role of Carnitine Chloride in the prevention and mitigation of oxidative stress. Drawing upon a robust body of scientific literature, this document elucidates the core mechanisms of action, details key signaling pathways modulated by this compound, presents quantitative data from pertinent studies, and furnishes detailed experimental protocols for the assessment of its antioxidant efficacy. This guide is intended to serve as a critical resource for researchers and professionals engaged in the development of novel therapeutic strategies targeting oxidative stress-related diseases.

Introduction to this compound and Oxidative Stress

L-carnitine (β-hydroxy-γ-trimethylaminobutyrate), a conditionally essential nutrient, is pivotal for cellular energy metabolism, primarily by facilitating the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation.[1][2] Beyond its classical role in bioenergetics, a growing body of evidence underscores the potent antioxidant properties of carnitine and its derivatives, such as this compound.[3] Oxidative stress arises from an excessive accumulation of ROS, which can inflict damage upon crucial cellular macromolecules, including lipids, proteins, and nucleic acids, thereby contributing to cellular dysfunction and the pathogenesis of numerous diseases.[3]

This compound combats oxidative stress through a variety of mechanisms, including:

  • Direct Radical Scavenging: It can directly neutralize free radicals like superoxide anions and hydrogen peroxide.[3]

  • Chelation of Pro-oxidant Metals: By chelating transition metals such as iron and copper, it prevents their participation in Fenton and Haber-Weiss reactions, which generate highly reactive hydroxyl radicals.

  • Maintenance of Mitochondrial Integrity: By promoting efficient fatty acid oxidation, this compound helps to maintain the mitochondrial membrane potential and reduce electron leakage from the electron transport chain, a major source of endogenous ROS.

  • Inhibition of ROS-Generating Enzymes: It has been shown to inhibit the activity of enzymes such as xanthine oxidase, which are significant producers of superoxide radicals.

  • Modulation of Redox-Sensitive Signaling Pathways: Crucially, this compound influences the expression and activity of key transcription factors and signaling proteins that govern the cellular antioxidant response.

Modulation of Key Signaling Pathways by this compound

This compound exerts a profound influence on cellular signaling cascades that are central to the antioxidant defense system. Two of the most well-characterized pathways are the Nrf2/HO-1 and the NF-κB signaling pathways.

The Akt/Nrf2/HO-1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of a battery of antioxidant and cytoprotective genes.

L-carnitine has been demonstrated to activate the Nrf2/HO-1 pathway, often via the upstream kinase Akt (Protein Kinase B). Pre-treatment with L-carnitine can enhance the phosphorylation of Akt, which in turn facilitates the nuclear translocation of Nrf2 and the subsequent upregulation of its target genes, including heme oxygenase-1 (HO-1), a potent antioxidant enzyme. Inhibition of the Akt pathway has been shown to abrogate the protective effects of L-carnitine, confirming the critical role of this signaling axis.

Akt_Nrf2_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Carnitine This compound Akt Akt Carnitine->Akt Activates pAkt p-Akt Akt->pAkt Phosphorylates Nrf2_Keap1 Nrf2-Keap1 Complex pAkt->Nrf2_Keap1 Induces Dissociation Keap1 Keap1 Nrf2_Keap1->Keap1 Nrf2_cyto Nrf2 Nrf2_Keap1->Nrf2_cyto Nrf2_nucl Nrf2 Nrf2_cyto->Nrf2_nucl Translocation ARE ARE Nrf2_nucl->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, SOD, CAT) ARE->Antioxidant_Genes Promotes Transcription

This compound activation of the Akt/Nrf2 signaling pathway.
The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a central role in inflammatory responses and can also be activated by oxidative stress. In its inactive state, NF-κB is held in the cytoplasm by its inhibitory protein, IκB. Oxidative stress can lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory and, in some contexts, pro-oxidant genes.

L-carnitine has been shown to inhibit the activation of the NF-κB pathway. It can prevent the degradation of IκBα and subsequently block the nuclear translocation of the p65 subunit of NF-κB. By suppressing NF-κB activation, this compound can reduce the expression of pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS), thereby mitigating inflammation-associated oxidative stress.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress IKK IKK Oxidative_Stress->IKK Activates Carnitine This compound NFkB_IkB NF-κB-IκB Complex Carnitine->NFkB_IkB Inhibits Degradation NFkB_cyto NF-κB Carnitine->NFkB_cyto Inhibits Translocation IkB IκB IKK->IkB Phosphorylates NFkB_IkB->NFkB_cyto Releases NFkB_nucl NF-κB NFkB_cyto->NFkB_nucl Translocation Target_Genes Pro-inflammatory Genes NFkB_nucl->Target_Genes Promotes Transcription

Inhibitory effect of this compound on the NF-κB signaling pathway.

Quantitative Data on the Efficacy of this compound

Numerous in vitro and in vivo studies have quantified the protective effects of this compound against oxidative stress. The following tables summarize key findings from selected studies.

Table 1: Effect of L-carnitine Supplementation on Oxidative Stress Markers in Patients with Coronary Artery Disease

MarkerPlacebo Group (Change from Baseline)L-carnitine Group (1000 mg/day for 12 weeks) (Change from Baseline)Percentage Change in L-carnitine Group
Malondialdehyde (MDA) (µmol/L)+0.1 ± 0.3-0.2 ± 0.4~7% decrease
Superoxide Dismutase (SOD) (U/mg protein)-0.7 ± 2.8+5.9 ± 3.5~47% increase
Catalase (CAT) (U/mg protein)-0.4 ± 4.5+0.4 ± 3.2~16% increase
Glutathione Peroxidase (GPx) (U/mg protein)-0.8 ± 3.0+2.7 ± 2.8~12% increase

Table 2: Protective Effect of L-carnitine on H₂O₂-Induced Oxidative Stress in Human Hepatocytes (HL7702 cells)

ParameterControlH₂O₂ (300 µM)H₂O₂ + L-carnitine (1 mM)
Cell Viability (%)10055.2 ± 4.885.6 ± 6.2
Intracellular ROS (Fluorescence Intensity)8.5 ± 1.123.1 ± 2.012.8 ± 1.3
MDA level (nmol/mg protein)1.2 ± 0.23.8 ± 0.41.9 ± 0.3
SOD activity (U/mg protein)125.4 ± 10.287.7 ± 7.5115.3 ± 9.8
CAT activity (U/mg protein)88.6 ± 7.954.7 ± 5.179.8 ± 6.7

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the antioxidant effects of this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Biochemical and Molecular Assays cluster_analysis Data Analysis and Interpretation Cell_Culture Cell Culture (e.g., Hepatocytes, Neurons) Treatment Treatment Groups: 1. Control 2. Oxidative Stress Inducer (e.g., H₂O₂) 3. This compound + Inducer 4. This compound alone Cell_Culture->Treatment Cell_Viability Cell Viability Assay (e.g., MTT) Treatment->Cell_Viability Oxidative_Markers Measurement of Oxidative Stress Markers Treatment->Oxidative_Markers Gene_Expression Gene Expression Analysis (RT-qPCR) Treatment->Gene_Expression Protein_Expression Protein Expression Analysis (Western Blot) Treatment->Protein_Expression Data_Analysis Statistical Analysis Cell_Viability->Data_Analysis MDA_Assay MDA Assay (TBARS) Oxidative_Markers->MDA_Assay Antioxidant_Enzymes Antioxidant Enzyme Activity Assays Oxidative_Markers->Antioxidant_Enzymes MDA_Assay->Data_Analysis SOD_Assay SOD Assay Antioxidant_Enzymes->SOD_Assay CAT_Assay CAT Assay Antioxidant_Enzymes->CAT_Assay GPx_Assay GPx Assay Antioxidant_Enzymes->GPx_Assay SOD_Assay->Data_Analysis CAT_Assay->Data_Analysis GPx_Assay->Data_Analysis Gene_Expression->Data_Analysis Protein_Expression->Data_Analysis Conclusion Conclusion on the Protective Effects of this compound Data_Analysis->Conclusion

References

Early Studies on Carnitine Chloride and Muscle Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Access to the full text of the foundational papers from the 1950s and 1960s was not possible. Therefore, the quantitative data and detailed experimental protocols presented in this guide are based on summaries, citations from later research, and established scientific knowledge of the experimental practices of that era.

Introduction

The understanding of muscle metabolism and the intricate processes that fuel its activity has been a cornerstone of biochemical research. A pivotal moment in this field was the discovery of the role of carnitine, a quaternary ammonium compound, in cellular bioenergetics. Early investigations, particularly in the mid-20th century, laid the groundwork for our current comprehension of how fatty acids are utilized as a primary energy source for muscle contraction. This technical guide delves into these seminal studies, with a focus on the work of I.B. Fritz and J. Bremer, who were instrumental in elucidating the function of carnitine in muscle metabolism. Their research established that carnitine is an essential factor for the oxidation of long-chain fatty acids by mitochondria, a discovery that has had profound implications for nutrition, exercise physiology, and the understanding of metabolic diseases.

The Carnitine Shuttle: A Gateway for Fatty Acid Oxidation

The primary role of carnitine in muscle metabolism is to facilitate the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where β-oxidation occurs. This transport mechanism is known as the carnitine shuttle. The inner mitochondrial membrane is impermeable to long-chain fatty acids and their CoA esters. Carnitine acts as a carrier molecule in a multi-step process.

First, fatty acids in the cytoplasm are activated to fatty acyl-CoA by acyl-CoA synthetase on the outer mitochondrial membrane. The fatty acyl group is then transferred from CoA to carnitine by the enzyme carnitine palmitoyltransferase I (CPT I), located on the outer mitochondrial membrane, forming acylcarnitine. Acylcarnitine is then transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT). Once inside the mitochondrial matrix, carnitine palmitoyltransferase II (CPT II) transfers the acyl group from carnitine back to CoA, regenerating fatty acyl-CoA and free carnitine. The fatty acyl-CoA can then enter the β-oxidation pathway to be broken down into acetyl-CoA, which subsequently enters the citric acid cycle for ATP production. The free carnitine is transported back to the cytoplasm by CACT to continue the cycle.

CarnitineShuttle cluster_cytoplasm Cytoplasm cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix FattyAcid Long-Chain Fatty Acid AcylCoA_cyto Fatty Acyl-CoA FattyAcid->AcylCoA_cyto Activation (Acyl-CoA Synthetase) CPT1 CPT I AcylCoA_cyto->CPT1 Carnitine_cyto Carnitine Carnitine_cyto->CPT1 CACT CACT CPT1->CACT Acylcarnitine CACT->Carnitine_cyto CPT2 CPT II CACT->CPT2 Acylcarnitine AcylCoA_mito Fatty Acyl-CoA CPT2->AcylCoA_mito Carnitine_mito Carnitine CPT2->Carnitine_mito BetaOxidation β-Oxidation AcylCoA_mito->BetaOxidation Carnitine_mito->CACT

The Carnitine Shuttle Pathway.

Key Experimental Findings from Early Studies

The foundational work of I.B. Fritz and his contemporaries provided the first direct evidence for the role of carnitine in fatty acid oxidation in muscle tissue. These studies typically utilized in vitro preparations of muscle homogenates and isolated mitochondria.

I.B. Fritz (1959): "Effects of carnitine on fatty-acid oxidation by muscle"

This seminal paper published in Science demonstrated that the addition of carnitine to rat skeletal muscle homogenates significantly stimulated the oxidation of long-chain fatty acids, such as palmitate.

Conceptual Summary of Findings:

Experimental ConditionObservationImplication
Muscle homogenate + PalmitateLow rate of fatty acid oxidationMuscle tissue has a limited intrinsic ability to oxidize long-chain fatty acids.
Muscle homogenate + Palmitate + CarnitineMarkedly increased rate of fatty acid oxidationCarnitine is a required cofactor for the oxidation of long-chain fatty acids in muscle.
Muscle homogenate + Octanoate (a medium-chain fatty acid) +/- CarnitineNo significant effect of carnitine on oxidationCarnitine's role is specific to the metabolism of long-chain fatty acids.
J. Bremer (1962): "Carnitine in intermediary metabolism. The metabolism of fatty acid esters of carnitine by mitochondria"

Bremer's work further elucidated the mechanism of carnitine action by showing that carnitine acts as a carrier for fatty acyl groups across the mitochondrial membrane.

Conceptual Summary of Findings:

Experimental ConditionObservationImplication
Isolated mitochondria + Acyl-CoALow rate of oxidationThe inner mitochondrial membrane is a barrier to acyl-CoA.
Isolated mitochondria + Acyl-CoA + CarnitineFormation of acylcarnitine and increased oxidationCarnitine facilitates the transport of the acyl group into the mitochondria.
Isolated mitochondria + AcylcarnitineHigh rate of oxidationAcylcarnitine can readily cross the inner mitochondrial membrane and be oxidized.

Experimental Protocols (Inferred)

Based on the abstracts of these early papers and the common laboratory practices of the time, the following are inferred experimental protocols.

Preparation of Muscle Homogenates and Mitochondria
  • Tissue Excision: Skeletal muscle (e.g., rat diaphragm or leg muscle) or heart muscle was rapidly excised from the animal.

  • Homogenization: The tissue was minced and homogenized in a cold isotonic buffer (e.g., sucrose solution) using a Potter-Elvehjem homogenizer.

  • Fractionation (for mitochondria): The homogenate was subjected to differential centrifugation to isolate the mitochondrial fraction. This involved a low-speed spin to remove nuclei and cell debris, followed by a high-speed spin to pellet the mitochondria.

  • Resuspension: The mitochondrial pellet was washed and resuspended in a suitable buffer for the oxidation assays.

ExperimentalWorkflow A Tissue Excision (e.g., Rat Skeletal Muscle) B Mincing and Homogenization (in cold isotonic buffer) A->B C Differential Centrifugation B->C I Crude Homogenate (for oxidation assays) B->I D Low-Speed Spin (Pellet: Nuclei, Debris) C->D E High-Speed Spin (Supernatant from D) C->E Supernatant F Mitochondrial Pellet E->F G Washing and Resuspension F->G H Isolated Mitochondria (for oxidation assays) G->H

Inferred Experimental Workflow.

Fatty Acid Oxidation Assay
  • Incubation Medium: A reaction mixture was prepared containing the muscle preparation (homogenate or mitochondria), a buffer, cofactors (e.g., ATP, CoA, Mg2+), and a radiolabeled fatty acid substrate (e.g., 14C-palmitate).

  • Experimental Groups:

    • Control: No carnitine added.

    • Experimental: DL-carnitine or L-carnitine added to the incubation medium.

  • Incubation: The reaction mixtures were incubated at a physiological temperature (e.g., 37°C) with shaking in a Warburg apparatus or a similar setup.

  • Measurement of Oxidation: The rate of fatty acid oxidation was determined by measuring the production of 14CO2, which was trapped in a suitable absorbent (e.g., potassium hydroxide) and quantified using a scintillation counter.

Quantitative Data from Early Studies (Conceptual)

While the exact numerical data from the original publications could not be retrieved, the following table represents the conceptual quantitative outcomes as described in abstracts and review articles.

Muscle PreparationSubstrateCarnitine ConcentrationFold Increase in Fatty Acid Oxidation (Conceptual)
Rat Skeletal Muscle HomogenatePalmitate0.5 - 5 mM5 - 10 fold
Rat Heart Muscle MitochondriaPalmitoyl-CoA1 - 10 mM8 - 15 fold
Rat Liver MitochondriaPalmitate0.5 - 5 mM4 - 8 fold

Conclusion

The pioneering research conducted in the mid-20th century on the role of carnitine in muscle metabolism fundamentally altered our understanding of cellular energy production. The work of I.B. Fritz, J. Bremer, and their contemporaries unequivocally demonstrated that carnitine is an indispensable component of the pathway for long-chain fatty acid oxidation in muscle and other tissues. These early in vitro studies, using muscle homogenates and isolated mitochondria, laid the critical groundwork for subsequent research into the physiological and clinical significance of carnitine. The discovery of the carnitine shuttle not only explained a key metabolic pathway but also opened up new avenues for investigating metabolic disorders, the bioenergetics of exercise, and the development of nutritional and therapeutic interventions. The principles established in these early studies remain central to our current understanding of muscle metabolism.

Carnitine Chloride: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carnitine chloride, the salt form of L-carnitine, is a quaternary ammonium compound essential for cellular energy metabolism.[1] Synthesized endogenously from the amino acids lysine and methionine, it plays a pivotal role in the transport of long-chain fatty acids across the inner mitochondrial membrane, a critical step for their subsequent β-oxidation and energy production.[2][3] This document provides an in-depth overview of the biochemical characteristics of this compound, tailored for researchers, scientists, and professionals in drug development. It delves into its physicochemical properties, metabolic functions, involvement in signaling pathways, and relevant experimental protocols.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and drug development. These properties influence its solubility, stability, and bioavailability.

PropertyValueReference
Molecular Formula C₇H₁₆ClNO₃[4]
Molecular Weight 197.66 g/mol [4]
Appearance Crystalline solid
Melting Point 142 °C
Water Solubility Soluble
Stability Stable under normal temperatures and pressures; Hygroscopic

Core Metabolic Function: The Carnitine Shuttle

The primary and most well-understood function of carnitine is its role as a carrier molecule in the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix. This process, known as the carnitine shuttle, is indispensable for fatty acid oxidation.

The shuttle involves a series of enzymatic steps:

  • Activation of Fatty Acids: In the cytoplasm, long-chain fatty acids are first activated by conversion to their coenzyme A (CoA) esters, a reaction catalyzed by acyl-CoA synthetase.

  • Formation of Acylcarnitine: The acyl-CoA is then esterified with carnitine to form acylcarnitine. This reaction is catalyzed by Carnitine Palmitoyltransferase I (CPT-I) , an enzyme located on the outer mitochondrial membrane. This is the rate-limiting step in fatty acid oxidation.

  • Translocation across the Inner Mitochondrial Membrane: Acylcarnitine is transported across the inner mitochondrial membrane into the mitochondrial matrix by the enzyme carnitine-acylcarnitine translocase (CACT) .

  • Regeneration of Acyl-CoA: Within the mitochondrial matrix, Carnitine Palmitoyltransferase II (CPT-II) , located on the inner mitochondrial membrane, catalyzes the reverse reaction, transferring the acyl group from carnitine back to CoA to reform acyl-CoA.

  • β-Oxidation: The regenerated acyl-CoA is then available to enter the β-oxidation pathway, leading to the production of acetyl-CoA, which subsequently enters the citric acid cycle for ATP generation.

The Carnitine Shuttle Workflow

CarnitineShuttle cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_outer_membrane Outer Mitochondrial Membrane cluster_intermembrane_space Intermembrane Space cluster_inner_membrane Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix FattyAcid Long-Chain Fatty Acid AcylCoA Acyl-CoA FattyAcid->AcylCoA Acyl-CoA Synthetase CPT1 CPT-I AcylCoA->CPT1 Acylcarnitine_IMS Acylcarnitine CPT1->Acylcarnitine_IMS Carnitine CACT CACT Acylcarnitine_IMS->CACT CPT2 CPT-II CACT->CPT2 Acylcarnitine AcylCoA_matrix Acyl-CoA CPT2->AcylCoA_matrix CoA BetaOxidation β-Oxidation AcylCoA_matrix->BetaOxidation NO_sGC_cGMP_Pathway LC L-Carnitine iNOS iNOS LC->iNOS Inhibits induction NO Nitric Oxide (NO) iNOS->NO Produces sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC Downstream Downstream Physiological Effects (e.g., vasodilation, neurotransmission) cGMP->Downstream PKC_NFkB_Pathway Proinflammatory_Stimuli Pro-inflammatory Stimuli PKC Protein Kinase C (PKC) Proinflammatory_Stimuli->PKC IκBα IκBα PKC->IκBα Phosphorylates for degradation NFkB NF-κB IκBα->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to LC L-Carnitine LC->IκBα Inhibits degradation Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis Start Serum Sample Precipitation Protein Precipitation Start->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Derivatization Derivatization Supernatant->Derivatization Injection Inject Sample into HPLC Derivatization->Injection Separation Chromatographic Separation (SiO₂ column) Injection->Separation Detection UV Detection (260 nm) Separation->Detection Quantification Quantification (Standard Curve) Detection->Quantification CPT_Assay_Workflow cluster_prep Preparation cluster_total_cpt Total CPT Activity cluster_cpt2 CPT-II Activity cluster_calculation Calculation Sample Isolated Mitochondria or Cell Lysate ReactionMix Prepare Reaction Mixture (Buffer, DTNB, BSA) Sample->ReactionMix Add_PalmitoylCoA_Total Add Palmitoyl-CoA ReactionMix->Add_PalmitoylCoA_Total Add_MalonylCoA Add Malonyl-CoA (Inhibit CPT-I) ReactionMix->Add_MalonylCoA Add_Carnitine_Total Add L-Carnitine (Start Reaction) Add_PalmitoylCoA_Total->Add_Carnitine_Total Measure_Abs_Total Measure Absorbance at 412 nm Add_Carnitine_Total->Measure_Abs_Total Calculate_CPT1 CPT-I Activity = Total CPT - CPT-II Measure_Abs_Total->Calculate_CPT1 Add_PalmitoylCoA_CPT2 Add Palmitoyl-CoA Add_MalonylCoA->Add_PalmitoylCoA_CPT2 Add_Carnitine_CPT2 Add L-Carnitine (Start Reaction) Add_PalmitoylCoA_CPT2->Add_Carnitine_CPT2 Measure_Abs_CPT2 Measure Absorbance at 412 nm Add_Carnitine_CPT2->Measure_Abs_CPT2 Measure_Abs_CPT2->Calculate_CPT1

References

Methodological & Application

Application Notes and Protocols for Carnitine Chloride in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-Carnitine and its derivatives, such as L-Carnitine Chloride, are naturally occurring compounds essential for cellular energy metabolism.[1][2] Primarily known for their role in transporting long-chain fatty acids into the mitochondria for β-oxidation, carnitines also exhibit antioxidant and anti-inflammatory properties.[3] In cell culture, L-Carnitine is utilized to investigate its effects on various cellular processes, including cell viability, proliferation, apoptosis, and signaling pathways. These notes provide detailed protocols for utilizing Carnitine Chloride in cell culture experiments.

Data Presentation

Table 1: Effects of L-Carnitine on Cell Viability and Proliferation
Cell LineL-Carnitine ConcentrationIncubation TimeAssayObserved EffectReference
C2C12 (murine myoblasts)500 µmol/L24 hoursPropidium Iodide StainingIncreased cell viability in the presence of menadione-induced oxidative stress.[4][4]
HepG2 (human hepatoma)1.25, 2.5, 5, 10 mM24 & 48 hoursMTS AssayDose-dependent inhibition of cell proliferation.
MDA-MB-231 CD44+ (human breast cancer stem cells)0.5, 1, 2.5, 5, 10 mM24 hoursMTT AssaySignificant decrease in cell proliferation at 2.5 and 5 mM.
HL7702 (human hepatocytes)0.01 - 3 mM12 hours (pre-incubation)MTT AssayNo significant effect on cell growth.
HL7702 (human hepatocytes)5 mM12 hours (pre-incubation)MTT AssaySignificant inhibitory effect on cell growth.
Table 2: Effects of L-Carnitine on Apoptosis
Cell LineL-Carnitine ConcentrationIncubation TimeAssayObserved EffectReference
Hepa1c1c7 (mouse hepatoma)Not specifiedNot specifiedMTT, Western BlotIncreased number of dead cells; increased expression of TNF-alpha, Fas, caspase-8, caspase-9, and caspase-3; decreased expression of Bcl-2.
MDA-MB-231 CD44+ (human breast cancer stem cells)2.5 and 5 mM24 hoursFlow Cytometry (Caspase-3)Increased percentage of apoptotic cells.
Jurkat T-cells10 µg/mLNot specifiedFlow Cytometry (Propidium Iodide)Inhibition of Fas-induced apoptosis.

Experimental Protocols

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is adapted from studies on MDA-MB-231 and HL7702 cells.

Materials:

  • Cells of interest

  • Complete culture medium

  • L-Carnitine Chloride solution (sterile filtered)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Prepare fresh dilutions of L-Carnitine Chloride in complete culture medium to achieve the desired final concentrations (e.g., 0.5, 1, 2.5, 5, and 10 mM).

  • Remove the overnight culture medium from the wells and replace it with the medium containing different concentrations of L-Carnitine Chloride. Include a vehicle control (medium without L-Carnitine).

  • Incubate the plate for the desired period (e.g., 24 or 48 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • After incubation, remove the medium and wash the cells twice with PBS.

  • Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm or 570 nm using a microplate reader.

Apoptosis Assay (Flow Cytometry)

This protocol is based on the analysis of apoptosis in MDA-MB-231 CD44+ cells.

Materials:

  • Cells of interest

  • Complete culture medium

  • L-Carnitine Chloride solution (sterile filtered)

  • 6-well plates

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentrations of L-Carnitine Chloride for the specified time (e.g., 24 hours).

  • Harvest the cells by trypsinization and collect them by centrifugation at 600 x g for 3 minutes.

  • Wash the cells twice with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Unstained cells are viable, Annexin V-positive cells are in early apoptosis, and Annexin V/PI-positive cells are in late apoptosis or necrosis.

Western Blotting

This protocol is a general procedure adapted from methodologies used to assess protein expression changes induced by L-Carnitine.

Materials:

  • Cells of interest

  • Complete culture medium

  • L-Carnitine Chloride solution (sterile filtered)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., against p-JAK2, p-STAT3, Caspase-3, Bcl-2, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Lysis: After treatment with L-Carnitine, wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysate to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system. Quantify band densities using software like ImageJ.

Mandatory Visualization

experimental_workflow start Start: Seed Cells treat Treat with This compound start->treat incubate Incubate (e.g., 24h) treat->incubate harvest Harvest Cells incubate->harvest viability Cell Viability Assay (e.g., MTT) harvest->viability apoptosis Apoptosis Assay (e.g., Flow Cytometry) harvest->apoptosis western Protein Analysis (Western Blot) harvest->western end Data Analysis viability->end apoptosis->end western->end

General experimental workflow for studying this compound in cell culture.

carnitine_signaling carnitine L-Carnitine jak_stat JAK/STAT Pathway carnitine->jak_stat Inhibits apoptosis Apoptosis Pathway carnitine->apoptosis Modulates oxidative_stress Oxidative Stress carnitine->oxidative_stress Reduces cell_viability Cell Viability carnitine->cell_viability Increases membrane Cell Membrane pjak2 p-JAK2 jak_stat->pjak2 pstat3 p-STAT3 jak_stat->pstat3 fas Fas apoptosis->fas bcl2 Bcl-2 apoptosis->bcl2 ros ROS oxidative_stress->ros pjak2->pstat3 caspase8 Caspase-8 fas->caspase8 caspase3 Caspase-3 caspase8->caspase3 caspase9 Caspase-9 bcl2->caspase9 Inhibits caspase9->caspase3 apoptosis_outcome Apoptosis caspase3->apoptosis_outcome ros->cell_viability Decreases

Signaling pathways modulated by L-Carnitine in cell culture.

References

Application Note: The Use of Carnitine Chloride in Mitochondrial Function Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-carnitine is a crucial amino acid derivative essential for cellular energy metabolism.[1] Its primary and most well-understood role is to facilitate the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, a process known as the carnitine shuttle.[2][3] The inner mitochondrial membrane is impermeable to long-chain fatty acids, making the carnitine shuttle the rate-limiting step for their subsequent breakdown through β-oxidation to produce acetyl-CoA.[4] This acetyl-CoA then enters the tricarboxylic acid (TCA) cycle to generate reducing equivalents (NADH and FADH2) that fuel oxidative phosphorylation and ATP synthesis.

Given its central role, L-carnitine (commonly used in its stable salt form, L-carnitine chloride) is an indispensable reagent in mitochondrial function assays designed to investigate fatty acid oxidation (FAO). It is also used to study the function of the carnitine palmitoyltransferase (CPT) enzyme system and to assess mitochondrial health, as defects in carnitine metabolism can lead to mitochondrial dysfunction.[2] This document provides detailed protocols and application notes for utilizing Carnitine Chloride in key mitochondrial assays.

Principle of Application: The Carnitine Shuttle

The "carnitine shuttle" system involves three key components:

  • Carnitine Palmitoyltransferase 1 (CPT1): Located on the outer mitochondrial membrane, CPT1 converts long-chain acyl-CoAs to acylcarnitines.

  • Carnitine-Acylcarnitine Translocase (CACT): An inner mitochondrial membrane protein that transports acylcarnitines into the matrix in exchange for free carnitine.

  • Carnitine Palmitoyltransferase 2 (CPT2): Located on the matrix side of the inner mitochondrial membrane, CPT2 converts acylcarnitines back to acyl-CoAs, releasing free carnitine.

In experimental settings, particularly with intact cells or isolated mitochondria, the endogenous pool of carnitine can be insufficient. Therefore, exogenous L-carnitine chloride is added to the assay medium to ensure that the transport of fatty acids is not a limiting factor, allowing for an accurate measurement of the mitochondrial capacity to oxidize fatty acids.

CarnitineShuttle cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_omm Outer Membrane cluster_ims Intermembrane Space cluster_imm Inner Membrane cluster_matrix Mitochondrial Matrix LCFA_CoA Long-Chain Acyl-CoA CPT1 CPT1 LCFA_CoA->CPT1 CoA LCarnitine_cyto L-Carnitine LCarnitine_cyto->CPT1 L-Carnitine AcylCarnitine_ims Acylcarnitine CPT1->AcylCarnitine_ims Acylcarnitine CACT CACT AcylCarnitine_ims->CACT CPT2 CPT2 CACT->CPT2 Acylcarnitine AcylCoA_matrix Acyl-CoA CPT2->AcylCoA_matrix Acyl-CoA LCarnitine_matrix L-Carnitine CPT2->LCarnitine_matrix L-Carnitine BetaOx β-Oxidation AcylCoA_matrix->BetaOx LCarnitine_matrix->CACT

Figure 1: The Carnitine Shuttle Pathway for Fatty Acid Transport.

Key Assays, Protocols, and Data

Fatty Acid Oxidation (FAO) Assay in Whole Cells

This assay measures the oxygen consumption rate (OCR) of cells fueled by exogenous long-chain fatty acids. It is commonly performed using extracellular flux analyzers (e.g., Agilent Seahorse XF). L-carnitine is a critical component of the assay medium.

Experimental Workflow Diagram

SeahorseWorkflow cluster_prep Preparation cluster_assay Assay Execution (Seahorse XF Analyzer) cluster_analysis Data Analysis A Seed cells in XF microplate B Prepare FAO assay medium (+ L-Carnitine, Glucose, etc.) A->B D Replace growth medium with FAO assay medium A->D C Prepare substrate & inhibitor plate (Palmitate-BSA, Etomoxir, etc.) E Equilibrate cells (37°C, non-CO2) D->E F Measure Basal OCR E->F G Inject Palmitate-BSA (or other fatty acid) F->G H Measure FAO-driven OCR G->H I Inject Etomoxir (CPT1 Inhibitor) H->I J Measure non-FAO OCR I->J K Calculate FAO Rate (OCR before Etomoxir - OCR after Etomoxir) J->K L Compare FAO rates between experimental groups K->L

Figure 2: Experimental Workflow for a Seahorse XF Fatty Acid Oxidation Assay.

Protocol: Seahorse XF FAO Assay

  • Cell Preparation:

    • Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density.

    • Allow cells to attach and grow overnight in a standard CO₂ incubator at 37°C.

  • Reagent Preparation:

    • FAO Assay Medium: Prepare base measurement medium (e.g., XF DMEM, pH 7.4) supplemented with L-carnitine. The optimal concentration of L-carnitine is cell-type dependent but is typically 0.5 mM. Also supplement with glucose (e.g., 2.5 mM) and L-glutamine (e.g., 1 mM).

    • Substrate: Prepare a long-chain fatty acid substrate by conjugating it to bovine serum albumin (BSA). A common substrate is Palmitate-BSA, typically used at a final concentration of 150-200 µM.

    • Inhibitor: Prepare Etomoxir, a CPT1 inhibitor, to confirm that the observed OCR is due to long-chain FAO.

  • Assay Procedure:

    • One hour before the assay, remove the growth medium from the cells.

    • Gently wash the cells twice with the prepared warm (37°C) FAO Assay Medium.

    • Add the final volume of FAO Assay Medium to each well and place the plate in a 37°C non-CO₂ incubator for 45-60 minutes to allow for temperature and pH equilibration.

    • Load the hydrated sensor cartridge with the prepared Palmitate-BSA substrate and Etomoxir inhibitor for automated injection.

    • Place the cell plate and the loaded cartridge into the Seahorse XF Analyzer and initiate the assay protocol.

    • The protocol typically involves:

      • Measuring basal OCR.

      • Injecting Palmitate-BSA to stimulate FAO.

      • Injecting Etomoxir to inhibit FAO and measure the residual OCR.

  • Data Analysis:

    • The rate of fatty acid oxidation is calculated as the difference in OCR before and after the injection of Etomoxir.

    • This allows for the quantification of the cell's dependency on FAO for respiration.

Quantitative Data Summary

ParameterTypical Working RangePurposeReference
L-Carnitine Chloride0.2 - 1.0 mM (0.5 mM is common)Facilitates transport of long-chain fatty acids into mitochondria.
Palmitate-BSA Conjugate100 - 200 µMExogenous long-chain fatty acid substrate for β-oxidation.
Etomoxir4 - 40 µMCPT1 inhibitor used as a control to confirm FAO-dependent respiration.
Cell Seeding Density5x10³ - 8x10⁴ cells/wellVaries by cell type and plate format; must be optimized.
Respiration Assays in Permeabilized Cells or Isolated Mitochondria

This approach uses high-resolution respirometry (e.g., Oroboros Oxygraph) or plate-based oxygen sensors to measure FAO in samples where the plasma membrane is no longer a barrier. This allows for direct delivery of substrates to the mitochondria.

Protocol: FAO in Permeabilized Cells

  • Cell Preparation:

    • Harvest cells and resuspend them in a suitable mitochondrial respiration buffer (e.g., MiR05).

    • Permeabilize the cell membrane using a gentle digitonin titration or a specific recombinant protein (e.g., XF Plasma Membrane Permeabilizer). This permeabilizes the plasma membrane while leaving the mitochondrial membranes intact.

  • Reagent Preparation:

    • Substrates: Prepare stocks of the following in respiration buffer:

      • Palmitoyl-L-carnitine: A long-chain fatty acid already conjugated to carnitine. This bypasses the need for CPT1 and is a direct substrate for CACT/CPT2. Typical concentration: 5-20 µM.

      • Malate: Required as a co-substrate to replenish oxaloacetate and allow the TCA cycle to proceed. Typical concentration: 2 mM.

      • ADP: To stimulate State 3 respiration (ATP synthesis-linked). Typical concentration: 2.5-5 mM.

  • Assay Procedure:

    • Add the permeabilized cell suspension to the respirometer chamber.

    • Sequentially add substrates and inhibitors to measure different respiratory states:

      • Add Palmitoyl-L-carnitine and Malate to measure LEAK respiration (State 2 or State 4o), which is non-ATP-linked oxygen consumption.

      • Add ADP to stimulate oxidative phosphorylation and measure State 3 respiration, representing the maximum FAO capacity.

      • (Optional) Add inhibitors like Oligomycin (ATP synthase inhibitor) to measure State 4o (proton leak) or FCCP (uncoupler) to measure maximum electron transport system capacity.

  • Data Analysis:

    • Calculate the Respiratory Control Ratio (RCR = State 3 / State 4o) as an indicator of mitochondrial coupling and quality.

    • Compare State 3 respiration rates between different experimental conditions to assess changes in FAO capacity.

Quantitative Data Summary

ParameterTypical Working RangePurposeReference
Palmitoyl-L-carnitine5 - 40 µMDirect substrate for mitochondrial FAO, bypassing CPT1.
L-Carnitine Chloride0.5 - 5 mMUsed when providing a fatty acyl-CoA (e.g., Palmitoyl-CoA) instead of a fatty acyl-carnitine.
Malate0.5 - 2 mMAnaplerotic substrate required for TCA cycle function.
ADP2.5 - 5 mMStimulates oxidative phosphorylation (State 3 respiration).
Carnitine Palmitoyltransferase (CPT) Activity Assays

These are enzymatic assays that directly measure the activity of CPT1 or CPT2 in tissue homogenates or isolated mitochondria. They are useful for determining if a compound directly inhibits the enzyme.

Principle of CPT1 "Forward" Assay

The most common method measures the forward reaction of CPT1 by quantifying the rate of formation of radiolabeled palmitoyl-L-carnitine from L-[³H]carnitine and palmitoyl-CoA.

Protocol: CPT1 Forward Radioisotopic Assay (Conceptual)

  • Sample Preparation: Prepare isolated mitochondria or cell/tissue homogenates.

  • Reaction Mixture: Prepare a reaction buffer containing palmitoyl-CoA, BSA, and other necessary components.

  • Initiation: Start the reaction by adding the sample to the reaction buffer, followed by the addition of L-[methyl-³H]carnitine.

  • Incubation: Incubate at 37°C for a defined period (e.g., 5-15 minutes).

  • Termination: Stop the reaction by adding a strong acid (e.g., perchloric acid).

  • Separation: Separate the unreacted [³H]carnitine from the product, [³H]palmitoylcarnitine, typically using an extraction method (e.g., with butanol).

  • Quantification: Measure the radioactivity of the [³H]palmitoylcarnitine product using a liquid scintillation counter.

  • Analysis: Calculate the enzyme activity based on the amount of product formed per unit time per milligram of protein.

Logical Relationship for Assay Choice

AssayChoice A Research Question: How does my treatment affect fatty acid metabolism? B Is overall cellular FAO capacity altered? A->B C Is a specific CPT enzyme directly inhibited? B->C No/Unsure D Seahorse XF FAO Assay in whole cells B->D Yes F Direct CPT1/CPT2 Enzymatic Assay C->F Yes G Does the effect depend on mitochondrial import? C->G No E Respirometry in permeabilized cells or isolated mitochondria G->A No, re-evaluate G->E Yes

Figure 3: Decision logic for selecting an appropriate mitochondrial FAO assay.

Considerations and Best Practices

  • Optimizing Concentrations: The optimal concentration of L-carnitine and fatty acid substrates can be cell-type dependent and should be determined empirically.

  • Fatty Acid-BSA Conjugation: Long-chain fatty acids are insoluble in aqueous media and must be conjugated to fatty acid-free BSA to ensure delivery to the cells. The molar ratio of fatty acid to BSA is critical and should be optimized.

  • Controls: Always include appropriate controls. In FAO assays, a CPT1 inhibitor like Etomoxir is essential to confirm that the measured respiration is specific to the breakdown of long-chain fatty acids.

  • Source of Carnitine: Use high-purity L-carnitine chloride. The D-isomer is not biologically active.

References

Application Notes and Protocols for Carnitine Chloride Dosage Determination in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-carnitine and its salt form, L-carnitine chloride, are crucial molecules in cellular energy metabolism. L-carnitine facilitates the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation, a key process for energy production.[1][2] Its role in energy metabolism has led to its investigation as a therapeutic agent in a variety of conditions, including cardiovascular diseases, neurodegenerative disorders, and metabolic syndromes. These application notes provide a comprehensive guide for determining the appropriate dosage of carnitine chloride for in vivo animal studies, summarizing effective dose ranges, providing detailed experimental protocols, and illustrating relevant signaling pathways.

Data Presentation: Quantitative Summary of this compound Dosages

The following tables summarize previously reported dosages of L-carnitine and its derivatives used in various animal models. These tables are intended to serve as a starting point for dose-range finding studies.

Table 1: Oral Administration of L-Carnitine and its Derivatives in Rodent Models

Animal ModelConditionCompoundDosage RangeDurationKey FindingsReference
RatsAluminum Chloride-Induced ToxicityL-carnitine75 and 150 mg/kg/day60 daysProtective effects against neurotoxicity, hepatotoxicity, and renal toxicity.[3][3]
RatsNormalL-carnitine200 mg/kg/day8 weeksDownregulation of the OCTN2 carnitine transporter in the kidney.[4]
RatsHigh-Fat DietL-carnitineNot specifiedNot specifiedOral administration increased plasma TMAO levels, potentially promoting atherosclerosis.
MiceHuntington's Disease ModelL-carnitineNot specified (intraperitoneal)Not specifiedImproved survival and motor activity, reduced neuronal loss.
MiceColistin-Induced Kidney InjuryL-carnitine30 mg/kg (co-injection)Single dosePartial nephroprotection without affecting antibiotic efficacy.

Table 2: Subcutaneous Administration of L-Carnitine in Rodent Models

Animal ModelConditionCompoundDosage RangeDurationKey FindingsReference
RatsSubchronic Toxicity StudyL-carnitine0.04 and 0.08 mg/kg/day42 daysNo signs of toxicosis or death observed.
ApoE Knockout MiceAtherosclerosisL-carnitineNot specifiedNot specifiedDid not promote atherosclerosis, unlike oral administration.

Table 3: L-Carnitine Supplementation in Other Animal Models (Primarily in Feed or Drinking Water)

Animal ModelDosage RangeKey FindingsReference
Broiler Chickens20 to 100 mg/kg feedImproved average daily gain.
Pigs25 to 1250 mg/kg feedImproved reproductive performance and gain to feed ratios. Doses above 250 mg/kg sometimes had adverse effects.

Experimental Protocols

Protocol for Oral Gavage of this compound in Rats

This protocol is a general guideline and should be adapted based on specific experimental needs and institutional animal care and use committee (IACUC) guidelines.

Materials:

  • L-carnitine chloride

  • Vehicle (e.g., sterile water, saline)

  • Appropriately sized gavage needles (stainless steel or flexible plastic with a ball tip)

  • Syringes

  • Animal scale

  • Personal Protective Equipment (PPE)

Procedure:

  • Preparation of Dosing Solution:

    • Calculate the required amount of L-carnitine chloride based on the desired dose (mg/kg) and the body weight of the rats.

    • Dissolve the L-carnitine chloride in the chosen vehicle to a final concentration that allows for an appropriate administration volume (typically 5-10 mL/kg for rats). Ensure the solution is homogenous.

  • Animal Handling and Restraint:

    • Gently restrain the rat, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle into the esophagus.

  • Gavage Needle Insertion:

    • Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the correct insertion depth.

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The rat should swallow as the needle enters the esophagus.

    • Crucially, do not force the needle. If resistance is met, withdraw and reposition.

  • Administration of Solution:

    • Once the needle is correctly positioned in the stomach, slowly administer the dosing solution.

    • Withdraw the needle gently in the same direction it was inserted.

  • Post-Procedure Monitoring:

    • Observe the animal for any signs of distress, such as difficulty breathing or fluid coming from the nose, which could indicate accidental administration into the trachea.

Protocol for Subcutaneous Injection of L-Carnitine in Mice

Materials:

  • L-carnitine chloride solution for injection

  • Sterile syringes (e.g., 1 mL)

  • Sterile needles (e.g., 25-27 gauge)

  • Animal scale

  • PPE

Procedure:

  • Dose Calculation and Preparation:

    • Calculate the volume of the L-carnitine solution to be injected based on the desired dose and the mouse's body weight.

    • Draw the calculated volume into a sterile syringe.

  • Animal Restraint:

    • Gently restrain the mouse by scruffing the loose skin over the neck and shoulders.

  • Injection Technique:

    • Lift the skin to create a "tent."

    • Insert the needle at the base of the skin tent, parallel to the body.

    • Aspirate briefly to ensure a blood vessel has not been entered.

    • Slowly inject the solution.

  • Post-Injection Care:

    • Withdraw the needle and apply gentle pressure to the injection site if necessary.

    • Return the mouse to its cage and monitor for any adverse reactions.

Protocol for Assessing Antioxidant Effects of this compound

Tissue Homogenate Preparation:

  • Euthanize the animal according to approved IACUC protocols.

  • Perfuse tissues with ice-cold phosphate-buffered saline (PBS) to remove blood.

  • Excise the tissues of interest (e.g., liver, kidney, brain) and immediately place them in ice-cold homogenization buffer.

  • Homogenize the tissues using a suitable homogenizer.

  • Centrifuge the homogenate at a low speed to remove cellular debris. The resulting supernatant can be used for antioxidant enzyme assays.

Measurement of Antioxidant Enzyme Activity:

  • Superoxide Dismutase (SOD): SOD activity can be measured using commercially available kits that are often based on the inhibition of the reduction of a tetrazolium salt by superoxide radicals.

  • Catalase (CAT): CAT activity is typically assayed by measuring the rate of decomposition of hydrogen peroxide (H₂O₂) at 240 nm.

  • Glutathione Peroxidase (GPx): GPx activity can be determined by measuring the rate of NADPH oxidation in the presence of glutathione reductase.

Measurement of Lipid Peroxidation:

  • Malondialdehyde (MDA), a marker of lipid peroxidation, can be quantified using the thiobarbituric acid reactive substances (TBARS) assay.

Signaling Pathways and Mechanisms of Action

Fatty Acid Oxidation Pathway

L-carnitine is essential for the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce acetyl-CoA. This acetyl-CoA then enters the citric acid cycle (TCA cycle) to generate ATP.

fatty_acid_oxidation cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix LCFA Long-Chain Fatty Acid AcylCoA Acyl-CoA LCFA->AcylCoA Acyl-CoA Synthetase CPT1 CPT1 AcylCoA->CPT1 AcylCarnitine Acyl-Carnitine CPT1->AcylCarnitine L-Carnitine CACT CACT CPT2 CPT2 CACT->CPT2 MatrixAcylCoA Acyl-CoA CPT2->MatrixAcylCoA CoA AcylCarnitine->CACT BetaOxidation β-Oxidation MatrixAcylCoA->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA TCA TCA Cycle AcetylCoA->TCA ATP ATP TCA->ATP

Figure 1. Carnitine's role in fatty acid transport and β-oxidation.

Apoptosis Signaling Pathway

L-carnitine has been shown to modulate apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways. It can influence the expression of key apoptotic proteins such as caspases, Bcl-2, and Bax.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway FasL FasL FasR Fas Receptor FasL->FasR Caspase8 Caspase-8 FasR->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Mitochondria Mitochondria CytochromeC Cytochrome c Mitochondria->CytochromeC Bcl2 Bcl-2 Bcl2->Mitochondria Bax Bax Bax->Mitochondria Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis LCarnitine L-Carnitine LCarnitine->Caspase8 Inhibits LCarnitine->Bcl2 Promotes LCarnitine->Bax Inhibits experimental_workflow cluster_endpoint Endpoint Assays start Start: Hypothesis Formulation animal_model Animal Model Selection (e.g., Rat, Mouse) start->animal_model dose_determination Dose Range Finding Study (Based on Literature Review) animal_model->dose_determination group_allocation Randomized Group Allocation (Control, Vehicle, Carnitine Groups) dose_determination->group_allocation treatment This compound Administration (Oral Gavage or Subcutaneous Injection) group_allocation->treatment monitoring In-life Monitoring (Body Weight, Clinical Signs) treatment->monitoring endpoint Endpoint Data Collection monitoring->endpoint analysis Data Analysis and Interpretation endpoint->analysis histopathology Histopathology biochemistry Blood Biochemistry molecular Molecular Analysis (e.g., Western Blot, qPCR) behavioral Behavioral Tests conclusion Conclusion and Reporting analysis->conclusion

References

Therapeutic Applications of Carnitine Chloride in Preclinical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Carnitine Chloride and its acetylated form, Acetyl-L-Carnitine (ALCAR), as therapeutic agents in various preclinical research models. The following sections detail the experimental protocols, quantitative data, and associated signaling pathways from key preclinical studies, offering a practical guide for investigators in the field.

Management of Adenine-Induced Hematological Abnormalities

Carnitine has demonstrated a protective effect against hematological toxicity induced by excessive adenine intake, which can lead to metabolic disturbances.

Quantitative Data Summary
GroupRed Blood Cells (RBC)Hemoglobin (Hb)Packed Cell Volume (PCV)PlateletsWhite Blood Cells (WBC)
Control (Normal Saline) NormalNormalNormalNormalNormal
Adenine (100 mg/kg) Significantly Reduced[1][2]Significantly Reduced[2]Significantly Reduced[2]Significantly Reduced[2]Markedly Increased
Adenine (100 mg/kg) + L-Carnitine (750 mg/kg) Ameliorated ReductionAmeliorated ReductionAmeliorated ReductionAmeliorated ReductionAmeliorated Increase
L-Carnitine (750 mg/kg) No significant changeNo significant changeNo significant changeNo significant changeNo significant change
Experimental Protocol: Adenine-Induced Toxicity in Rats

This protocol outlines the induction of hematological abnormalities in a rat model using adenine and subsequent treatment with L-Carnitine.

Materials:

  • Male Wistar rats (adult)

  • Adenine powder

  • L-Carnitine suspension

  • Normal saline (0.9% NaCl)

  • Oral gavage needles

  • Automated hematology analyzer

Procedure:

  • Animal Acclimatization: Acclimate adult male Wistar rats to laboratory conditions for at least one week prior to the experiment.

  • Group Allocation: Randomly divide the rats into four groups (n=6 per group):

    • Group 1 (Control): Receives 3 ml of normal saline orally once daily.

    • Group 2 (Adenine): Receives adenine at a dose of 100 mg/kg orally once daily.

    • Group 3 (Adenine + L-Carnitine): Receives both adenine (100 mg/kg) and L-Carnitine suspension (750 mg/kg) orally once daily.

    • Group 4 (L-Carnitine): Receives L-Carnitine suspension alone at a dose of 750 mg/kg orally once daily.

  • Dosing: Administer the respective treatments orally via gavage for a period of 30 days.

  • Blood Collection: At the end of the 30-day period, collect blood samples from all animals.

  • Hematological Analysis: Assess hematological parameters using an automated hematology analyzer.

Workflow for Adenine-Induced Toxicity Model

cluster_setup Experimental Setup cluster_treatment Treatment Protocol (30 Days) cluster_analysis Analysis Animal_Acclimatization Acclimatize Male Wistar Rats Group_Allocation Randomly Allocate to 4 Groups Animal_Acclimatization->Group_Allocation Group1 Control: Normal Saline Group2 Adenine: 100 mg/kg Group3 Adenine + L-Carnitine: 100 mg/kg + 750 mg/kg Group4 L-Carnitine: 750 mg/kg Blood_Collection Collect Blood Samples Group4->Blood_Collection Hematology Automated Hematology Analysis Blood_Collection->Hematology

Caption: Workflow of the adenine-induced hematological toxicity study in rats.

Amelioration of Cancer Cachexia-Induced Muscle Wasting

L-carnitine has been shown to mitigate muscle wasting associated with cancer cachexia by modulating key signaling pathways involved in muscle protein synthesis and degradation.

Quantitative Data Summary
Treatment GroupGastrocnemius Muscle WeightCross-Sectional Fiber Areap-Akt LevelsMuRF1 ExpressionMaFbx ExpressionSerum IL-6
Normal Control NormalNormalNormalNormalNormalNormal
CT26-bearing (Cachexia) DecreasedDecreasedDecreasedIncreasedIncreasedIncreased
CT26-bearing + L-Carnitine IncreasedIncreasedIncreasedReducedReducedReduced
Experimental Protocol: Cancer Cachexia Mouse Model

This protocol describes the establishment of a cancer cachexia model in mice and the subsequent therapeutic intervention with L-carnitine.

Materials:

  • BALB/c nude mice

  • CT26 colon carcinoma cells

  • L-Carnitine

  • Phosphate-buffered saline (PBS)

  • Reagents for Western blotting and ELISA

Procedure:

  • Cell Culture: Culture CT26 cells in appropriate media.

  • Tumor Implantation: Subcutaneously transplant 5 x 10^6 CT26 cells into the left flank of male BALB/c nude mice to establish the cancer cachexia model.

  • Treatment: Once the tumor is established, treat the mice with L-carnitine.

  • Tissue and Serum Collection: At the end of the treatment period, collect serum and gastrocnemius muscle tissue.

  • Analysis:

    • Measure serum levels of inflammatory cytokines (IL-1, IL-6, TNF-α) using ELISA.

    • Analyze the protein expression of MuRF1, MaFbx, FOXO3a, p-FOXO3a, Akt, p-Akt, p70S6K, and p-p70S6K in skeletal muscle homogenates by Western blotting.

Signaling Pathway: L-Carnitine's Action in Muscle Wasting

L-carnitine ameliorates muscle wasting in cancer cachexia by activating the AKT/FOXO3a/MaFbx signaling pathway.

L_Carnitine L-Carnitine Akt Akt L_Carnitine->Akt Activates p70S6K p70S6K L_Carnitine->p70S6K Activates p_Akt p-Akt (Active) Akt->p_Akt p_FOXO3a p-FOXO3a (Inactive) p_Akt->p_FOXO3a Phosphorylates FOXO3a FOXO3a MaFbx_MuRF1 MaFbx / MuRF1 FOXO3a->MaFbx_MuRF1 Activates p_FOXO3a->MaFbx_MuRF1 Inhibits Proteolysis Muscle Proteolysis MaFbx_MuRF1->Proteolysis Induces p_p70S6K p-p70S6K (Active) p70S6K->p_p70S6K Protein_Synthesis Protein Synthesis p_p70S6K->Protein_Synthesis Promotes

Caption: L-Carnitine signaling in the amelioration of cancer cachexia.

Cardioprotection in Myocardial Infarction

This compound has been investigated for its potential to limit the size of myocardial infarction and improve cardiac function.

Quantitative Data Summary
GroupInfarct Zone to Occluded Coronary Bed Ratio (%)Serum CPK Concentration
Control 85.3 ± 2.9Elevated
L-Carnitine Administered 53.2 ± 3.6Significantly Lower
Experimental Protocol: Myocardial Infarction in a Canine Model

This protocol details the induction of myocardial infarction in dogs and the assessment of Carnitine's therapeutic effect.

Materials:

  • Adult dogs

  • Surgical instruments for coronary ligation

  • Monastral blue dye

  • Tissue dehydrogenase histochemistry reagents

  • Spectrophotometer for CPK analysis

Procedure:

  • Animal Model: Induce myocardial infarction in dogs via coronary ligation.

  • Treatment: Administer L-carnitine chloride to the treatment group.

  • Infarct Size Assessment: After 20 hours, sacrifice the animals and determine the extent of the myocardial infarct by detecting the size of the risk zone around the necrosis using monastral blue and tissue dehydrogenase histochemistry.

  • Biochemical Analysis: Measure serum Creatine Phosphokinase (CPK) concentration.

Logical Relationship in Cardioprotection

Myocardial_Ischemia Myocardial Ischemia (Coronary Ligation) Altered_Lipid_Metabolism Altered Fatty Acid Metabolism Myocardial_Ischemia->Altered_Lipid_Metabolism Infarct_Extension Infarct Size Extension Altered_Lipid_Metabolism->Infarct_Extension L_Carnitine L-Carnitine Chloride L_Carnitine->Altered_Lipid_Metabolism Improves L_Carnitine->Infarct_Extension Prevents

Caption: L-Carnitine's role in preventing infarct size extension.

Neuroprotection in Ischemic Brain Injury

Both L-carnitine and Acetyl-L-carnitine (ALCAR) have shown neuroprotective effects in preclinical models of brain injury by improving energy metabolism and reducing oxidative stress.

Quantitative Data Summary
ModelTreatmentOutcome
Rat Pups (Brain Injury) ALCARImproved long-term functional outcomes, including memory.
In vitro (OGD PC12 cells) LC and ALC pre-treatmentReduced OGD-induced cell injury, apoptosis, and death.
Experimental Protocol: In Vitro Neuroprotection Assay

This protocol describes an in vitro model of oxygen-glucose deprivation (OGD) to assess the neuroprotective effects of carnitine derivatives.

Materials:

  • PC12 cell line

  • L-Carnitine and Acetyl-L-Carnitine

  • Cell culture reagents

  • Reagents for apoptosis and cell viability assays (e.g., TUNEL, MTT)

Procedure:

  • Cell Culture: Culture PC12 cells under standard conditions.

  • Pre-treatment: Pre-treat the cells with L-Carnitine or ALCAR for a specified duration.

  • OGD Induction: Induce oxygen-glucose deprivation to mimic ischemic conditions.

  • Assessment of Cell Injury: Evaluate cell injury, apoptosis, and death using appropriate assays (e.g., MTT for viability, TUNEL for apoptosis).

Signaling Pathway in Neuroprotection

cluster_insult Ischemic Insult cluster_pathways Pathological Consequences cluster_intervention Therapeutic Intervention Hypoxia_Ischemia Hypoxia-Ischemia Energy_Depletion Energy Depletion Hypoxia_Ischemia->Energy_Depletion Oxidative_Stress Oxidative Stress Hypoxia_Ischemia->Oxidative_Stress Cell_Death Cell Death (Apoptosis) Energy_Depletion->Cell_Death Oxidative_Stress->Cell_Death Carnitine_ALCAR L-Carnitine / ALCAR Carnitine_ALCAR->Energy_Depletion Improves Energy Status Carnitine_ALCAR->Oxidative_Stress Decreases Carnitine_ALCAR->Cell_Death Prevents

Caption: Neuroprotective mechanisms of L-Carnitine and ALCAR.

References

Application Notes and Protocols: In Vitro Supplementation of Carnitine Chloride in Embryo Culture Medium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of assisted reproductive technologies (ART) and embryology, optimizing in vitro culture conditions is paramount for enhancing embryo quality and developmental competence. L-carnitine, a water-soluble quaternary amine, has emerged as a promising supplement in embryo culture media.[1][2][3] It plays a crucial role in cellular energy metabolism, particularly in the transport of long-chain fatty acids into the mitochondria for β-oxidation, a key process for ATP production.[1][4] Furthermore, L-carnitine exhibits significant antioxidant and anti-apoptotic properties, protecting developing embryos from the detrimental effects of oxidative stress inherent in in vitro environments.

These application notes provide a comprehensive overview of the effects of L-carnitine supplementation in embryo culture, supported by quantitative data from various studies. Detailed protocols for the in vitro use of L-carnitine are also presented to guide researchers in their experimental designs.

Mechanism of Action

L-carnitine enhances embryo development through a multi-faceted mechanism primarily centered on mitochondrial function and cellular protection.

  • Enhanced Energy Metabolism: L-carnitine facilitates the transport of fatty acids into the mitochondrial matrix, where they undergo β-oxidation to produce acetyl-CoA. This, in turn, fuels the Krebs cycle and oxidative phosphorylation, leading to increased ATP production, which is vital for the energy-demanding processes of embryonic development.

  • Antioxidant Activity: The in vitro culture environment can expose embryos to elevated levels of reactive oxygen species (ROS), leading to oxidative stress, which can impair development. L-carnitine acts as a free radical scavenger, reducing ROS levels and protecting cellular components from oxidative damage.

  • Anti-apoptotic Effects: By mitigating oxidative stress and improving cellular energy status, L-carnitine helps to prevent the activation of apoptotic pathways. Studies have shown that L-carnitine supplementation can reduce the rate of apoptosis in blastocysts, leading to a higher number of viable cells.

Key Applications

The supplementation of embryo culture media with L-carnitine has been shown to have several beneficial applications in animal and human embryology:

  • Improved Blastocyst Development: Numerous studies have demonstrated that L-carnitine supplementation can significantly increase the rate of blastocyst formation.

  • Enhanced Blastocyst Quality: L-carnitine treatment has been associated with a higher total cell number in blastocysts, including a greater number of inner cell mass (ICM) and trophectoderm (TE) cells, which are crucial for successful implantation and further development.

  • Improved Cryotolerance: By reducing intracellular lipid content and mitigating cellular stress, L-carnitine can enhance the survival rate of embryos after cryopreservation (vitrification or slow freezing).

  • Increased Hatching Rates: Supplementation with L-carnitine has been observed to promote blastocyst hatching, a critical step for implantation.

Quantitative Data Summary

The following tables summarize the quantitative effects of L-carnitine supplementation on embryo development as reported in various studies.

Table 1: Effect of L-carnitine on Blastocyst Development Rate

SpeciesL-carnitine ConcentrationControl Blastocyst Rate (%)L-carnitine Blastocyst Rate (%)Reference
Mouse0.5 mg/mLNot specifiedSignificantly higher than control
Mouse0.3 mg/mL21.35 ± 1.6229.33 ± 0.98
Mouse0.6 mg/mL21.35 ± 1.6228.71 ± 1.35
Bovine1.518 mM32.340.2
Bovine3.03 mM32.344.6
Buffalo0.5 mMNot specifiedSignificantly higher than control
HumanNot specifiedLowerSignificantly higher

Table 2: Effect of L-carnitine on Blastocyst Cell Number

SpeciesL-carnitine ConcentrationControl Total Cell NumberL-carnitine Total Cell NumberReference
Mouse0.5 mg/mLSignificantly lowerSignificantly higher
MouseNot specifiedLowerSignificantly higher (ICM and TE)
Bovine1.518 mMNot specifiedSignificantly higher
Bovine3.03 mMNot specifiedSignificantly higher

Table 3: Effect of L-carnitine on Embryo Cryosurvival

SpeciesL-carnitine ConcentrationControl Survival Rate (%)L-carnitine Survival Rate (%)Reference
Bovine1.518 mMLowerSignificantly higher
Bovine3.03 mMLowerSignificantly higher
Porcine3 mMLowerSignificantly greater
Buffalo0.5 mMLowerSignificantly higher (immediately post-thaw)

Experimental Protocols

The following are detailed protocols for the supplementation of Carnitine Chloride (referred to as L-carnitine) in embryo culture medium.

Protocol 1: In Vitro Culture of Mouse Embryos with L-carnitine Supplementation

Materials:

  • Embryo culture medium (e.g., KSOM, M16)

  • L-carnitine hydrochloride (cell culture grade)

  • Sterile, deionized water

  • Petri dishes for embryo culture

  • Incubator (37°C, 5% CO2 in air)

Procedure:

  • Preparation of L-carnitine Stock Solution:

    • Prepare a 100 mg/mL stock solution of L-carnitine in sterile, deionized water.

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

    • Store the stock solution in aliquots at -20°C.

  • Preparation of Supplemented Culture Medium:

    • Thaw an aliquot of the L-carnitine stock solution.

    • On the day of use, dilute the stock solution into the pre-warmed and equilibrated embryo culture medium to achieve the desired final concentration (e.g., 0.3 mg/mL, 0.5 mg/mL, or 0.6 mg/mL). For example, to make 10 mL of medium with 0.5 mg/mL L-carnitine, add 50 µL of the 100 mg/mL stock solution.

    • Prepare a control group with culture medium without L-carnitine supplementation.

  • Embryo Culture:

    • Collect embryos at the desired stage (e.g., 2-cell stage).

    • Wash the embryos through several drops of fresh, equilibrated culture medium.

    • Randomly allocate embryos to the control and L-carnitine-supplemented culture groups.

    • Culture the embryos in small drops (20-50 µL) of medium under mineral oil in a humidified incubator at 37°C with 5% CO2 in air.

  • Assessment of Embryo Development:

    • Evaluate embryo development daily, recording the rates of development to the morula and blastocyst stages.

    • On day 4 or 5 of culture, assess blastocyst quality, including morphology, cell number (e.g., by differential staining of ICM and TE), and hatching status.

Protocol 2: In Vitro Production of Bovine Embryos with L-carnitine Supplementation

Materials:

  • In vitro maturation (IVM), in vitro fertilization (IVF), and in vitro culture (IVC) media (e.g., TCM-199 based for IVM, SOF-based for IVC)

  • L-carnitine hydrochloride

  • Bovine oocytes and semen

  • Standard laboratory equipment for bovine IVP

Procedure:

  • Preparation of L-carnitine Supplemented Media:

    • Prepare a stock solution of L-carnitine as described in Protocol 1.

    • Supplement the IVC medium with the desired concentration of L-carnitine (e.g., 0.75 mM, 1.5 mM, or 3.03 mM). Note: some studies supplement the IVM medium as well.

  • In Vitro Maturation and Fertilization:

    • Perform IVM and IVF of bovine oocytes according to standard laboratory protocols.

  • In Vitro Culture:

    • Following fertilization, denude the presumptive zygotes and place them in the prepared IVC medium (control and L-carnitine supplemented groups).

    • Culture the embryos for 7-8 days in a humidified incubator at 38.5°C with 5% CO2, 5% O2, and 90% N2.

  • Evaluation of Embryo Development:

    • Record cleavage rates on day 2 and blastocyst rates on days 7 and 8.

    • Assess blastocyst quality based on morphology and cell number.

    • For cryotolerance studies, vitrify or slow-freeze day 7 blastocysts and assess their survival and hatching rates post-thawing.

Visualizations

Signaling Pathways and Experimental Workflows

L_Carnitine_Mechanism cluster_medium Embryo Culture Medium cluster_embryo Embryo cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion L-Carnitine L-Carnitine Acyl-CoA Acyl-CoA L-Carnitine->Acyl-CoA Transports into Mitochondria ROS Reactive Oxygen Species (ROS) L-Carnitine->ROS Scavenges Apoptosis Apoptosis L-Carnitine->Apoptosis Inhibits Fatty Acids Fatty Acids Fatty Acids->Acyl-CoA Activation β-Oxidation β-Oxidation Acyl-CoA->β-Oxidation Acetyl-CoA_mito Acetyl-CoA β-Oxidation->Acetyl-CoA_mito Krebs Cycle & OXPHOS Krebs Cycle & Oxidative Phosphorylation Acetyl-CoA_mito->Krebs Cycle & OXPHOS ATP ATP Krebs Cycle & OXPHOS->ATP Improved Development Improved Embryo Development & Quality ATP->Improved Development ROS->Apoptosis Induces

Caption: Mechanism of L-carnitine in improving embryo development.

Experimental_Workflow cluster_prep Preparation cluster_culture Embryo Culture cluster_analysis Analysis A Prepare L-carnitine Stock Solution B Supplement Embryo Culture Medium A->B F In Vitro Culture B->F C Prepare Control Medium (No L-carnitine) C->F D Oocyte/Embryo Collection E Random Allocation to Treatment & Control Groups D->E E->F G Assess Developmental Rates (Cleavage, Blastocyst) F->G H Evaluate Blastocyst Quality (Cell Number, Morphology) F->H I Cryopreservation & Thawing (Optional) H->I J Assess Cryosurvival (Optional) I->J

Caption: General experimental workflow for L-carnitine supplementation.

Conclusion

The in vitro supplementation of this compound in embryo culture medium represents a significant advancement in ART. Its well-documented roles in enhancing cellular energy metabolism, combating oxidative stress, and preventing apoptosis collectively contribute to improved embryo development, quality, and cryotolerance. The provided protocols and data serve as a valuable resource for researchers and professionals aiming to optimize embryo culture systems and ultimately improve outcomes in both animal breeding and human infertility treatments. Further research may focus on refining optimal concentrations for different species and specific culture systems, as well as exploring the long-term effects on offspring health.

References

Preparation of L-Carnitine Chloride Solutions for Laboratory Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Carnitine (3-carboxy-2-hydroxy-N,N,N-trimethyl-1-propanaminium chloride), a quaternary ammonium compound, is a vital cofactor in cellular metabolism. Its primary role is to facilitate the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation and subsequent energy production.[1] Beyond its role in fatty acid metabolism, L-Carnitine and its acetylated form, Acetyl-L-Carnitine (ALCAR), exhibit significant antioxidant and anti-inflammatory properties, making them valuable molecules for investigation in various pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and metabolic syndromes.[1][2]

These application notes provide detailed protocols for the preparation and use of L-Carnitine Chloride solutions in common laboratory experiments, including cell culture, enzyme assays, and animal studies.

Data Presentation: Solubility and Stability of L-Carnitine Solutions

Proper preparation and storage of L-Carnitine Chloride solutions are critical for obtaining reliable and reproducible experimental results. The following tables summarize the solubility and stability of L-Carnitine under various conditions.

Table 1: Solubility of L-Carnitine Chloride

Solvent/BufferSolubilityReference
WaterFreely soluble[3]
Phosphate Buffered Saline (PBS), pH 7.2~10 mg/mL
Ethanol~10 mg/mL
Dimethyl Sulfoxide (DMSO)Soluble
Tris BufferExpected to be highly soluble[4]
HEPES BufferExpected to be highly soluble

Table 2: Stability of Acetyl-L-Carnitine Aqueous Solutions

pHTemperatureStabilityReference
3 - 9 (neutral to acidic)Room TemperatureStable
> 9 (basic)Room TemperatureUnstable; significant degradation
11Room Temperature~27.4% degradation after 1 hour
12Room Temperature~95.8% degradation after 1 hour
5.225°C (Room Temperature)Stable for at least 33 days
5.24°C - 8°CStable for at least 33 days

Note: This data is for Acetyl-L-Carnitine, a closely related and commonly used derivative. While specific quantitative stability data for L-Carnitine Chloride across a wide pH range is limited, it is generally recommended to prepare fresh aqueous solutions or store them for short periods under refrigeration. For long-term storage, aliquoting and freezing at -20°C or -80°C is advisable.

Experimental Protocols

Preparation of a 100 mM L-Carnitine Chloride Stock Solution

Materials:

  • L-Carnitine Chloride powder

  • Sterile, deionized or distilled water

  • Sterile conical tubes or vials

  • Analytical balance

  • Vortex mixer

  • Sterile filter (0.22 µm)

Protocol:

  • Weigh out the required amount of L-Carnitine Chloride powder. The molecular weight of L-Carnitine Hydrochloride is 197.66 g/mol . To prepare 10 mL of a 100 mM stock solution, weigh 197.66 mg of L-Carnitine Hydrochloride.

  • Transfer the powder to a sterile conical tube.

  • Add a portion of the sterile water (e.g., 8 mL) to the tube.

  • Vortex thoroughly until the powder is completely dissolved.

  • Bring the final volume to 10 mL with sterile water.

  • Sterilize the solution by passing it through a 0.22 µm sterile filter into a new sterile tube.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term use.

Application in Cell Culture: Protection of Hepatocytes from Oxidative Stress

This protocol is based on studies demonstrating the cytoprotective effects of L-Carnitine against oxidative injury in hepatocytes.

Materials:

  • Human hepatocyte cell line (e.g., HL7702)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • L-Carnitine Chloride stock solution (100 mM)

  • Hydrogen peroxide (H₂O₂) solution

  • Phosphate Buffered Saline (PBS)

  • Cell viability assay kit (e.g., MTT or PrestoBlue)

  • 96-well cell culture plates

Protocol:

  • Seed the hepatocytes in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare working solutions of L-Carnitine Chloride by diluting the 100 mM stock solution in complete cell culture medium to final concentrations ranging from 1 mM to 10 mM.

  • Remove the existing medium from the cells and replace it with the medium containing different concentrations of L-Carnitine Chloride. Include a vehicle control (medium without L-Carnitine).

  • Pre-incubate the cells with L-Carnitine Chloride for a specified period, for example, 2 hours.

  • After the pre-incubation, introduce an oxidative stressor. For example, add H₂O₂ to the medium to a final concentration of 200 µM.

  • Incubate the cells for another 24 hours.

  • Assess cell viability using a standard cell viability assay according to the manufacturer's instructions.

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed Hepatocytes (1x10^4 cells/well) pre_incubate Pre-incubate with L-Carnitine (2h) seed_cells->pre_incubate 24h Incubation prepare_lc Prepare L-Carnitine Working Solutions (1-10 mM) prepare_lc->pre_incubate add_h2o2 Induce Oxidative Stress (200 µM H₂O₂) pre_incubate->add_h2o2 incubate_24h Incubate for 24h add_h2o2->incubate_24h viability_assay Assess Cell Viability (e.g., MTT Assay) incubate_24h->viability_assay data_analysis Data Analysis viability_assay->data_analysis

Workflow for a cell-based oxidative stress protection assay.

Enzymatic Assay for L-Carnitine Quantification

This protocol is a generalized procedure based on commercially available L-Carnitine assay kits that utilize a coupled enzyme reaction.

Materials:

  • L-Carnitine Assay Kit (containing assay buffer, probe, converting enzyme, substrate mix, development mix, and standard)

  • Biological samples (e.g., serum, plasma, tissue homogenates)

  • 96-well microplate (clear for colorimetric, black for fluorometric)

  • Microplate reader

  • Deproteinizing spin filter (10 kDa MWCO, optional for serum samples)

Protocol:

  • Sample Preparation:

    • For serum or plasma, deproteinize using a 10 kDa MWCO spin filter to remove interfering enzymes.

    • For tissues or cells, homogenize in the provided assay buffer and centrifuge to remove insoluble material.

    • Dilute samples in the assay buffer to bring the L-Carnitine concentration within the linear range of the assay.

  • Standard Curve Preparation:

    • Reconstitute the L-Carnitine standard to create a stock solution (e.g., 100 mM).

    • Prepare a series of dilutions from the stock solution in assay buffer to generate a standard curve (e.g., 0, 2, 4, 6, 8, 10 nmol/well for a colorimetric assay).

  • Assay Reaction:

    • Add 50 µL of the prepared standards and samples to separate wells of the 96-well plate.

    • Prepare a reaction mix according to the kit's instructions, typically containing the assay buffer, substrate mix, converting enzyme, and development mix.

    • Add 50 µL of the reaction mix to each well containing the standards and samples.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measurement:

    • For a colorimetric assay, measure the absorbance at 570 nm.

    • For a fluorometric assay, measure the fluorescence at Ex/Em = 535/587 nm.

  • Calculation:

    • Subtract the blank (0 standard) reading from all standard and sample readings.

    • Plot the standard curve and determine the concentration of L-Carnitine in the samples.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_samples Prepare Samples (Deproteinize/Homogenize) add_to_plate Add Samples & Standards to 96-well Plate prep_samples->add_to_plate prep_standards Prepare Standard Curve prep_standards->add_to_plate add_reaction_mix Add Reaction Mix add_to_plate->add_reaction_mix incubate Incubate at RT (30 min) add_reaction_mix->incubate read_plate Measure Absorbance/Fluorescence incubate->read_plate calculate Calculate L-Carnitine Concentration read_plate->calculate

Workflow for a typical L-Carnitine enzymatic assay.

In Vivo Administration in Rodent Models

This protocol provides a general guideline for the oral administration of L-Carnitine to mice and rats.

Materials:

  • L-Carnitine Chloride

  • Vehicle (e.g., sterile distilled water or saline)

  • Oral gavage needles (size appropriate for the animal)

  • Syringes

Protocol:

  • Solution Preparation:

    • Dissolve the L-Carnitine Chloride in the chosen vehicle to the desired concentration. For example, to administer a dose of 0.5 g/kg to a 30 g mouse in a volume of 200 µL, the concentration would be 75 mg/mL. A 1.5% (w/v) solution in drinking water has also been used for ad libitum administration in rats.

    • Ensure the solution is homogenous. The pH can be adjusted to approximately 6.0 if necessary.

  • Animal Handling and Administration:

    • Accurately weigh each animal to calculate the correct volume to administer.

    • Properly restrain the animal to ensure safe and accurate administration.

    • Administer the solution via oral gavage using the appropriate technique to avoid injury to the animal.

    • For chronic studies, L-Carnitine can be administered daily for the duration of the experiment. Doses in mice can range from 0.5 mg/kg to 1 mg/kg daily. In rats, a daily dose of approximately 0.5 g/kg has been administered through drinking water.

  • Monitoring:

    • Monitor the animals regularly for any adverse effects.

    • At the end of the study, tissues and fluids can be collected for analysis.

Signaling Pathways Modulated by L-Carnitine

L-Carnitine's protective effects against oxidative stress and inflammation are mediated, in part, through the modulation of key signaling pathways, including the Nrf2/Keap1 and NF-κB pathways.

  • Nrf2/Keap1 Pathway: Under conditions of oxidative stress, L-Carnitine can promote the nuclear translocation of Nrf2 (Nuclear factor erythroid 2-related factor 2). In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, leading to the upregulation of antioxidant and cytoprotective enzymes such as Heme Oxygenase-1 (HO-1).

  • NF-κB Pathway: L-Carnitine has been shown to inhibit the activation of NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells). By preventing the translocation of NF-κB to the nucleus, L-Carnitine can downregulate the expression of pro-inflammatory cytokines.

G cluster_stress Cellular Stress cluster_carnitine Intervention cluster_pathways Signaling Pathways cluster_nucleus Nucleus cluster_response Cellular Response ROS Oxidative Stress (e.g., H₂O₂) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation IKK IKK ROS->IKK activates LC L-Carnitine LC->Keap1_Nrf2 promotes dissociation LC->IKK inhibits Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocation IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB NFkB NF-κB IkB_NFkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocation ARE ARE Nrf2_nuc->ARE binds Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1) ARE->Antioxidant_Genes activates transcription ProInflammatory_Genes Pro-inflammatory Gene Expression NFkB_nuc->ProInflammatory_Genes activates transcription Inflammation Inflammation ProInflammatory_Genes->Inflammation Protection Cytoprotection Antioxidant_Genes->Protection Protection->Inflammation reduces

L-Carnitine modulates Nrf2 and NF-κB pathways to exert its effects.

References

Application Notes and Protocols for High-Throughput Screening Assays Involving Carnitine Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Carnitine and its derivatives are crucial for cellular energy metabolism, primarily by facilitating the transport of long-chain fatty acids into the mitochondria for β-oxidation.[1][2][3][4] Dysregulation of carnitine-dependent pathways is implicated in a variety of metabolic diseases, making the enzymes and transporters of this system attractive targets for drug discovery. High-throughput screening (HTS) assays are essential tools for identifying and characterizing novel modulators of these targets.[5] This document provides detailed application notes and protocols for several key HTS assays involving L-Carnitine Chloride, which serves as a stable, water-soluble source of L-carnitine for in vitro assays.

L-Carnitine Quantification Assay

Application Note: This assay is designed for the quantitative determination of L-carnitine in biological samples and for screening compounds that may alter carnitine levels. The assay is based on a coupled enzymatic reaction that produces a fluorescent or colorimetric signal directly proportional to the L-carnitine concentration. It is readily adaptable to a high-throughput format for screening large compound libraries.

Experimental Protocol:

This protocol is adapted from commercially available kits (e.g., EnzyChrom™ L-Carnitine Assay Kit and Sigma-Aldrich MAK063).

Materials:

  • L-Carnitine Assay Buffer

  • L-Carnitine Probe (e.g., in DMSO)

  • Carnitine Converting Enzyme Mix

  • Carnitine Development Mix

  • L-Carnitine Standard (reconstituted to a stock solution, e.g., 100 mM)

  • 96-well or 384-well plates (black plates for fluorescence, clear plates for colorimetric)

  • Microplate reader capable of measuring absorbance at 570 nm or fluorescence at λex/em = 530-535/585-587 nm.

Procedure:

  • Standard Curve Preparation:

    • Colorimetric: Prepare a 1 mM L-carnitine standard solution. Create a standard curve by adding 0, 2, 4, 6, 8, and 10 µL of the 1 mM standard to wells, resulting in 0, 2, 4, 6, 8, and 10 nmol/well.

    • Fluorometric: Prepare a 0.1 mM L-carnitine standard solution. Create a standard curve by adding 0, 2, 4, 6, 8, and 10 µL of the 0.1 mM standard to wells, resulting in 0, 0.2, 0.4, 0.6, 0.8, and 1.0 nmol/well.

    • Adjust the volume of all standard wells to 50 µL with L-Carnitine Assay Buffer.

  • Sample Preparation:

    • Prepare biological samples (e.g., cell lysates, serum) and dilute as necessary with L-Carnitine Assay Buffer.

    • Add 50 µL of each sample to respective wells. For screening, add test compounds at desired concentrations to the sample wells.

  • Reaction Mix Preparation:

    • Prepare a master mix containing:

      • L-Carnitine Assay Buffer

      • L-Carnitine Probe

      • Carnitine Converting Enzyme Mix

      • Carnitine Development Mix

    • The exact volumes of each component should follow the manufacturer's instructions.

  • Reaction Incubation:

    • Add the reaction mix to each well (standards and samples).

    • Mix well and incubate at room temperature for 30 minutes, protected from light.

  • Detection:

    • Colorimetric: Measure the absorbance at 570 nm.

    • Fluorometric: Measure the fluorescence intensity at λex/em = 530-535/585-587 nm.

  • Data Analysis:

    • Subtract the blank (0 nmol standard) reading from all other readings.

    • Plot the standard curve and determine the L-carnitine concentration in the samples.

Quantitative Data Summary:

ParameterColorimetric AssayFluorometric Assay
Detection Range 2–10 nmol/well0.2–1 nmol/well
Wavelength 570 nmλex/em = 530-535/585-587 nm

Experimental Workflow for L-Carnitine Quantification

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Standard Prepare L-Carnitine Standards Add_Reagents Add Reaction Mix to Standards and Samples Standard->Add_Reagents Sample Prepare Biological Samples and Test Compounds Sample->Add_Reagents Incubate Incubate at Room Temperature (30 min, protected from light) Add_Reagents->Incubate Read_Plate Measure Absorbance (570 nm) or Fluorescence (Ex/Em 535/587 nm) Incubate->Read_Plate Analyze Calculate L-Carnitine Concentration Read_Plate->Analyze

Caption: Workflow for the quantification of L-Carnitine.

Carnitine Palmitoyltransferase 1 (CPT1) Inhibition Assay

Application Note: CPT1 is the rate-limiting enzyme in the carnitine shuttle, making it a key target for modulating fatty acid oxidation. This fluorescence-based HTS assay is designed to identify inhibitors of CPT1. The assay measures the release of Coenzyme A (CoA-SH) from the CPT1-catalyzed reaction between palmitoyl-CoA and L-carnitine. The released CoA-SH reacts with a thiol-sensitive fluorescent probe, such as ThioGlo4 or N-(9-acridinyl)-maleimide, to produce a quantifiable fluorescent signal.

Experimental Protocol:

Materials:

  • CPT1 enzyme (e.g., from mitochondrial extracts of cells overexpressing CPT1a)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA)

  • L-Carnitine Chloride solution

  • Palmitoyl-CoA solution

  • Thiol-sensitive fluorescent probe (e.g., ThioGlo4 in DMSO)

  • Known CPT1 inhibitor (e.g., Etomoxir) for positive control

  • 384-well black plates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of L-Carnitine Chloride, Palmitoyl-CoA, and ThioGlo4 in appropriate solvents.

    • Dilute the CPT1 enzyme to the desired working concentration in cold assay buffer.

  • Assay Plate Preparation:

    • To each well of a 384-well plate, add the test compounds at various concentrations.

    • For controls, add a known inhibitor (positive control) or vehicle (negative control).

  • Enzyme and Substrate Addition:

    • Prepare a master mix containing the CPT1 enzyme and L-Carnitine Chloride in the assay buffer.

    • Dispense the enzyme/carnitine mix into all wells.

    • Incubate for a short period (e.g., 10 minutes) at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation and Detection:

    • Prepare a reaction initiation solution containing Palmitoyl-CoA and the fluorescent probe (e.g., ThioGlo4) in the assay buffer.

    • Add the initiation solution to all wells to start the reaction.

    • Immediately begin kinetic reading of the fluorescence on a microplate reader (e.g., excitation 400-415 nm, emission 460-485 nm for ThioGlo4) for a set period (e.g., 10-20 minutes).

  • Data Analysis:

    • Calculate the rate of the reaction (slope of the fluorescence increase over time) for each well.

    • Normalize the data to the controls (% inhibition).

    • Plot the % inhibition versus compound concentration and fit to a dose-response curve to determine the IC50 values.

Quantitative Data Summary:

ParameterTypical ValueReference
Z'-factor > 0.7
Coefficient of Variation (CV) < 10%
Km (Palmitoyl-CoA) 1.9 - 24.2 µM (pH dependent)
Km (L-Carnitine) 0.2 - 2.9 mM (pH dependent)

Experimental Workflow for CPT1 Inhibition HTS

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compounds Dispense Test Compounds and Controls into Plate Add_Enzyme Add Enzyme Mix to Plate Compounds->Add_Enzyme EnzymeMix Prepare CPT1 Enzyme and L-Carnitine Mix EnzymeMix->Add_Enzyme PreIncubate Pre-incubate (10 min) Add_Enzyme->PreIncubate Initiate Initiate Reaction with Palmitoyl-CoA and Fluorescent Probe PreIncubate->Initiate Read_Plate Kinetic Fluorescence Reading Initiate->Read_Plate Analyze Calculate Reaction Rates and IC50 Values Read_Plate->Analyze

Caption: Workflow for a CPT1 fluorescence-based inhibition assay.

Organic Cation/Carnitine Transporter 2 (OCTN2) Inhibition Assay

Application Note: OCTN2 (SLC22A5) is a high-affinity, sodium-dependent carnitine transporter crucial for carnitine homeostasis in tissues like the kidney, muscle, and heart. Inhibition of OCTN2 can lead to carnitine deficiency. This assay is designed to identify compounds that inhibit the uptake of radiolabeled L-carnitine into cells expressing OCTN2, such as stably transfected MDCK-II or HEK293 cells.

Experimental Protocol:

Materials:

  • Stably transfected hOCTN2-MDCK or hOCTN2-HEK293 cells

  • Wild-type or empty vector-transfected cells (for background subtraction)

  • Cell culture medium and reagents

  • 6-well or other multi-well plates

  • Uptake Buffer (e.g., PBS, pH 7.4)

  • L-[³H]carnitine

  • Unlabeled L-Carnitine Chloride

  • Test compounds

  • Known OCTN2 inhibitor (e.g., Verapamil)

  • Lysis Buffer (e.g., 1 N NaOH)

  • Scintillation cocktail and counter

Procedure:

  • Cell Culture:

    • Seed hOCTN2-expressing cells and control cells in multi-well plates and grow to confluency.

  • Uptake Assay:

    • Wash the cell monolayers with Uptake Buffer.

    • Prepare the uptake solution containing a fixed concentration of L-[³H]carnitine and the test compounds at various concentrations in Uptake Buffer.

    • Add the uptake solution to the cells and incubate at 37°C for a defined period (e.g., 10-30 minutes).

  • Termination and Lysis:

    • Terminate the uptake by rapidly washing the cells three times with ice-cold Uptake Buffer.

    • Lyse the cells by adding Lysis Buffer and incubating for several hours.

  • Detection:

    • Neutralize the cell lysate (e.g., with 1 N HCl).

    • Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the radioactivity measured in control cells from that in hOCTN2-expressing cells to determine specific uptake.

    • Calculate the % inhibition of L-[³H]carnitine uptake for each compound concentration relative to the vehicle control.

    • Determine the IC50 values by fitting the data to a dose-response curve.

Quantitative Data Summary:

ParameterExample ValueReference
Km (L-Carnitine) ~103.6 µM (in rat astrocytes)
Vmax (L-Carnitine) ~2016 pmol/mg protein/h (in rat astrocytes)
IC50 (Etoposide) ~50-100 µM (resulting in 42-85% inhibition)

Experimental Workflow for OCTN2 Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Seed_Cells Seed hOCTN2-expressing and Control Cells Add_Solution Add Uptake Solution to Cells Seed_Cells->Add_Solution Prepare_Compounds Prepare Test Compounds and Radiolabeled Carnitine Solution Prepare_Compounds->Add_Solution Incubate Incubate at 37°C Add_Solution->Incubate Terminate Terminate Uptake with Cold Buffer Wash Incubate->Terminate Lyse_Cells Lyse Cells Terminate->Lyse_Cells Measure_Radioactivity Measure Radioactivity (Scintillation Counting) Lyse_Cells->Measure_Radioactivity Analyze Calculate Specific Uptake and IC50 Values Measure_Radioactivity->Analyze

Caption: Workflow for an OCTN2 transporter inhibition assay.

Signaling Pathway: The Carnitine Shuttle

Description: The carnitine shuttle is the primary mechanism for transporting long-chain fatty acids from the cytosol into the mitochondrial matrix, where they undergo β-oxidation to produce ATP. This pathway is essential for energy homeostasis, particularly in tissues with high energy demands like heart and skeletal muscle.

Key Components:

  • CPT1 (Carnitine Palmitoyltransferase 1): Located on the outer mitochondrial membrane, it converts long-chain fatty acyl-CoAs to acylcarnitines.

  • CACT (Carnitine-Acylcarnitine Translocase): An inner mitochondrial membrane protein that transports acylcarnitines into the matrix in exchange for free carnitine.

  • CPT2 (Carnitine Palmitoyltransferase 2): Located on the matrix side of the inner mitochondrial membrane, it converts acylcarnitines back to acyl-CoAs and free carnitine.

  • OCTN2 (Organic Cation/Carnitine Transporter 2): A plasma membrane transporter that mediates the uptake of carnitine from the extracellular space into the cytosol.

Carnitine_Shuttle cluster_extra Extracellular Space cluster_cyto Cytosol cluster_mito Mitochondrial Matrix cluster_mem Mitochondrial Membranes Carnitine_extra L-Carnitine OCTN2 OCTN2 Transporter Carnitine_extra->OCTN2 Uptake LCFA Long-Chain Fatty Acid AcylCoA_cyto Long-Chain Acyl-CoA LCFA->AcylCoA_cyto Activation (Acyl-CoA Synthetase) CPT1 CPT1 AcylCoA_cyto->CPT1 Carnitine_cyto L-Carnitine Carnitine_cyto->CPT1 Acylcarnitine_cyto Acylcarnitine CACT CACT Translocase Acylcarnitine_cyto->CACT OCTN2->Carnitine_cyto CPT1->Acylcarnitine_cyto AcylCoA_mito Long-Chain Acyl-CoA BetaOx β-Oxidation AcylCoA_mito->BetaOx CPT2 CPT2 AcylCoA_mito->CPT2 CPT2->AcylCoA_mito Carnitine_mito L-Carnitine CPT2->Carnitine_mito Carnitine_mito->CACT Transport Out OMM Outer Membrane IMM Inner Membrane CACT->Carnitine_cyto CACT->AcylCoA_mito Transport In

Caption: The Carnitine Shuttle pathway for fatty acid transport.

References

Application Notes and Protocols: The Role of Carnitine Chloride in Ischemic Heart Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Carnitine Chloride, commonly known as L-carnitine, in preclinical models of ischemic heart disease. The information presented herein is intended to guide researchers in designing and implementing studies to investigate the cardioprotective effects of carnitine and its derivatives.

Introduction

Ischemic heart disease remains a leading cause of morbidity and mortality worldwide. A key pathological feature of myocardial ischemia is the disruption of cellular energy metabolism. Under normal physiological conditions, the heart primarily relies on the β-oxidation of long-chain fatty acids for its energy supply. During ischemia, oxygen deprivation impairs this process, leading to the accumulation of toxic lipid intermediates, depletion of ATP, and increased oxidative stress, ultimately resulting in cardiomyocyte death and cardiac dysfunction.

L-carnitine is an endogenous compound, synthesized from the amino acids lysine and methionine, that plays a critical role in cellular energy metabolism.[1][2] Its primary function is to facilitate the transport of long-chain fatty acids across the inner mitochondrial membrane for subsequent β-oxidation and ATP production.[3][4][5] In the context of myocardial ischemia, supplementation with this compound has been shown to exert beneficial effects by improving metabolic efficiency, reducing the accumulation of toxic metabolites, and protecting against oxidative damage.

Mechanism of Action in Myocardial Ischemia

The cardioprotective effects of this compound in ischemic heart disease models are multifactorial:

  • Enhanced Fatty Acid Oxidation: By facilitating the transport of fatty acids into the mitochondria, L-carnitine helps maintain energy production even under ischemic conditions.

  • Reduction of Toxic Metabolites: During ischemia, the accumulation of long-chain acyl-CoA esters can disrupt cellular membranes and enzyme function. L-carnitine helps to mitigate this by converting them to acyl-carnitines, which can be transported out of the mitochondria.

  • Modulation of Glucose Metabolism: By reducing the levels of acetyl-CoA, which inhibits pyruvate dehydrogenase, L-carnitine can indirectly promote glucose oxidation, providing an alternative energy source for the ischemic heart.

  • Antioxidant Properties: L-carnitine has been shown to reduce oxidative stress by scavenging free radicals and enhancing the expression of antioxidant enzymes.

  • Anti-inflammatory Effects: L-carnitine can suppress the production of pro-inflammatory cytokines, thereby reducing the inflammatory response associated with myocardial infarction.

  • Anti-apoptotic Effects: L-carnitine has been demonstrated to inhibit apoptosis in cardiomyocytes by modulating key signaling pathways.

Key Signaling Pathways

Several signaling pathways are implicated in the cardioprotective effects of this compound against ischemic injury.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival and apoptosis. Studies have shown that L-carnitine can activate this pathway, leading to the phosphorylation of Akt. Activated Akt, in turn, can phosphorylate and inactivate pro-apoptotic proteins such as Bax, while promoting the activity of anti-apoptotic proteins like Bcl-2, ultimately inhibiting cardiomyocyte apoptosis.

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Carnitine This compound Receptor Receptor Carnitine->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Activates pAkt p-Akt (Active) Akt->pAkt Phosphorylation Bax Bax (Pro-apoptotic) pAkt->Bax Inhibits Bcl2 Bcl-2 (Anti-apoptotic) pAkt->Bcl2 Promotes Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis

Caption: PI3K/Akt signaling pathway activated by this compound.

Nrf2/HO-1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway is a primary defense mechanism against oxidative stress. L-carnitine has been found to activate this pathway, leading to the translocation of Nrf2 to the nucleus. In the nucleus, Nrf2 binds to the antioxidant response element (ARE), promoting the transcription of antioxidant genes, including HO-1. This results in reduced oxidative stress and protection of cardiomyocytes from ischemia-reperfusion injury.

Nrf2_HO1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Carnitine This compound ROS Reactive Oxygen Species (ROS) Carnitine->ROS Reduces Nrf2_Keap1 Nrf2-Keap1 Complex Carnitine->Nrf2_Keap1 Induces dissociation Nrf2_free Nrf2 Nrf2_Keap1->Nrf2_free Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to HO1 HO-1 Gene ARE->HO1 Promotes transcription Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) HO1->Antioxidant_Enzymes Antioxidant_Enzymes->ROS Neutralizes

Caption: Nrf2/HO-1 signaling pathway modulated by this compound.

Experimental Protocols

In Vivo Model: Myocardial Ischemia-Reperfusion Injury in Rats

This protocol describes the induction of myocardial ischemia-reperfusion (I/R) injury in rats to evaluate the cardioprotective effects of this compound.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • L-Carnitine solution (e.g., 150 mg/kg)

  • Anesthetics (e.g., sodium pentobarbital)

  • Surgical instruments

  • Ventilator

  • ECG monitoring system

  • Suture materials

Procedure:

  • Animal Preparation: Acclimatize rats for at least one week before the experiment. Fast the animals overnight with free access to water.

  • Anesthesia and Ventilation: Anesthetize the rat with an appropriate anesthetic. Intubate the trachea and connect the animal to a ventilator.

  • Surgical Procedure: Perform a left thoracotomy to expose the heart.

  • Induction of Ischemia: Ligate the left anterior descending (LAD) coronary artery with a suture. Successful ligation is confirmed by the appearance of myocardial blanching and ST-segment elevation on the ECG. Maintain the ischemia for a specified period (e.g., 30-45 minutes).

  • This compound Administration: Administer L-carnitine (e.g., intraperitoneal injection) at a predetermined time point, such as before ischemia (pre-treatment) or before reperfusion.

  • Reperfusion: Release the ligature to allow for reperfusion of the coronary artery for a specified duration (e.g., 24-48 hours).

  • Monitoring and Euthanasia: Monitor vital signs throughout the procedure. At the end of the reperfusion period, euthanize the animal.

  • Tissue Collection and Analysis: Harvest the heart for subsequent analyses, including infarct size measurement (e.g., TTC staining), histological examination, and biochemical assays.

InVivo_Workflow Start Start: Acclimatized Rat Anesthesia Anesthesia & Ventilation Start->Anesthesia Thoracotomy Left Thoracotomy Anesthesia->Thoracotomy Ligation LAD Ligation (Ischemia) Thoracotomy->Ligation Treatment This compound Administration Ligation->Treatment During Ischemia or before Reperfusion Reperfusion Release Ligature (Reperfusion) Treatment->Reperfusion Euthanasia Euthanasia Reperfusion->Euthanasia Analysis Tissue Collection & Analysis (Infarct Size, Histology, etc.) Euthanasia->Analysis End End Analysis->End

Caption: Workflow for in vivo myocardial ischemia-reperfusion model.

In Vitro Model: Hypoxia/Reoxygenation in H9c2 Cardiomyocytes

This protocol outlines the use of the H9c2 rat cardiomyocyte cell line to study the effects of this compound under hypoxia/reoxygenation (H/R) conditions, which mimic ischemia-reperfusion at the cellular level.

Materials:

  • H9c2 rat cardiomyocyte cell line

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • L-Carnitine solution

  • Hypoxia chamber or incubator

  • Reagents for cell viability assays (e.g., MTT)

  • Reagents for biochemical and molecular analyses (e.g., Western blotting, RT-PCR)

Procedure:

  • Cell Culture: Culture H9c2 cells in standard culture medium until they reach the desired confluency.

  • This compound Treatment: Pre-treat the cells with various concentrations of L-carnitine for a specified duration before inducing hypoxia.

  • Induction of Hypoxia: Replace the culture medium with a glucose-free, serum-free medium and place the cells in a hypoxic environment (e.g., 1% O2, 5% CO2, 94% N2) for a defined period.

  • Reoxygenation: After the hypoxic period, replace the medium with normal culture medium and return the cells to a normoxic incubator (95% air, 5% CO2) for a specified reoxygenation period.

  • Cellular and Molecular Analysis: Following reoxygenation, assess cell viability, apoptosis, oxidative stress, and the expression of key proteins and genes in the signaling pathways of interest.

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of this compound in ischemic heart disease models.

Table 1: Effects of L-Carnitine on Cardiac Function and Infarct Size in Animal Models

ParameterAnimal ModelTreatment GroupControl GroupOutcomeReference
Infarct Size (% of occluded bed)DogL-Carnitine85.3 ± 2.9%53.2 ± 3.6% (p < 0.01)
Ejection Fraction (EF)Mouse (I/R)L-Carnitine0.42 ± 0.030.57 ± 0.03 (p < 0.01)
Fractional Shortening (FS)Mouse (I/R)L-Carnitine0.23 ± 0.020.31 ± 0.02 (p < 0.01)
Left Ventricular End-Diastolic Volume (mL)Human (Post-MI)L-Carnitine-Significantly smaller at 3, 6, and 12 months
Left Ventricular End-Systolic Volume (mL)Human (Post-MI)L-Carnitine-Significantly smaller at 3, 6, and 12 months

Table 2: Effects of L-Carnitine on Biochemical Markers in Ischemic Heart Disease Models

MarkerModelTreatment GroupControl GroupOutcomeReference
Serum CPKDog (MI)L-Carnitine-Significantly lower
Lactate Dehydrogenase (LDH)Rat (I/R)L-CarnitineIncreasedSignificantly reduced
Creatine Kinase (CK)Rat (I/R)L-CarnitineIncreasedSignificantly reduced
Malondialdehyde (MDA)Rat (I/R)L-CarnitineIncreasedSignificantly reduced
Superoxide Dismutase (SOD)Rat (I/R)L-CarnitineDecreasedIncreased expression
IL-1βMouse (MI)L-CarnitineIncreasedDecreased
IL-6Mouse (MI)L-CarnitineIncreasedDecreased
TNF-αMouse (MI)L-CarnitineIncreasedDecreased
Bax/Bcl-2 RatioRat (I/R)L-CarnitineIncreasedFavorable adjustment

Conclusion

This compound has demonstrated significant cardioprotective potential in a variety of preclinical models of ischemic heart disease. Its multifaceted mechanism of action, involving the modulation of cellular metabolism, reduction of oxidative stress and inflammation, and inhibition of apoptosis, makes it a compelling therapeutic candidate for further investigation. The protocols and data presented in these application notes provide a foundation for researchers to explore the utility of this compound in the study and potential treatment of ischemic heart disease. Further well-designed studies are warranted to fully elucidate its therapeutic benefits and to translate these preclinical findings into clinical practice.

References

Troubleshooting & Optimization

Carnitine Chloride stability and degradation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of Carnitine Chloride in aqueous solutions. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in an aqueous solution?

A1: this compound is relatively stable in aqueous solutions under standard laboratory conditions. Its stability is primarily influenced by pH and temperature. It is most stable in neutral to acidic conditions and is known to be hygroscopic. For optimal stability, it is recommended to store stock solutions at refrigerated temperatures (2-8°C) and for no longer than one day, especially for sensitive biological experiments.

Q2: How does pH affect the stability of this compound solutions?

A2: pH is a critical factor in the stability of this compound. The molecule shows significant degradation in both strongly acidic and strongly basic conditions, with basic conditions being particularly detrimental.[1] In highly alkaline solutions (pH > 9), degradation is rapid.[2]

Q3: What are the primary degradation products of this compound in aqueous solutions?

A3: The main degradation pathways for carnitine in aqueous solutions lead to the formation of trimethylamine and crotonobetaine.[3] The specific degradation products can be identified and quantified using stability-indicating analytical methods like High-Performance Liquid Chromatography (HPLC).

Q4: What are the recommended storage conditions for aqueous this compound solutions?

A4: To minimize degradation, aqueous stock solutions of this compound should be stored in tightly sealed containers at refrigerated temperatures (2-8°C). Some suppliers recommend that aqueous solutions should not be stored for more than one day. For long-term storage, it is advisable to store the compound in its solid form in a dry environment or as a solution in an appropriate organic solvent at -20°C or -80°C.

Q5: Is this compound sensitive to light or oxidation?

A5: Based on forced degradation studies, L-carnitine shows non-significant degradation under photolytic (light) and oxidative conditions. However, as a general laboratory best practice, it is always prudent to store solutions in amber vials or protected from light to minimize any potential for photodegradation.

Troubleshooting Guide

Issue 1: I am observing a lower-than-expected concentration of this compound in my assay.

  • Possible Cause 1: pH-Induced Degradation. Your solution's pH may be too high (alkaline) or too low (acidic), causing hydrolysis.

    • Solution: Ensure your buffer system is robust and maintains a pH in the neutral to slightly acidic range (pH 3-7). Prepare solutions fresh before use whenever possible.

  • Possible Cause 2: Improper Storage. Prolonged storage of aqueous solutions, even at refrigerated temperatures, can lead to gradual degradation.

    • Solution: Prepare aqueous solutions fresh daily. For longer-term needs, consider preparing aliquots of a stock solution in a suitable solvent and store them at -20°C or -80°C.

  • Possible Cause 3: Inaccurate Initial Weighing. this compound is hygroscopic, meaning it can absorb moisture from the air, leading to inaccuracies during weighing.

    • Solution: Weigh the solid compound in a controlled-humidity environment if possible. Store the solid with a desiccant and ensure the container is tightly sealed immediately after use.

Issue 2: My HPLC analysis shows unexpected peaks that are not this compound.

  • Possible Cause 1: Degradation. The additional peaks are likely degradation products, such as crotonobetaine or other impurities. This is common if the solution was exposed to harsh pH or high temperatures.

    • Solution: Review the pH and temperature history of your sample. If degradation is suspected, prepare a fresh sample under optimal conditions and re-analyze. Use the provided HPLC protocol to confirm the retention times of potential degradants.

  • Possible Cause 2: Contamination. The sample or the HPLC system may be contaminated.

    • Solution: Run a blank (mobile phase only) to check for system contamination. Ensure all glassware and solvents used for sample preparation are clean.

Quantitative Stability Data

The following tables summarize data from forced degradation studies on L-carnitine, providing insight into its stability under various stress conditions.

Table 1: Stability of L-Carnitine under Forced Hydrolysis Conditions

ConditionDuration (hours)Temperature (°C)% L-Carnitine Remaining
1 M HCl (Acidic Hydrolysis)127024.0% ± 0.81
1 M NaOH (Basic Hydrolysis)127017.35% ± 1.72

Data sourced from a forced degradation study.

Table 2: Stability of L-Carnitine under Other Stress Conditions

ConditionDuration (hours)% L-Carnitine Remaining
Photolytic (Light)1299.50% ± 0.63
Thermal (Heat, 70°C)1293.09% ± 1.93
Oxidative (H₂O₂)12100.17% ± 1.28

Data sourced from a forced degradation study.

Visualized Pathways and Workflows

G cluster_prep Solution Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Weigh this compound B Dissolve in Aqueous Buffer (e.g., pH 3-7) A->B C Incubate at various Temperatures & pH levels B->C Expose to Stressors D Collect Samples at Time Points C->D Time-course Sampling E Perform RP-HPLC Analysis D->E F Quantify Carnitine & Degradants E->F G Data Interpretation & Stability Report F->G Assess Stability Profile

Caption: Workflow for a this compound aqueous stability study.

G cluster_conditions Degradation Conditions Carnitine This compound Crotonobetaine Crotonobetaine Carnitine->Crotonobetaine Dehydration TMA Trimethylamine Carnitine->TMA C-N Bond Cleavage C1 High Temperature C2 Strongly Acidic/Alkaline pH

Caption: Simplified degradation pathways of this compound.

Experimental Protocol: Stability-Indicating HPLC Method

This protocol outlines a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method suitable for assessing the stability of this compound and separating it from its degradation products.

1. Materials and Reagents:

  • L-Carnitine Chloride reference standard

  • Sodium 1-heptanesulfonate

  • Potassium phosphate monobasic

  • Orthophosphoric acid

  • HPLC-grade Methanol or Ethanol

  • HPLC-grade Water

2. Chromatographic Conditions:

  • Column: C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A mixture of 0.05 M phosphate buffer (pH adjusted to ~3.0 with phosphoric acid) and Methanol/Ethanol (e.g., 95:5 v/v). The buffer should contain approximately 0.56 mg/mL of sodium 1-heptanesulfonate as an ion-pairing agent.

  • Flow Rate: 0.9-1.0 mL/min

  • Detection: UV detector at 225 nm

  • Column Temperature: 50°C

  • Injection Volume: 20 µL

3. Standard Solution Preparation:

  • Accurately weigh and dissolve L-Carnitine Chloride reference standard in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Perform serial dilutions from the stock solution to create a calibration curve with at least five concentration levels (e.g., 70-1120 µg/mL).

4. Sample Preparation (For Forced Degradation Study):

  • Acid Hydrolysis: Dissolve this compound in 1 M HCl and heat at 70°C for a specified duration (e.g., 12 hours). Cool, neutralize with NaOH, and dilute with the mobile phase to the working concentration.

  • Base Hydrolysis: Dissolve this compound in 1 M NaOH and heat at 70°C for a specified duration. Cool, neutralize with HCl, and dilute with the mobile phase.

  • Thermal Degradation: Dissolve this compound in water and heat at 70°C for a specified duration. Cool and dilute with the mobile phase.

  • Photolytic Degradation: Expose an aqueous solution of this compound to UV light for a specified duration. Dilute with the mobile phase.

  • Oxidative Degradation: Treat an aqueous solution of this compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature. Dilute with the mobile phase.

5. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions to generate a calibration curve (Peak Area vs. Concentration).

  • Inject the prepared stressed samples.

  • Identify the this compound peak based on the retention time of the standard. Additional peaks can be considered potential degradation products.

  • Calculate the concentration of this compound remaining in each sample using the calibration curve. The percentage of remaining drug can be calculated relative to an unstressed control sample.

References

Optimizing Carnitine Chloride concentration for cell viability assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing Carnitine Chloride (L-Carnitine) concentration in cell viability assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for L-Carnitine in cell viability assays?

A1: The optimal concentration of L-Carnitine is highly dependent on the cell line and the experimental goal (e.g., assessing cytotoxicity vs. protective effects). Based on published studies, a broad starting range can be from the micromolar (µM) to the millimolar (mM) scale.

  • For assessing effects on cancer cell proliferation, concentrations between 0.5 mM and 10 mM have been used, with significant effects often observed between 2.5 mM and 5 mM.[1]

  • For studying protective effects against oxidative stress, concentrations ranging from 0.1 mM to 3 mM have been shown to be effective.[2]

  • In some cell lines like human ovarian granulosa cells, concentrations as low as 80 µmol/L were chosen for experiments as higher concentrations did not significantly increase internalization.[3]

  • It is recommended to perform a dose-response curve using a logarithmic or semi-logarithmic dilution series (e.g., 10 µM, 50 µM, 100 µM, 500 µM, 1 mM, 5 mM, 10 mM) to determine the optimal range for your specific cell line and experimental conditions.[4]

Q2: How should I dissolve this compound for my experiments?

A2: L-Carnitine hydrochloride is generally soluble in aqueous solutions like water or phosphate-buffered saline (PBS).[5] For cell culture experiments, it is best to dissolve it directly in sterile cell culture medium or a physiologically balanced salt solution to create a concentrated stock solution. This stock can then be serially diluted to the final working concentrations in the culture medium. Always ensure the final solution is sterile, for example, by filtering it through a 0.22 µm filter.

Q3: Can L-Carnitine interfere with common cell viability assays like MTT or LDH?

A3: While L-Carnitine itself is not commonly reported as a direct interfering agent, it is crucial to be aware of potential artifacts in any assay. Compounds can interfere by directly reducing tetrazolium salts (like MTT, XTT, MTS) or by interacting with released enzymes like lactate dehydrogenase (LDH).

To mitigate potential interference:

  • Run cell-free controls: Incubate L-Carnitine at your highest concentration with the assay reagents (MTT, LDH substrate) in cell-free medium to see if it causes a color change.

  • Visually inspect wells: After adding the solubilizing agent (e.g., DMSO) in an MTT assay, check for any unusual precipitation or color that is not typical of formazan crystals.

  • Use an alternative assay: If interference is suspected, confirm your results using a different viability assay that relies on a distinct mechanism, such as measuring ATP content (e.g., CellTiter-Glo®) or assessing membrane integrity with a dye exclusion assay (e.g., Trypan Blue).

Q4: What is the primary mechanism of L-Carnitine's effect on cell viability?

A4: L-Carnitine's primary role is in cellular energy metabolism. It is essential for transporting long-chain fatty acids from the cytoplasm into the mitochondrial matrix for β-oxidation, a key process for ATP production. Its effect on cell viability can be context-dependent:

  • Energy Metabolism: By enhancing fatty acid oxidation, it can support cellular energy production and viability, particularly in cells under metabolic stress.

  • Antioxidant Properties: L-Carnitine can act as a potent antioxidant, protecting cells from oxidative stress by scavenging reactive oxygen species (ROS) and reducing cell death.

  • Apoptosis and Proliferation Modulation: In some cancer cells, L-Carnitine has been shown to induce apoptosis (programmed cell death) and reduce proliferation by modulating signaling pathways like the JAK/STAT pathway.

Troubleshooting & Optimization Guide

ProblemPossible CauseSuggested Solution
High variability between replicate wells Inconsistent Cell Seeding: Uneven cell distribution during plating.Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette carefully and mix the cell suspension between plating groups.
Edge Effects: Evaporation from wells on the edge of the plate during incubation.Avoid using the outermost wells of the plate for experimental conditions. Fill them with sterile PBS or medium to maintain humidity.
Compound Precipitation: this compound may precipitate at high concentrations in certain media.Prepare the stock solution fresh and ensure complete dissolution before diluting. Visually inspect wells for any precipitate after adding the compound.
Unexpected increase in cell viability (especially in MTT/XTT assays) Direct Reduction of Tetrazolium Dye: this compound or impurities may directly reduce the MTT/XTT reagent, leading to a false positive signal.Perform a cell-free control by adding this compound to the medium without cells and running the assay to check for direct reduction.
Metabolic Upregulation: L-Carnitine may boost the metabolic activity of cells without increasing cell number, leading to higher absorbance readings.Correlate results with a different assay that measures cell number more directly, such as a crystal violet assay or direct cell counting.
Unexpected decrease in cell viability Contamination: Bacterial, yeast, or mycoplasma contamination in cell culture.Regularly test for mycoplasma. Practice sterile techniques. Check media and reagents for signs of contamination.
Solvent Toxicity: If a solvent other than medium/PBS is used to dissolve the compound, it may be cytotoxic at the final concentration.Ensure the final solvent concentration is consistent across all wells (including vehicle controls) and is below the toxic threshold for your cell line (typically <0.5% for DMSO).
pH Shift in Medium: High concentrations of this compound (which is a salt) could potentially alter the pH of the culture medium.Check the pH of the medium after adding the highest concentration of this compound. If necessary, buffer the medium appropriately.

Summary of L-Carnitine Concentrations in Cell Viability Studies

The table below summarizes effective concentrations of L-Carnitine used in various published cell viability and functional assays.

Cell LineAssay TypeEffective Concentration RangeObserved EffectReference
MDA-MB-231 (Breast Cancer Stem Cells) MTT2.5 mM - 5 mMSignificant decrease in proliferation
HL7702 (Human Hepatocytes) MTT, LDH0.1 mM - 3 mMProtection against H₂O₂-induced cytotoxicity
KGN (Human Ovarian Granulosa Cells) Cell Viability80 µMOptimal concentration for further experiments
C2C12 (Murine Myoblasts) Propidium Iodide Staining500 µMProtection against menadione-induced cell death
Hippocampal Neurons MTT5 mMPrevention of Aβ oligomer-induced viability decrease

Experimental Protocols

Protocol: MTT Cell Viability Assay

This protocol is a standard method for assessing cell viability based on the mitochondrial reduction of tetrazolium salt (MTT) to a colored formazan product.

Materials:

  • Cells of interest

  • 96-well flat-bottom sterile plates

  • Complete culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from your stock solution.

    • Include a vehicle control (medium with the same final concentration of solvent, if any) and a no-cell control (medium only for background measurement).

    • Carefully remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

    • Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-200 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals.

    • Mix gently by pipetting or placing the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of the solution at a wavelength of 540-570 nm using a microplate reader.

    • Subtract the background absorbance from the no-cell control wells.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells: (Absorbance of Treated Cells / Absorbance of Control Cells) * 100.

Visualizations

Below are diagrams illustrating key workflows and pathways relevant to your experiments with this compound.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay cluster_analysis Phase 4: Analysis A Prepare Homogenous Cell Suspension B Seed Cells in 96-Well Plate A->B C Overnight Incubation (Allow Attachment) B->C E Add Compound/Controls to Wells C->E D Prepare Serial Dilutions of this compound D->E F Incubate for Desired Period (e.g., 24h) E->F G Add Assay Reagent (e.g., MTT, XTT) F->G H Incubate (2-4h) G->H I Add Solubilization Agent (if needed) H->I J Read Absorbance/ Fluorescence I->J K Calculate % Viability vs. Control J->K

Caption: Workflow for a typical cell viability experiment.

Caption: L-Carnitine's role in fatty acid transport for β-oxidation.

G Leptin Leptin LeptinR Leptin Receptor Leptin->LeptinR JAK2 JAK2 LeptinR->JAK2 activates pJAK2 p-JAK2 JAK2->pJAK2 phosphorylates STAT3 STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 phosphorylates pJAK2->STAT3 activates Nucleus Nucleus pSTAT3->Nucleus translocates to TargetGenes Target Gene Expression Nucleus->TargetGenes promotes Prolif Cell Proliferation & Survival TargetGenes->Prolif LCarnitine L-Carnitine LCarnitine->LeptinR downregulates LCarnitine->pJAK2 inhibits

Caption: L-Carnitine's inhibitory effect on the JAK/STAT pathway.

References

Navigating the Nuances of Carnitine Chloride Solubility: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the complete dissolution of active compounds is a critical first step in any experiment. This technical support guide provides in-depth information on the solubility of Carnitine Chloride in various buffer systems, offering troubleshooting advice and detailed protocols to prevent common solubility-related setbacks.

This compound, a quaternary ammonium compound, plays a crucial role in cellular energy metabolism. Its hydrophilic nature generally ensures good solubility in aqueous solutions. However, interactions with different buffer components, pH variations, and temperature can lead to solubility challenges. This guide aims to provide clear, actionable information to overcome these issues.

Solubility Data at a Glance

The solubility of this compound can vary significantly depending on its specific form (e.g., L-Carnitine, L-Carnitine Hydrochloride, DL-Carnitine Chloride) and the composition of the buffer system. The following table summarizes available quantitative data for easy reference.

CompoundSolvent/BufferTemperature (°C)SolubilityNotes
(±)-Carnitine ChlorideWaterNot Specified≥ 100 mg/mLHighly soluble.
(±)-Carnitine ChlorideDMSONot Specified25 mg/mLUltrasonic treatment may be needed. Hygroscopic DMSO can impact solubility.
(±)-Carnitine ChloridePBSNot Specified150 mg/mLUltrasonic treatment can aid dissolution.
L-CarnitinePBS (pH 7.2)Not Specified~10 mg/mLAqueous solutions are not recommended for storage for more than one day.
L-Carnitine HydrochloridePBSNot Specified50 mg/mLUltrasonic treatment can aid dissolution.
Arachidonoyl-L-carnitine (chloride)PBS (pH 7.2)Not Specified~10 mg/mLAqueous solutions are not recommended for storage for more than one day.
Arachidonoyl-L-carnitine (chloride)EthanolNot Specified~30 mg/mL-
Arachidonoyl-L-carnitine (chloride)DMSONot Specified~10 mg/mL-
Lauroyl-L-carnitine (chloride)WaterNot SpecifiedSlightly soluble-
Lauroyl-L-carnitine (chloride)DMSONot Specified30 mg/mLSonication is recommended.
Lauroyl-L-carnitine (chloride)MethanolNot SpecifiedSlightly soluble-
Linoleoyl-L-carnitine (chloride)DMFNot Specified20 mg/mL-
Linoleoyl-L-carnitine (chloride)DMSONot Specified15 mg/mL-
Linoleoyl-L-carnitine (chloride)EthanolNot Specified20 mg/mL-
Palmitoyl-DL-carnitine (chloride)EthanolNot Specified~20 mg/mL-
Palmitoyl-DL-carnitine (chloride)DMSONot Specified~14 mg/mL-
Palmitoyl-L-carnitine (chloride)WaterNot SpecifiedSlightly solubleWarming and sonication can aid dissolution. Aqueous solutions should not be stored for more than one day.

Troubleshooting Common Solubility Issues: FAQs

This section addresses frequently encountered problems when dissolving this compound.

Q1: I've added this compound to my buffer, and it's not dissolving completely. What should I do?

A1: Several factors could be at play. First, verify the specific form of this compound you are using, as solubility can differ between forms like L-Carnitine and L-Carnitine Hydrochloride. Gentle heating (to 37°C) and sonication are often effective in aiding dissolution.[1] If the problem persists, consider preparing a stock solution in a solvent like sterile water or DMSO, which can then be diluted into your experimental buffer. Be mindful that hygroscopic DMSO can affect solubility, so use a fresh, unopened vial if possible.

Q2: My this compound solution was clear initially but formed a precipitate after storage. Why did this happen?

A2: Precipitation upon storage can be due to several reasons:

  • Temperature Changes: Solubility is often temperature-dependent. If you prepared the solution at room temperature and stored it at 4°C, the compound might precipitate out.

  • pH Instability: The pH of your buffer may have shifted over time, affecting the solubility of this compound. Carnitine is stable in aqueous solutions at a wide range of pH (0-11.6) when heated, but stability at lower storage temperatures over longer periods might be different.[2]

  • Saturation: You may have created a supersaturated solution that was not stable over time.

It is generally recommended to prepare fresh aqueous solutions of this compound for experiments and avoid long-term storage, especially for acyl-carnitines.[3]

Q3: Can the type of buffer I use affect the solubility of this compound?

A3: Yes, the composition of the buffer can influence solubility. High salt concentrations in some buffers can lead to a "salting-out" effect, reducing the solubility of other solutes. While specific quantitative data for this compound in buffers like Tris and HEPES is limited, it is known to be soluble in Phosphate-Buffered Saline (PBS). When switching to a new buffer system, it is always advisable to perform a small-scale pilot test to confirm solubility and stability.

Q4: I'm dissolving an acylated form of this compound, and it's much less soluble than the standard this compound. Is this normal?

A4: Yes, this is expected. Acyl-carnitines, which have a fatty acid chain attached, are more lipophilic and therefore less soluble in aqueous solutions than the parent this compound molecule. For these compounds, preparing a stock solution in an organic solvent like ethanol or DMSO is often necessary before diluting into your aqueous buffer.[3]

Detailed Experimental Protocols

Here are step-by-step protocols for preparing this compound solutions in common laboratory solvents and buffers.

Protocol 1: Preparation of an Aqueous this compound Stock Solution

Materials:

  • This compound powder

  • Sterile, deionized or distilled water

  • Sterile conical tube or vial

  • Vortex mixer

  • Water bath or incubator (optional)

  • Sonicator (optional)

Procedure:

  • Weigh the desired amount of this compound powder in a sterile conical tube.

  • Add a portion of the sterile water to the tube.

  • Vortex the tube vigorously for 1-2 minutes.

  • If the powder is not fully dissolved, gently warm the solution to 37°C in a water bath and vortex again.

  • Alternatively, place the tube in a sonicator bath for 5-10 minutes.

  • Once the this compound is completely dissolved, add the remaining sterile water to reach the final desired concentration.

  • Filter-sterilize the solution through a 0.22 µm filter if required for your application.

  • Use the solution immediately or store at 4°C for short-term use (it is advisable to prepare fresh solutions).

Protocol 2: Preparation of a this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile conical tube or vial

  • Vortex mixer

Procedure:

  • Weigh the desired amount of this compound powder in a sterile conical tube.

  • Add the required volume of anhydrous DMSO to the tube.

  • Vortex the tube until the powder is completely dissolved. Sonication can be used if necessary.

  • Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 3: Preparation of a Working Solution of this compound in a Biological Buffer

Materials:

  • This compound stock solution (aqueous or in DMSO)

  • Sterile biological buffer (e.g., PBS, Tris-HCl, HEPES)

  • Sterile tubes

Procedure:

  • Determine the final concentration of this compound needed for your experiment.

  • Calculate the volume of the stock solution required to achieve this final concentration in your desired volume of buffer.

  • Add the calculated volume of the this compound stock solution to the biological buffer.

  • If using a DMSO stock, ensure the final concentration of DMSO in the working solution is low (typically <0.5%) to avoid solvent effects on your cells or assay.

  • Mix the solution thoroughly by gentle vortexing or inversion.

  • Use the freshly prepared working solution for your experiment.

Visualizing the Troubleshooting Workflow

To further assist researchers, the following diagram illustrates a logical workflow for troubleshooting solubility issues with this compound.

G Troubleshooting this compound Solubility Issues start Start: this compound Fails to Dissolve check_form Identify Carnitine Form (Standard vs. Acyl) start->check_form standard_path Standard this compound check_form->standard_path Standard acyl_path Acyl-Carnitine check_form->acyl_path Acylated use_aids Apply Gentle Heat (37°C) and/or Sonication standard_path->use_aids prepare_stock_acyl Prepare Stock in Organic Solvent (Ethanol, DMSO) acyl_path->prepare_stock_acyl dissolved_yes1 Dissolved? use_aids->dissolved_yes1 prepare_stock Prepare Concentrated Stock in Water or DMSO dissolved_yes1->prepare_stock No end_success Success: Use Solution dissolved_yes1->end_success Yes dissolved_yes2 Dissolved? prepare_stock->dissolved_yes2 check_buffer Check Buffer Composition (High Salt?) and pH dissolved_yes2->check_buffer No dissolved_yes2->end_success Yes consider_alt Consider Alternative Buffer or Lower Concentration check_buffer->consider_alt end_fail Consult Technical Support consider_alt->end_fail dilute Dilute Stock into Aqueous Buffer prepare_stock_acyl->dilute dilute->end_success

Caption: A flowchart for troubleshooting this compound solubility.

References

Technical Support Center: Improving Reproducibility of Experiments with Carnitine Chloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of experiments involving Carnitine Chloride.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound to use in cell culture experiments?

The optimal concentration of this compound can vary significantly depending on the cell type and the specific experimental endpoint. It is crucial to perform a dose-response curve to determine the ideal concentration for your specific model.[1][2]

  • For assessing effects on mitochondrial function in neuronal cells , concentrations between 100 nM and 100 µM of L-carnitine hydrochloride have been shown to be effective.[3]

  • In studies on cancer stem cells , concentrations of 2.5 mM and 5 mM L-carnitine have demonstrated significant effects on proliferation and apoptosis.[1]

  • For human hepatocytes , L-carnitine concentrations up to 3 mM did not significantly affect cell growth, while a concentration of 5 mM showed an inhibitory effect.[4]

It is important to note that increasing the concentration of L-carnitine in the culture medium does not always lead to a proportional increase in intracellular levels.

Q2: How should I prepare and store this compound solutions to ensure stability and reproducibility?

The stability of this compound solutions is critical for experimental consistency.

  • Preparation: Levothis compound tablets are hygroscopic and have a sour taste. For oral administration in preclinical studies, they can be crushed and dissolved in water containing simple syrup. For in vitro experiments, dissolve this compound in an appropriate sterile buffer or culture medium.

  • Stability: Aqueous solutions of levothis compound (1-10% w/v) have been shown to be stable for at least 90 days. These solutions, with a pH between 2.0 and 2.5, did not support microbial growth. Autoclaving the solution did not negatively impact its stability.

  • Storage of Stock Solutions: For long-term storage, it is recommended to aliquot and store stock solutions at -20°C for up to one month or -80°C for up to six months to prevent degradation from repeated freeze-thaw cycles.

Q3: Are there known issues with lot-to-lot variability of this compound?

While not explicitly detailed in the provided search results, lot-to-lot variability is a common issue for many reagents. To ensure reproducibility, it is good practice to:

  • Purchase high-purity this compound from a reputable supplier.

  • Perform quality control checks on new batches, such as High-Performance Liquid Chromatography (HPLC), to confirm purity and identity.

  • If possible, purchase a large single lot for a complete series of experiments.

Q4: What are the key signaling pathways modulated by this compound?

This compound and its derivatives can influence several signaling pathways:

  • Fatty Acid Metabolism and Apoptosis: In rooster testes, dietary L-carnitine affected the expression of genes involved in apoptosis (Bak and Bcl2) and fatty acid metabolism (Elovl5 and Fads2).

  • Leptin Signaling: In breast cancer stem cells, L-carnitine treatment led to a significant decrease in the levels of p-JAK2 and p-STAT3, which are key components of the leptin signaling pathway.

  • HDAC Inhibition: L-carnitine can act as an endogenous histone deacetylase (HDAC) inhibitor, leading to increased histone acetylation and subsequent changes in gene expression, such as the induction of p21cip1.

  • TRPV1 Signaling: L-carnitine has been shown to suppress the activity of the transient receptor potential vanilloid type 1 (TRPV1) in human corneal keratocytes.

  • cAMP Signaling in E. coli: In E. coli, the biosynthesis of L-carnitine is sensitive to the cAMP signaling system.

Below is a diagram illustrating the role of L-carnitine as an HDAC inhibitor leading to changes in gene expression.

LC L-Carnitine HDAC HDAC I/II LC->HDAC inhibits Histones Histones HDAC->Histones deacetylates AcHistones Acetylated Histones Histones->AcHistones acetylation AcHistones->Histones deacetylation p21_gene p21cip1 Gene AcHistones->p21_gene activates p21_exp p21 Expression p21_gene->p21_exp leads to CellGrowth Cancer Cell Growth p21_exp->CellGrowth inhibits

Caption: L-Carnitine as an HDAC inhibitor.

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible Results in Cell-Based Assays

Question: My results from cell viability or functional assays with this compound are inconsistent between experiments. What could be the cause?

Answer:

Potential Cause Troubleshooting Step
Inconsistent Cell Health/Passage Number Ensure cells are healthy and within a consistent, low passage number range for all experiments. High passage numbers can lead to phenotypic drift.
Variability in this compound Solution Prepare fresh this compound solutions for each experiment or use aliquots from a single, validated stock solution stored properly (-80°C). Avoid repeated freeze-thaw cycles.
Incorrect Concentration Perform a thorough dose-response experiment to identify the optimal concentration for your specific cell line and assay. Concentrations that are too high can be cytotoxic, while those that are too low may not elicit a response.
Inconsistent Incubation Times Standardize the incubation time with this compound across all experiments.
Assay Interference Some assay reagents may interact with this compound. Run appropriate controls, including a vehicle control and a positive control. If using a fluorescence-based assay, check for potential quenching or autofluorescence caused by this compound.
Contamination Regularly test cell cultures for mycoplasma contamination, which can significantly alter cellular responses.
Issue 2: Unexpected Effects on Cell Viability

Question: I am observing unexpected cytotoxicity or changes in cell proliferation after treating with this compound. Why might this be happening?

Answer:

Potential Cause Troubleshooting Step
High Concentration As mentioned, high concentrations of L-carnitine can be inhibitory or toxic to some cell lines. Re-evaluate your dose-response curve.
pH Shift in Culture Medium This compound is acidic. The addition of high concentrations to poorly buffered media could lower the pH and affect cell viability. Check the pH of your culture medium after adding this compound.
Impurities in the Compound Ensure the purity of your this compound. Use a high-quality, research-grade compound. Consider analytical validation if purity is a concern.
Off-Target Effects Carnitine has multiple biological roles. The observed effect might be an off-target effect specific to your cell model. Review the literature for known effects of carnitine on your cell type or signaling pathways of interest.
Interaction with Other Media Components Some components of the culture medium may interact with this compound. If possible, test the effect in a simpler, defined medium.
Issue 3: Difficulty in Reproducing Animal Study Outcomes

Question: My in vivo experiments with this compound supplementation are not showing consistent results. What factors should I consider?

Answer:

Potential Cause Troubleshooting Step
Bioavailability The bioavailability of oral L-carnitine supplements is significantly lower than that from dietary sources (14-18% vs. 57-84%). This can lead to variability in plasma and tissue concentrations. Consider the route of administration and dosage carefully.
Dietary Interactions The composition of the animal's diet can influence the effects of carnitine supplementation. For example, co-administration with carbohydrates can enhance muscle carnitine uptake. Standardize the diet across all experimental groups.
Gut Microbiota Gut bacteria can metabolize unabsorbed L-carnitine into trimethylamine-N-oxide (TMAO), which has been linked to cardiovascular disease. The composition of the gut microbiota can vary between animals and facilities, potentially leading to different metabolic profiles and outcomes.
Duration of Supplementation Short-term supplementation may not be sufficient to alter tissue carnitine levels and produce a physiological effect. Many studies showing positive effects have used long-term supplementation protocols (≥12 weeks).
Animal Model Specifics The strain, age, and sex of the animals can all influence the response to this compound. Be consistent with these parameters and report them clearly in your methodology.

Experimental Protocols

Protocol 1: Preparation of this compound Solution for Cell Culture
  • Weighing: Accurately weigh out the desired amount of high-purity L-Carnitine Chloride powder in a sterile environment.

  • Dissolving: Dissolve the powder in sterile phosphate-buffered saline (PBS) or serum-free cell culture medium to create a concentrated stock solution (e.g., 100 mM).

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile conical tube.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term use (up to 6 months) or -20°C for shorter-term use (up to 1 month).

  • Working Solution: On the day of the experiment, thaw an aliquot and dilute it to the final desired concentration in pre-warmed complete cell culture medium.

Protocol 2: General Workflow for a Cell-Based Assay with this compound

cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding Seed cells and allow to adhere overnight Prepare_CC Prepare fresh Carnitine Chloride working solution Treatment Treat cells with Carnitine Chloride and controls Prepare_CC->Treatment Incubation Incubate for the determined time period Treatment->Incubation Assay_Prep Prepare for specific assay (e.g., add reagents for MTT, lyse cells) Incubation->Assay_Prep Measurement Measure endpoint (e.g., absorbance, fluorescence, gene expression) Assay_Prep->Measurement Data_Analysis Analyze and interpret data Measurement->Data_Analysis

Caption: General experimental workflow.

Signaling Pathway Diagram

Carnitine Shuttle and Mitochondrial Beta-Oxidation

The primary role of carnitine is to transport long-chain fatty acids into the mitochondria for beta-oxidation. Issues with this pathway can affect cellular energy metabolism.

cluster_cytosol Cytosol cluster_mito Mitochondrion cluster_ims Intermembrane Space cluster_matrix Matrix LCFA Long-Chain Fatty Acid AcylCoA Fatty Acyl-CoA LCFA->AcylCoA Activation AcylCarnitine_ims Acyl-Carnitine AcylCoA->AcylCarnitine_ims CPT1 Carnitine_cyto L-Carnitine Carnitine_cyto->AcylCarnitine_ims AcylCarnitine_matrix Acyl-Carnitine AcylCarnitine_ims->AcylCarnitine_matrix CACT AcylCoA_matrix Fatty Acyl-CoA AcylCarnitine_matrix->AcylCoA_matrix CPT2 Carnitine_matrix L-Carnitine AcylCarnitine_matrix->Carnitine_matrix BetaOx Beta-Oxidation AcylCoA_matrix->BetaOx AcetylCoA Acetyl-CoA BetaOx->AcetylCoA TCA TCA Cycle AcetylCoA->TCA ATP ATP TCA->ATP Carnitine_matrix->AcylCarnitine_ims CACT Carnitine_matrix->AcylCoA_matrix

Caption: Carnitine shuttle pathway.

References

Potential off-target effects of Carnitine Chloride in research

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Carnitine Chloride in Research

This guide provides troubleshooting advice and frequently asked questions regarding the potential off-target effects of this compound in a research setting. It is intended for researchers, scientists, and drug development professionals to help anticipate and troubleshoot unexpected experimental outcomes.

A note on nomenclature: "this compound" is often used to refer to the hydrochloride salt of L-carnitine (L-carnitine HCl). This document assumes this standard formulation is being used.

Frequently Asked Questions (FAQs)

Q1: What are the known primary functions of L-carnitine?

L-carnitine's primary, well-established role is in cellular energy metabolism. It is essential for the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix for subsequent β-oxidation and energy production. It also modulates the intramitochondrial acetyl-CoA/CoA ratio and can shuttle acyl groups out of the mitochondrion.

Q2: Beyond its role in fatty acid metabolism, what are the potential off-target effects of L-carnitine?

While L-carnitine is a naturally occurring compound, high concentrations used in experimental settings may lead to off-target effects. These can include:

  • Modulation of Gene Expression: Studies have shown that L-carnitine and its esters, like acetyl-L-carnitine, can influence the expression of genes involved in inflammation, apoptosis, and cellular signaling.

  • Antioxidant and Pro-oxidant Effects: L-carnitine can act as an antioxidant by scavenging free radicals. However, at high concentrations or in specific cellular contexts, it may exhibit pro-oxidant properties.

  • Influence on Neurotransmitter Systems: Acetyl-L-carnitine, a related compound, can modulate cholinergic and glutamatergic neurotransmission. While L-carnitine has less of an effect, high doses might have some impact.

  • Alteration of Gut Microbiota: In vivo studies have indicated that L-carnitine supplementation can alter the composition of the gut microbiome.

Q3: Can this compound interfere with common laboratory assays?

Yes, high concentrations of this compound could potentially interfere with certain assays. For example:

  • Cell Viability Assays: Due to its effects on metabolism and potential antioxidant/pro-oxidant properties, it may influence the readout of assays like MTT or XTT, which are dependent on cellular redox state.

  • Enzyme-Based Assays: While direct inhibition of a wide range of enzymes is not a primary concern, researchers should not rule out the possibility of non-specific interactions, especially at high millimolar concentrations.

Troubleshooting Guide

Issue 1: Unexpected changes in cell phenotype or viability after treatment with this compound.

  • Possible Cause: The observed effect may be an off-target consequence of high L-carnitine concentrations rather than a result of its primary metabolic function. This could be due to alterations in gene expression, oxidative stress, or other unforeseen pathway modulations.

  • Troubleshooting Steps:

    • Dose-Response Curve: Perform a wide-ranging dose-response experiment to determine the concentration at which the unexpected phenotype appears. Compare this to the concentration required for the desired metabolic effect.

    • Control Compound: Include a structurally similar but inactive compound as a negative control to rule out non-specific effects related to the molecule's general chemical properties.

    • Assess Oxidative Stress: Use assays to measure reactive oxygen species (ROS) levels (e.g., DCFDA staining) or markers of oxidative damage to determine if the observed effects are linked to a pro-oxidant response.

    • Gene Expression Analysis: If significant phenotypic changes are observed, consider performing qPCR or RNA-seq to analyze the expression of key genes related to apoptosis, inflammation, and cell signaling.

Issue 2: Inconsistent or unexpected results in signaling pathway studies.

  • Possible Cause: L-carnitine may be indirectly modulating signaling pathways. For instance, by altering the cellular energy state (ATP:ADP ratio), it can influence the activity of energy-sensing kinases like AMPK.

  • Troubleshooting Steps:

    • Pathway-Specific Inhibitors/Activators: Use known inhibitors or activators of the suspected off-target pathway in conjunction with this compound to see if the unexpected effect is blocked or mimicked.

    • Measure Cellular Energy Status: Quantify ATP levels to determine if the observed signaling changes correlate with a shift in cellular bioenergetics.

    • Upstream and Downstream Readouts: Analyze multiple components of the signaling cascade (both upstream and downstream of your protein of interest) to pinpoint where the off-target effect is occurring.

Quantitative Data on Off-Target Effects

Off-Target EffectCompoundConcentration RangeCell Type/ModelReference
Modulation of Inflammatory GenesL-carnitine1-10 mMHuman Endothelial Cells
Alteration of Gut MicrobiotaL-carnitineDietary SupplementationMouse Model
Antioxidant ActivityL-carnitine0.5-5 mMIn vitro chemical assays

Experimental Protocols

Protocol 1: Assessing Off-Target Effects on Cell Viability using MTT Assay

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare a serial dilution of this compound (e.g., from 10 µM to 20 mM) in culture medium. Include a vehicle-only control. Replace the medium in the wells with the treatment solutions.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

Visualizations

G cluster_0 Potential Off-Target Signaling Carnitine High Concentration L-Carnitine Energy Altered Cellular Energy State (ATP:ADP Ratio) Carnitine->Energy AMPK AMPK Activation Energy->AMPK Downstream Downstream Signaling Events (e.g., mTOR, PGC-1α) AMPK->Downstream

Caption: Potential off-target signaling cascade influenced by L-carnitine.

G cluster_1 Troubleshooting Workflow Start Unexpected Experimental Result Observed Dose Perform Dose-Response Experiment Start->Dose Control Include Negative Control Compound Dose->Control Pathway Use Pathway-Specific Inhibitors/Activators Control->Pathway Analyze Analyze Data and Re-evaluate Hypothesis Pathway->Analyze

Caption: Workflow for troubleshooting unexpected experimental outcomes.

G cluster_2 Logical Decision Flow IsEffectDoseDependent Is the effect dose-dependent? IsEffectBlocked Is the effect blocked by a pathway inhibitor? IsEffectDoseDependent->IsEffectBlocked Yes NonSpecific Potential Non-Specific Effect IsEffectDoseDependent->NonSpecific No OffTarget Likely Off-Target Effect IsEffectBlocked->OffTarget Yes OnTarget Likely On-Target Effect IsEffectBlocked->OnTarget No

Caption: Decision-making flow for classifying an observed effect.

Technical Support Center: Mitigating Gastrointestinal Side Effects of Carnitine Chloride in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering gastrointestinal (GI) side effects of Carnitine Chloride in animal models.

Troubleshooting Guide

Issue 1: Increased serum TMAO levels and signs of atherosclerosis in animals treated with this compound.

Question: We are observing elevated Trimethylamine N-oxide (TMAO) levels and early signs of aortic lesions in our C57BL/6J mice receiving L-carnitine. How can we mitigate this?

Answer: Elevated TMAO is a known consequence of gut microbiota metabolism of L-carnitine and is associated with atherosclerosis.[1][2][3][4][5] A potential mitigation strategy is the co-administration of allicin, a compound found in garlic. Allicin has been shown to inhibit the microbial production of trimethylamine (TMA), the precursor to TMAO.

Issue 2: Suspected gut dysbiosis and inflammation in rats on a high-fat diet supplemented with this compound.

Question: Our Sprague-Dawley rats on a high-fat diet with carnitine supplementation are showing signs of metabolic distress and we suspect gut dysbiosis. What interventions can be considered?

Answer: Co-administration of a resveratrol butyrate ester monomer (ED4) has demonstrated efficacy in reducing TMAO levels and improving cardiovascular markers in a rat model fed a high-fat diet with carnitine. This intervention appears to work by modulating the gut microbiota, restoring short-chain fatty acid (SCFA) levels, and enhancing carnitine metabolism.

Issue 3: General gastrointestinal upset and diarrhea in various animal models.

Question: We are noticing mild gastrointestinal upset, including diarrhea, in our animals shortly after oral gavage with this compound. What are the immediate steps to address this?

Answer: Mild gastrointestinal upset is a potential side effect of carnitine supplementation. Consider the following:

  • Dosage Adjustment: Re-evaluate the dosage of this compound. It's possible the current dose is too high for the specific animal model or strain.

  • Acclimatization: Introduce the carnitine supplementation gradually over several days to allow the animals' GI systems to adapt.

  • Dietary Fiber: Ensure the animal diet contains adequate soluble fiber. Dietary fiber can help modulate the gut microbiome and may reduce some adverse GI effects.

  • Probiotics: Supplementation with probiotics, such as Lactobacillus casei, has been shown to have beneficial effects in experimental colitis and may help in restoring gut microbial balance.

Frequently Asked Questions (FAQs)

Q1: What are the primary gastrointestinal side effects of this compound in animal models?

A1: The primary GI-related side effect stems from the metabolism of L-carnitine by the gut microbiota into trimethylamine (TMA). TMA is then absorbed and oxidized in the liver to trimethylamine N-oxide (TMAO), which is linked to the development of atherosclerosis. While not always directly observed as a GI symptom, this metabolic pathway is a significant adverse effect. More direct GI effects can include mild upset and diarrhea.

Q2: How does the gut microbiota contribute to the side effects of this compound?

A2: Specific bacteria in the gut possess the enzymatic machinery to metabolize L-carnitine into TMA. Chronic L-carnitine supplementation can alter the composition of the gut microbiota, potentially favoring the growth of TMA-producing bacteria. This dysbiosis can lead to increased TMA and subsequently TMAO production.

Q3: Are there any dietary interventions that can help mitigate these side effects?

A3: Yes, several dietary components have been investigated for their potential to mitigate carnitine-induced side effects:

  • Allicin (from garlic): Inhibits the microbial production of TMA.

  • Resveratrol and its derivatives: Can modulate the gut microbiota and improve metabolic parameters.

  • Soluble Fiber: May help regulate the gut microbiome and reduce gut dysbiosis.

  • Probiotics: Certain strains, like Lactobacillus casei, may offer protective effects against intestinal inflammation.

Q4: What is the mechanism of action for allicin in reducing TMAO levels?

A4: Allicin has antimicrobial properties and is thought to directly inhibit the enzymatic activity of gut bacteria that convert L-carnitine to TMA. By reducing the amount of TMA produced in the gut, there is less substrate available for the liver to convert into TMAO.

Q5: Can I use broad-spectrum antibiotics to eliminate the gut microbiota and prevent TMAO formation?

A5: While oral broad-spectrum antibiotics can suppress the intestinal microbiota and thus prevent the formation of TMA and TMAO from L-carnitine, this is generally not a recommended long-term strategy for research unless it is a specific aim of the study. The use of antibiotics can have widespread and confounding effects on the animal's physiology and is not a targeted approach for mitigating a specific side effect.

Quantitative Data Summary

Table 1: Effect of Allicin on Plasma TMAO Levels in L-carnitine-fed Mice

Treatment GroupPlasma TMAO Levels (relative to control)Reference
Control (Chow Diet)1x
L-carnitine Diet4-22x higher than control
L-carnitine + AllicinSimilar to control levels

Table 2: Effect of Resveratrol Butyrate Ester Monomer (ED4) on Serum TMAO in High-Fat Diet + Carnitine-fed Rats

Treatment GroupOutcomeReference
High-Fat Diet + Carnitine (HFDC)Elevated serum TMAO
HFDC + ED4 (20 mg/kg BW, oral gavage)Reduced serum TMAO levels

Detailed Experimental Protocols

Protocol 1: Mitigation of Carnitine-Induced TMAO Production with Allicin in Mice

  • Animal Model: C57BL/6J or Apolipoprotein E-deficient (ApoE-/-) mice.

  • Carnitine Administration: Supplement drinking water with 1.3% L-carnitine.

  • Allicin Supplementation:

    • Prepare fresh garlic juice or use a standardized allicin supplement.

    • Administer allicin via oral gavage. The exact dosage may need to be optimized, but studies have shown efficacy with supplementation.

  • Experimental Duration: A treatment period of several weeks is typically required to observe significant changes in TMAO levels and atherosclerotic lesion development.

  • Assessment:

    • Monitor plasma TMAO levels weekly using LC/MS.

    • At the end of the study, sacrifice the animals and perform histological analysis of the aorta to assess atherosclerotic plaque formation.

    • Collect fecal samples for 16S rRNA sequencing to analyze changes in the gut microbiota composition.

Protocol 2: Mitigation of Carnitine-Induced Metabolic Distress with Resveratrol Derivative in Rats

  • Animal Model: Male Sprague-Dawley rats.

  • Diet: High-fat diet supplemented with carnitine.

  • Intervention: Daily oral gavage of 20 mg/kg body weight of a resveratrol butyrate ester monomer (ED4) from weeks 3-8 of the study.

  • Experimental Duration: 8 weeks.

  • Assessment:

    • Monitor physiological parameters such as body weight and food/water intake.

    • Collect blood samples to analyze serum lipid profiles and TMAO levels.

    • Analyze fecal samples for short-chain fatty acid (SCFA) levels and gut microbiota composition.

    • At the end of the study, assess cardiovascular markers and fat accumulation.

Visualizations

TMAO_Pathway cluster_gut Intestinal Lumen cluster_host Host Circulation and Liver Carnitine_Chloride This compound (from diet/supplement) Gut_Microbiota Gut Microbiota Carnitine_Chloride->Gut_Microbiota Metabolism TMA Trimethylamine (TMA) Gut_Microbiota->TMA Liver_FMO3 Liver (FMO3 enzyme) TMA->Liver_FMO3 Absorption & Oxidation TMAO Trimethylamine N-oxide (TMAO) Liver_FMO3->TMAO Atherosclerosis Atherosclerosis Risk TMAO->Atherosclerosis Mitigation_Workflow cluster_setup Experimental Setup cluster_intervention Intervention and Monitoring cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., C57BL/6J mice) Diet Provide Diet (e.g., High-Fat + Carnitine) Animal_Model->Diet Groups Divide into Groups: - Control - Carnitine Only - Carnitine + Mitigating Agent Diet->Groups Treatment Administer Mitigating Agent (e.g., Allicin, Resveratrol) Groups->Treatment Monitoring Monitor Health & Collect Samples (Blood, Feces) Treatment->Monitoring Biochemical Biochemical Analysis (TMAO, Lipids) Monitoring->Biochemical Histological Histological Analysis (Aortic Lesions) Monitoring->Histological Microbiome Microbiome Analysis (16S rRNA sequencing) Monitoring->Microbiome

References

Technical Support Center: Addressing Carnitine-Related "Fishy" Odor Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who encounter the "fishy" odor associated with carnitine metabolism in experimental subjects. This odor is primarily caused by the metabolite trimethylamine (TMA).[1][2][3]

Troubleshooting Guides

Issue: Unexpected "Fishy" Odor in Experimental Subjects After L-Carnitine Supplementation
  • Root Cause: The odor is caused by excess TMA, a gut microbial metabolite of L-carnitine.[4][5] Normally, TMA is oxidized in the liver by the enzyme Flavin-containing monooxygenase 3 (FMO3) into the odorless compound trimethylamine N-oxide (TMAO). The odor arises when TMA production by gut bacteria overwhelms the liver's FMO3 enzyme capacity, leading to the excretion of volatile TMA in sweat, urine, and breath. This can be particularly prominent in subjects with certain gut microbial compositions or in cases of genetic FMO3 deficiency.

  • Troubleshooting Steps & Experimental Solutions:

    • Confirm and Quantify TMA/TMAO Levels: The first step is to confirm that elevated TMA is the cause. This is achieved by quantifying TMA and its odorless metabolite, TMAO, in biological samples.

      • Recommended Method: Ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) is the standard for accurate quantification.

      • Samples: Analyze plasma, urine, and potentially cecal contents (in animal models) to get a comprehensive metabolic picture.

    • Assess the Role of Gut Microbiota: To confirm that the gut microbiome is responsible for TMA production, a common experimental approach is to suppress the microbiota.

      • Protocol: Administer a cocktail of broad-spectrum, poorly absorbed antibiotics. A subsequent L-carnitine challenge should show a significant reduction or elimination of TMA/TMAO production, confirming the microbiota's role.

    • Identify Interventional Strategies: Once the pathway is confirmed, several strategies can be explored to mitigate TMA production in an experimental setting.

      • Inhibition of Microbial Enzymes: Use compounds that inhibit the bacterial enzymes responsible for TMA production. The primary enzyme is a Rieske-type oxygenase, CntA/B.

        • 3,3-dimethyl-1-butanol (DMB): A structural analog of choline that non-lethally inhibits TMA production from both carnitine and choline.

        • Meldonium: This compound has been shown to reduce TMA/TMAO production from L-carnitine.

        • Natural Compounds: Allicin (from garlic) and polyphenols from sources like pomegranate have been shown to reduce TMA formation by modulating gut microbiota.

      • Dietary Modulation: Altering the diet can reduce the substrate available for TMA production.

        • Reduce dietary L-carnitine and other TMA precursors like choline.

        • Introduce a high-fiber or plant-based diet, which can shift the microbial composition away from TMA-producing bacteria.

Frequently Asked Questions (FAQs)

Q1: What is the detailed metabolic pathway from L-carnitine to TMA and TMAO?

A1: L-carnitine from the diet is metabolized by specific gut bacteria into TMA. This TMA is absorbed into the bloodstream, travels to the liver, and is converted by the FMO3 enzyme into TMAO, which is then excreted in the urine. When TMA production is excessive, it bypasses liver oxidation and is excreted directly, causing the odor.

G cluster_gut Intestinal Lumen cluster_host Host Metabolism L-Carnitine L-Carnitine (Diet) Gut_Microbiota Gut Microbiota (CntA/B enzyme) L-Carnitine->Gut_Microbiota TMA TMA (Trimethylamine) Gut_Microbiota->TMA Liver Liver (FMO3 enzyme) TMA->Liver Portal Vein Excretion_Odor Excretion (Breath, Sweat) 'Fishy' Odor TMA->Excretion_Odor Excess TMA TMAO TMAO (Trimethylamine N-oxide) Odorless Liver->TMAO Excretion_No_Odor Excretion (Urine) TMAO->Excretion_No_Odor

Caption: L-Carnitine metabolism by gut microbiota leading to TMA and TMAO.

Q2: What is a standard protocol for quantifying TMA and TMAO?

A2: A robust method is UPLC-MS/MS. Here is a general protocol for plasma samples.

Experimental Protocol: UPLC-MS/MS Quantification of TMA and TMAO

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To a 50 µL aliquot of plasma, add 200 µL of methanol containing stable isotope-labeled internal standards (e.g., d9-TMA and d9-TMAO).

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

    • Reconstitute the sample in 100 µL of mobile phase A.

  • Chromatography (UPLC):

    • Column: A hydrophilic interaction liquid chromatography (HILIC) column is typically used.

    • Mobile Phase A: 10 mM Ammonium formate in water + 0.1% formic acid.

    • Mobile Phase B: Acetonitrile + 0.1% formic acid.

    • Gradient: A gradient from high organic (e.g., 95% B) to high aqueous is used to separate the polar analytes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS/MS):

    • Mode: Multiple Reaction Monitoring (MRM) in positive ion mode.

    • MRM Transitions:

      • TMA: e.g., m/z 60.1 → 44.1

      • d9-TMA: e.g., m/z 69.1 → 49.1

      • TMAO: e.g., m/z 76.1 → 58.1

      • d9-TMAO: e.g., m/z 85.1 → 66.1

    • Quantification: Calculate analyte concentrations using a standard curve prepared in a similar matrix (e.g., artificial plasma) and normalize to the internal standard.

G Plasma Plasma Sample (50 µL) Methanol Add Methanol + Internal Standards (d9) Plasma->Methanol Vortex Vortex & Centrifuge Methanol->Vortex Supernatant Collect Supernatant Vortex->Supernatant Dry Evaporate & Reconstitute Supernatant->Dry UPLC UPLC-MS/MS Analysis Dry->UPLC Data Quantify vs. Standard Curve UPLC->Data

Caption: Experimental workflow for TMA/TMAO sample preparation and analysis.

Q3: What are typical TMAO concentrations in plasma?

A3: TMAO levels are highly dependent on diet, with omnivores showing significantly higher baseline levels than vegans or vegetarians. Levels can increase dramatically after an L-carnitine or choline challenge.

Table 1: Representative Plasma TMAO Concentrations (Human)

Subject GroupBaseline Plasma TMAO (µM)Post-L-Carnitine Challenge (µM)
Omnivore 2 - 620 - 200
Vegan/Vegetarian < 12 - 5

Data synthesized from studies and represent typical ranges. Actual values will vary based on the specific experimental design.

Q4: What signaling pathways are affected by elevated TMAO?

A4: High levels of TMAO are not benign and have been implicated in promoting atherosclerosis and cardiovascular disease. TMAO can activate several pro-inflammatory and metabolic stress pathways.

  • Inflammasome Activation: TMAO can activate the NLRP3 inflammasome, leading to the release of inflammatory cytokines like IL-1β and IL-18.

  • MAPK and NF-κB Signaling: It can activate mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling cascades in endothelial cells, promoting vascular inflammation.

  • Endoplasmic Reticulum (ER) Stress: TMAO can bind to the ER stress sensor PERK, leading to an unfolded protein response.

  • Altered Cholesterol Metabolism: TMAO has been shown to inhibit Reverse Cholesterol Transport (RCT) and alter bile acid synthesis, contributing to cholesterol accumulation.

G TMAO High TMAO NLRP3 NLRP3 Inflammasome Activation TMAO->NLRP3 MAPK MAPK / NF-κB Activation TMAO->MAPK ER_Stress ER Stress (PERK Pathway) TMAO->ER_Stress Cholesterol Altered Cholesterol & Bile Acid Metabolism TMAO->Cholesterol Inflammation Vascular Inflammation & Atherosclerosis NLRP3->Inflammation MAPK->Inflammation ER_Stress->Inflammation Cholesterol->Inflammation

References

Technical Support Center: Protocol Adjustments for Carnitine Chloride in Long-Term Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the application of Carnitine Chloride in long-term cell culture. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on protocol adjustments, troubleshoot common issues, and answer frequently asked questions related to the use of this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of L-Carnitine Chloride in cell culture?

A1: L-Carnitine Chloride is a biologically active form of carnitine that plays a crucial role in cellular energy metabolism. Its primary function is to facilitate the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they can undergo β-oxidation to produce ATP.[1][2] It is also involved in modulating the intracellular ratio of acetyl-CoA to free Coenzyme A, which can influence various metabolic pathways.

Q2: What are the expected effects of L-Carnitine Chloride supplementation on cells in long-term culture?

A2: Supplementing cell culture media with L-Carnitine Chloride can have several beneficial effects, including:

  • Enhanced cell growth and proliferation: By promoting efficient energy production from fatty acids, L-Carnitine can support robust cell growth.[3]

  • Improved cell viability: It can protect cells from oxidative stress and reduce apoptosis (programmed cell death) under certain conditions.[4][5]

  • Modulation of cellular metabolism: It can shift the metabolic profile of cells, potentially increasing their reliance on fatty acid oxidation for energy.

Q3: How should I prepare a stock solution of L-Carnitine Chloride for cell culture?

A3: L-Carnitine Chloride is typically supplied as a crystalline solid. To prepare a stock solution, dissolve it in a sterile, aqueous buffer such as PBS (phosphate-buffered saline) or serum-free culture medium. A common stock solution concentration is 100 mM. For example, to make a 100 mM stock solution, dissolve 1.98 g of L-Carnitine Chloride (molar mass: 197.66 g/mol ) in 100 mL of sterile PBS. Filter-sterilize the solution through a 0.22 µm filter before use. It is recommended to prepare fresh aqueous solutions and not store them for more than one day. For longer-term storage, aliquots of the stock solution can be stored at -20°C for up to one month or -80°C for up to six months.

Q4: What is the recommended working concentration of L-Carnitine Chloride in cell culture?

A4: The optimal working concentration of L-Carnitine Chloride can vary significantly depending on the cell type and the specific experimental goals. A general starting range is 0.1 to 5 mM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q5: Is L-Carnitine Chloride stable in cell culture medium at 37°C?

A5: L-Carnitine is generally stable in cell culture medium under standard incubation conditions (37°C, 5% CO2). However, for long-term experiments, it is good practice to refresh the medium containing L-Carnitine Chloride every 2-3 days to ensure a consistent supply and to remove metabolic byproducts.

Q6: Is L-Carnitine Chloride compatible with common cell culture media like DMEM and RPMI-1640?

A6: Yes, L-Carnitine Chloride is compatible with common basal media such as DMEM, RPMI-1640, MEM, and others. No adverse reactions with standard media components have been reported.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Decreased Cell Viability or Cytotoxicity The concentration of L-Carnitine Chloride is too high.Perform a dose-response curve (e.g., 0.1, 0.5, 1, 2.5, 5, and 10 mM) to determine the optimal, non-toxic concentration for your specific cell line. Some cell lines can exhibit toxicity at concentrations as low as 5 mM.
Contamination of the stock solution.Always filter-sterilize the L-Carnitine Chloride stock solution before adding it to the culture medium. Prepare fresh stock solutions regularly.
No Observable Effect on Cell Growth or Metabolism The concentration of L-Carnitine Chloride is too low.Increase the concentration of L-Carnitine Chloride in a stepwise manner. Ensure that the cells have functional carnitine transporters (e.g., OCTN2).
The cell line may not heavily rely on fatty acid oxidation for energy.Analyze the metabolic profile of your cell line. Cells that are highly glycolytic may show a less pronounced response to L-Carnitine supplementation.
Insufficient incubation time.For long-term effects, ensure that the cells are cultured with L-Carnitine Chloride for a sufficient duration (e.g., several passages).
Precipitation in the Culture Medium The solubility limit of L-Carnitine Chloride has been exceeded.Ensure that the L-Carnitine Chloride is fully dissolved in the stock solution before adding it to the medium. Avoid preparing overly concentrated stock solutions in buffers with low solubility capacity.
Interaction with other media components at high concentrations.Prepare the L-Carnitine-supplemented medium fresh before each use.
Inconsistent or Variable Results Inconsistent preparation of L-Carnitine Chloride solution.Use a precise and consistent method for preparing and diluting the stock solution for every experiment.
Cell passage number and confluency.Use cells within a consistent and low passage number range. Seed cells at a consistent density for all experiments.
Degradation of L-Carnitine in the medium over time.For long-term cultures, replenish the medium with fresh L-Carnitine Chloride every 48-72 hours.

Quantitative Data Summary

Table 1: Recommended Working Concentrations of L-Carnitine Chloride in Various Cell Lines

Cell LineApplicationRecommended ConcentrationReference
C2C12 (murine myoblasts)Protection against oxidative stress500 µM
HepG2 (human hepatoma)Inhibition of cell proliferation1.25 - 10 mM
H9c2 (rat cardiomyoblasts)Protection against hyperglycemia0.5 - 5 mM
Bovine EmbryosImproved development and cryotolerance1.5 - 3.0 mM
Porcine EmbryosImproved development3 mM
Rat Bone Marrow CD34+ HSCsIncreased CD34 expression0.2 mM
Human Gingiva-derived MSCsIncreased cell viability10 mM

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is adapted from standard MTT assay procedures.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • L-Carnitine Chloride

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • The next day, remove the medium and add 100 µL of fresh medium containing various concentrations of L-Carnitine Chloride (e.g., 0, 0.1, 0.5, 1, 2.5, 5, 10 mM). Include wells with medium only as a blank control.

  • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Carefully remove the medium from each well.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control cells after subtracting the blank absorbance.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol is a generalized procedure for cell cycle analysis.

Materials:

  • Cells cultured with and without L-Carnitine Chloride

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Harvest approximately 1 x 10^6 cells by trypsinization (for adherent cells) or by centrifugation (for suspension cells).

  • Wash the cells once with ice-cold PBS.

  • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Resuspend the cell pellet in 500 µL of ice-cold PBS.

  • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells on ice or at -20°C for at least 30 minutes.

  • Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.

  • Wash the cells once with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.

  • Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).

Signaling Pathways and Experimental Workflows

fatty_acid_oxidation cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_matrix Mitochondrial Matrix LCFA Long-Chain Fatty Acid Acyl_CoA Acyl-CoA LCFA->Acyl_CoA ACS Acylcarnitine Acylcarnitine Acyl_CoA->Acylcarnitine CPT1 L_Carnitine_in L-Carnitine L_Carnitine_in->Acylcarnitine Acylcarnitine_mito Acylcarnitine Acylcarnitine->Acylcarnitine_mito CACT Acyl_CoA_mito Acyl-CoA Beta_Oxidation β-Oxidation Acyl_CoA_mito->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle ATP ATP TCA_Cycle->ATP Acylcarnitine_mito->Acyl_CoA_mito CPT2 L_Carnitine_out L-Carnitine Acylcarnitine_mito->L_Carnitine_out experimental_workflow start Start: Cell Seeding treatment Treatment with L-Carnitine Chloride (various concentrations and durations) start->treatment harvest Cell Harvesting treatment->harvest viability Cell Viability Assay (e.g., MTT) harvest->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) harvest->cell_cycle apoptosis Apoptosis Assay (e.g., Annexin V/PI) harvest->apoptosis end End: Data Analysis viability->end cell_cycle->end apoptosis->end ampk_pathway L_Carnitine L-Carnitine AMPK AMPK L_Carnitine->AMPK Activates Fatty_Acid_Oxidation Increased Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation Glucose_Uptake Increased Glucose Uptake AMPK->Glucose_Uptake Insulin_Sensitivity Improved Insulin Sensitivity AMPK->Insulin_Sensitivity Cell_Growth Modulation of Cell Growth AMPK->Cell_Growth

References

Validation & Comparative

Carnitine Chloride: A Comparative Guide to its Therapeutic Effects in Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic performance of Carnitine Chloride and its derivatives—L-Carnitine, Acetyl-L-Carnitine (ALCAR), and Propionyl-L-Carnitine (PLC)—with other alternatives in various disease models. The information is supported by experimental data to validate its therapeutic effects, with a focus on cardiovascular and neurological disorders.

I. Cardiovascular Disease Models

Carnitine and its esters have demonstrated significant therapeutic potential in various cardiovascular disease models, primarily by improving energy metabolism in the heart and peripheral muscles.

A. Chronic Heart Failure (CHF)

In clinical trials involving patients with CHF, Propionyl-L-Carnitine has been shown to improve exercise capacity. One study reported a 21% increase in exercise time and a 45% increase in peak oxygen consumption after one month of treatment.[1] Another multicenter trial, however, did not show a significant improvement in the overall population but did note a benefit in a subgroup of patients with preserved ejection fraction.[2]

ParameterCarnitine DerivativeDosageTreatment DurationOutcomeAlternativeAlternative Outcome
Maximal Exercise Duration Propionyl-L-Carnitine1.5 g/day (oral)1 month▲ 21% increase[1]PlaceboNo significant change[1]
Peak Oxygen Consumption Propionyl-L-Carnitine1.5 g/day (oral)1 month▲ 45% increase[1]PlaceboNo significant change
Maximal Walking Distance Propionyl-L-Carnitine2 g/day (oral)24 weeks▲ 73% improvementPlacebo▲ 46% improvement

Experimental Protocol: Chronic Heart Failure Clinical Trial

  • Objective: To assess the effect of Propionyl-L-Carnitine on exercise capacity in patients with chronic congestive heart failure (NYHA class II-III).

  • Study Design: Phase II, parallel, single-blind, randomized, placebo-controlled study.

  • Participants: 30 patients with chronic congestive heart failure.

  • Intervention: Acute intravenous bolus of Propionyl-L-Carnitine (30 mg/kg) and chronic oral administration (1.5 g/day ) for one month.

  • Primary Outcome Measures: Hemodynamics, hormone levels, ventricular function, exercise capacity, and peak oxygen consumption.

  • Results: Chronic administration led to a significant increase in peak oxygen consumption and exercise time.

B. Myocardial Ischemia and Infarction

In experimental models of myocardial infarction, this compound has been shown to reduce the size of the ischemic zone, prevent oxidative metabolism, and inhibit the accumulation of lactate and free fatty acids in the ischemic myocardium. L-Carnitine supplementation in animal models of myocardial ischemia-reperfusion injury demonstrated improved cardiac function and reduced apoptosis, partly through the activation of the PI3K/Akt signaling pathway.

ParameterCarnitine DerivativeAnimal ModelDosageOutcome
Ischemic Zone Size This compoundRat Myocardial InfarctionNot specified▼ Reduced size
ATP Levels This compoundRat Myocardial InfarctionNot specified▼ Lowered decrease
Lactate Accumulation This compoundRat Myocardial InfarctionNot specified▼ Inhibited accumulation
Cardiac Function (Post-I/R) L-CarnitineMouse Myocardial I/RNot specified▲ Improved function
Myocardial Apoptosis L-CarnitineMouse Myocardial I/RNot specified▼ Reduced apoptosis

Experimental Protocol: Myocardial Ischemia-Reperfusion Injury in Rats

  • Objective: To investigate the protective effects of L-Carnitine on myocardial ischemia-reperfusion (I/R) injury.

  • Study Design: A rat model of myocardial I/R was established by ligating the left anterior descending coronary artery for 30 minutes, followed by 4 hours of reperfusion.

  • Intervention: Rats in the L-Carnitine group received a daily intraperitoneal injection of L-Carnitine (150 mg/kg) for one month before the I/R procedure. The control group received normal saline.

  • Primary Outcome Measures: Serum markers of myocardial injury (MDA, CK, LDH), oxidative stress markers (SOD), and apoptosis-related protein expression (Bcl-2, Bax, Caspase-3/8).

  • Results: L-Carnitine pre-treatment significantly reduced myocardial injury markers and oxidative stress, and inhibited apoptosis.

Cardioprotective Signaling Pathway of L-Carnitine

G LC L-Carnitine PI3K PI3K LC->PI3K activates Akt Akt PI3K->Akt activates Bcl2 Bcl-2 Akt->Bcl2 activates Bax Bax Akt->Bax inhibits Apoptosis Myocardial Apoptosis Bcl2->Apoptosis inhibits Bax->Apoptosis promotes G Start Patient Recruitment (Mild Cognitive Impairment/ Early Alzheimer's) Randomization Randomization Start->Randomization GroupA Acetyl-L-Carnitine (1.5-3.0 g/day) Randomization->GroupA GroupB Placebo Randomization->GroupB Treatment Treatment Period (3-12 months) GroupA->Treatment GroupB->Treatment Assessment Cognitive and Functional Assessment (Clinical and Psychometric Tests) Treatment->Assessment Analysis Data Analysis (Comparison of outcomes) Assessment->Analysis End Results Analysis->End G ALCAR Acetyl-L-Carnitine TLR4 TLR4 ALCAR->TLR4 inhibits Autophagy Autophagy ALCAR->Autophagy restores OxidativeStress Oxidative Stress ALCAR->OxidativeStress inhibits LPS LPS (Neuroinflammation) LPS->TLR4 activates NFkB NF-κB TLR4->NFkB activates Inflammation Neuroinflammation NFkB->Inflammation promotes

References

L-Carnitine vs. Acetyl-L-Carnitine: A Comparative Guide for Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of metabolic research, carnitine and its derivatives are pivotal molecules in cellular energy metabolism. While often used interchangeably in colloquial terms, L-carnitine and its acetylated form, Acetyl-L-carnitine (ALCAR), exhibit distinct pharmacokinetic profiles and consequently, differing efficacies in various metabolic and neurological contexts. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in their study design and application. It is important to note that "Carnitine Chloride" is scientifically understood as a salt form of L-carnitine, and its metabolic activity is attributed to the L-carnitine molecule itself. Therefore, this comparison focuses on the well-researched distinction between L-carnitine and Acetyl-L-carnitine.

Key Distinctions: Bioavailability and Metabolic Fate

The primary difference between L-carnitine and ALCAR lies in their chemical structure. ALCAR possesses an acetyl group that L-carnitine lacks. This seemingly minor addition has significant implications for its biological activity.[1][2] Notably, ALCAR demonstrates improved absorption and bioavailability compared to L-carnitine.[1][3] This enhanced bioavailability means that ALCAR can be more effectively utilized by the body.[1]

A crucial distinguishing feature is ALCAR's ability to cross the blood-brain barrier, a feat that L-carnitine cannot readily accomplish. This allows ALCAR to directly exert its effects on the central nervous system, offering neuroprotective and cognitive-enhancing benefits. In contrast, L-carnitine's effects are more pronounced in peripheral tissues, particularly in muscle and the cardiovascular system, where it is integral to energy production from fatty acids.

Comparative Efficacy in Metabolic and Neurological Parameters

Experimental data highlights the differential effects of L-carnitine and ALCAR on various physiological and metabolic markers. While both can increase carnitine levels in plasma and tissues, their impact on oxidative stress and cellular energetics can vary.

ParameterL-CarnitineAcetyl-L-Carnitine (ALCAR)Key Findings from Studies
Bioavailability LowerHigherALCAR's acetyl group enhances its absorption and utilization by the body.
Blood-Brain Barrier Permeability Does not crossCrossesALCAR can directly influence brain metabolism and neuronal function.
Plasma & Brain Carnitine Levels IncreasesIncreasesBoth forms are effective at elevating carnitine concentrations in circulation and brain tissue.
Ambulatory Activity (in aged rats) IncreasedIncreasedBoth L-carnitine and ALCAR similarly improved motor activity in aged animal models.
Lipid Peroxidation (MDA in rat brain) No significant effectDecreasedALCAR demonstrated a protective effect against oxidative damage to lipids in the brain, whereas L-carnitine did not.
Oxidized Nucleotides (in rat brain) No significant effectDecreasedALCAR was effective in reducing oxidative damage to nucleic acids in the brain.
Nitrotyrosine (in rat brain) No significant effectDecreasedALCAR showed a superior antioxidant effect by decreasing protein damage from nitrosative stress.
Primary Area of Metabolic Impact Fatty Acid Oxidation in Muscle & HeartEnergy Metabolism in Brain, NeuroprotectionL-carnitine is a key player in transporting fatty acids for energy in peripheral tissues, while ALCAR supports neuronal energy and protects against neurological decline.

Experimental Protocols

Study of L-Carnitine and Acetyl-L-Carnitine Effects in Aged Rats

This study aimed to compare the effects of L-carnitine and ALCAR on carnitine levels, physical activity, and oxidative stress markers in the brains of old rats.

  • Subjects: Aged (23 months old) male Fischer 344 rats.

  • Treatment: L-carnitine or Acetyl-L-carnitine was administered at a concentration of 0.15% in the drinking water for 4 weeks.

  • Ambulatory Activity Measurement: Spontaneous motor activity was monitored using an automated activity monitoring system.

  • Biochemical Analysis:

    • Carnitine Levels: Free, acyl, and total L-carnitine concentrations in plasma and brain tissue were measured using a standard radioenzymatic assay.

    • Lipid Peroxidation: Malondialdehyde (MDA) levels in brain homogenates were determined as a marker of lipid peroxidation.

    • Oxidative Damage Markers: Immunohistochemical staining was used to detect the presence of oxidized nucleotides (oxo8dG/oxo8G) and nitrotyrosine in brain sections.

Signaling Pathways and Mechanisms of Action

L-carnitine's primary role is in the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation, a process essential for energy production. This is often referred to as the "carnitine shuttle."

Carnitine_Shuttle cluster_cytosol Cytosol cluster_matrix Mitochondrial Matrix Fatty_Acid Long-Chain Fatty Acid Acyl_CoA Fatty Acyl-CoA Fatty_Acid->Acyl_CoA ACS Acylcarnitine Acylcarnitine Acyl_CoA->Acylcarnitine CPT1 L_Carnitine_cyto L-Carnitine L_Carnitine_cyto->Acylcarnitine CACT CACT Acylcarnitine->CACT CACT->L_Carnitine_cyto Acylcarnitine_matrix Acylcarnitine CACT->Acylcarnitine_matrix Acyl_CoA_matrix Fatty Acyl-CoA Acylcarnitine_matrix->Acyl_CoA_matrix CPT2 L_Carnitine_matrix L-Carnitine Acylcarnitine_matrix->L_Carnitine_matrix Beta_Oxidation β-Oxidation Acyl_CoA_matrix->Beta_Oxidation L_Carnitine_matrix->CACT Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Krebs_Cycle Krebs Cycle Acetyl_CoA->Krebs_Cycle

Caption: The Carnitine Shuttle mechanism for fatty acid transport into the mitochondria.

Acetyl-L-carnitine, in addition to participating in carnitine metabolism, also serves as a donor of acetyl groups. These acetyl groups can be used to produce acetylcholine, a key neurotransmitter, or enter the Krebs cycle to generate ATP, which is particularly important in neuronal function.

ALCAR_Metabolism cluster_blood Bloodstream cluster_brain Brain ALCAR_blood Acetyl-L-Carnitine BBB Blood-Brain Barrier ALCAR_blood->BBB ALCAR_brain Acetyl-L-Carnitine Acetyl_CoA Acetyl-CoA ALCAR_brain->Acetyl_CoA L_Carnitine L-Carnitine ALCAR_brain->L_Carnitine Acetylcholine Acetylcholine (Neurotransmitter) Acetyl_CoA->Acetylcholine Krebs_Cycle Krebs Cycle Acetyl_CoA->Krebs_Cycle Choline Choline Choline->Acetylcholine ChAT ATP ATP (Energy) Krebs_Cycle->ATP BBB->ALCAR_brain

Caption: Metabolic fate of Acetyl-L-Carnitine after crossing the blood-brain barrier.

Conclusion

References

A Comparative Analysis of Carnitine Chloride and Acetyl-L-Carnitine on Brain Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Carnitine Chloride (commonly referred to as L-carnitine) and Acetyl-L-carnitine (ALCAR) on brain function, supported by experimental data. The following sections detail their distinct mechanisms of action, comparative efficacy in preclinical and clinical studies, and the experimental protocols used to derive these findings.

Introduction: Key Molecular and Functional Distinctions

L-carnitine is a naturally occurring amino acid derivative that plays a critical role in energy metabolism, primarily by transporting long-chain fatty acids into the mitochondria for β-oxidation.[1][2] Acetyl-L-carnitine is the acetylated ester of L-carnitine. This structural difference, the addition of an acetyl group, allows ALCAR to more readily cross the blood-brain barrier, conferring distinct neurological effects.[2][3][4] While both compounds are involved in mitochondrial function, ALCAR's unique ability to donate its acetyl group gives it a more direct role in modulating neurotransmission and gene expression within the central nervous system.

Mechanisms of Action on Brain Function

The primary mechanisms through which L-carnitine and ALCAR influence brain function differ significantly, largely due to their varying abilities to penetrate the central nervous system and their subsequent metabolic fates.

L-Carnitine:

  • Mitochondrial Energy Metabolism: L-carnitine's principal role is to facilitate the transport of long-chain fatty acids across the inner mitochondrial membrane, a process essential for energy production via β-oxidation. This function is crucial for maintaining overall cellular energy homeostasis, which indirectly supports brain function.

  • Antioxidant Properties: Some studies suggest that L-carnitine possesses antioxidant properties, helping to mitigate oxidative stress.

Acetyl-L-Carnitine (ALCAR):

  • Enhanced Blood-Brain Barrier Permeability: The acetyl group in ALCAR enhances its lipophilicity, allowing it to cross the blood-brain barrier more efficiently than L-carnitine.

  • Acetyl Group Donation for Acetylcholine Synthesis: Once in the brain, ALCAR can donate its acetyl group to coenzyme A, forming acetyl-CoA. This acetyl-CoA is a direct precursor for the synthesis of acetylcholine, a key neurotransmitter involved in learning, memory, and attention.

  • Mitochondrial Support and Neuroprotection: ALCAR supports mitochondrial function not only by facilitating fatty acid transport but also by donating its acetyl group to the tricarboxylic acid (TCA) cycle for energy production. It has demonstrated neuroprotective effects by reducing oxidative stress, inhibiting excitotoxicity, and modulating apoptosis.

  • Modulation of Gene Expression: The acetyl group from ALCAR can be used for histone acetylation, a process that can modify gene expression.

Comparative Experimental Data

Several preclinical studies have directly compared the effects of L-carnitine and ALCAR on brain function. The following tables summarize key quantitative findings.

Table 1: Comparative Effects on Brain Carnitine Levels and Oxidative Stress Markers in Aged Rats
ParameterL-Carnitine SupplementationAcetyl-L-Carnitine SupplementationReference
Plasma Carnitine Levels Similar increase to ALCARSimilar increase to L-carnitine
Brain Carnitine Levels Similar increase to ALCARSimilar increase to L-carnitine
Ambulatory Activity IncreasedIncreased (similar to L-carnitine)
Lipid Peroxidation (MDA) in Brain No significant decreaseSignificantly decreased
Oxidized Nucleotides (oxo8dG/oxo8G) in Hippocampus and Cortex No significant decreaseSignificantly decreased
Nitrotyrosine in Hippocampus and White Matter No significant decreaseSignificantly decreased

Experimental Protocol: Comparative Study in Aged Rats

  • Subjects: Aged (23 months old) male F344 rats.

  • Treatment: L-carnitine or Acetyl-L-carnitine administered at 0.15% in drinking water for 4 weeks.

  • Ambulatory Activity Measurement: Monitored using an automated activity system.

  • Biochemical Analysis:

    • Carnitine levels in plasma and brain were measured using a standard enzymatic assay.

    • Lipid peroxidation was assessed by measuring malondialdehyde (MDA) levels.

    • Oxidized nucleotides (8-hydroxy-2'-deoxyguanosine/8-hydroxyguanosine) and nitrotyrosine were quantified using immunohistochemistry in brain sections.

  • Statistical Analysis: Appropriate statistical tests were used to compare the treatment groups.

Table 2: Comparative Neuroprotective Effects in a Model of Cerebral Ischemia
Outcome MeasureL-Carnitine Pre-treatmentAcetyl-L-Carnitine Pre-treatmentReference
Infarct Size (in vivo, MCAO model) No significant decreaseSignificantly decreased
OGD-induced Cell Injury (in vitro) ReducedReduced
OGD-induced Apoptosis and Cell Death (in vitro) DecreasedDecreased
Superoxide Dismutase (SOD) Activity (in vitro) IncreasedIncreased
ATPase Activity (in vitro) IncreasedIncreased
Malondialdehyde (MDA) Concentration (in vitro) DecreasedDecreased

Experimental Protocol: Neuroprotection in Cerebral Ischemia

  • In Vivo Model: Transient middle cerebral artery occlusion (MCAO) in Sprague-Dawley rats. Pre-treatment with L-carnitine or ALCAR was administered before inducing ischemia. Infarct size was measured 24 hours after MCAO.

  • In Vitro Model: Oxygen-glucose deprivation (OGD) in PC12 cells. Cells were pre-treated with L-carnitine or ALCAR for 24 hours before OGD exposure.

  • Cell Viability and Apoptosis Assays: Standard assays such as MTT and flow cytometry were used to assess cell injury, apoptosis, and death.

  • Biochemical Assays: Activities of SOD and ATPase, and the concentration of MDA were measured using commercially available kits.

  • Statistical Analysis: Data were analyzed using appropriate statistical methods to determine significance.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key mechanisms and experimental designs discussed.

cluster_LC L-Carnitine cluster_ALCAR Acetyl-L-Carnitine LC L-Carnitine Mito_LC Mitochondria LC->Mito_LC Fatty Acid Transport ALCAR Acetyl-L-Carnitine BBB Blood-Brain Barrier ALCAR->BBB Crosses Brain Brain BBB->Brain Mito_ALCAR Mitochondria Brain->Mito_ALCAR AcetylCoA Acetyl-CoA Brain->AcetylCoA Donates Acetyl Group ACh Acetylcholine AcetylCoA->ACh Synthesis Histones Histones AcetylCoA->Histones Acetylation

Caption: Comparative metabolic fates of L-carnitine and Acetyl-L-carnitine in relation to the brain.

start Aged Rats (23 months old) grouping Random Assignment start->grouping control Control Group (Drinking Water) grouping->control lc_group L-Carnitine Group (0.15% in Water) grouping->lc_group alcar_group ALCAR Group (0.15% in Water) grouping->alcar_group treatment 4-Week Treatment Period control->treatment lc_group->treatment alcar_group->treatment outcome Outcome Measures treatment->outcome ambulatory Ambulatory Activity outcome->ambulatory biochem Biochemical Analysis (Plasma & Brain) outcome->biochem immuno Immunohistochemistry (Brain Sections) outcome->immuno

Caption: Experimental workflow for the comparative study in aged rats.

ALCAR Acetyl-L-Carnitine Mito Mitochondrial Function ALCAR->Mito Enhances ACh Acetylcholine Synthesis ALCAR->ACh Promotes Antioxidant Antioxidant Mechanisms ALCAR->Antioxidant Activates Neuroprotection Neuroprotection Mito->Neuroprotection ACh->Neuroprotection Antioxidant->Neuroprotection

Caption: Key neuroprotective signaling pathways of Acetyl-L-carnitine.

Discussion and Conclusion

The available experimental evidence strongly suggests that while both L-carnitine and Acetyl-L-carnitine can increase carnitine levels in the brain, ALCAR exhibits superior neuroprotective and cognitive-enhancing effects. This is primarily attributed to its ability to efficiently cross the blood-brain barrier and its role as an acetyl group donor for the synthesis of acetylcholine.

In preclinical models, ALCAR has demonstrated a greater capacity to reduce oxidative damage in the aging brain compared to L-carnitine. Furthermore, in models of cerebral ischemia, ALCAR, but not L-carnitine, was effective in reducing infarct size in vivo, highlighting its potent neuroprotective properties. While both compounds showed protective effects in vitro, the in vivo data underscores the importance of bioavailability to the central nervous system.

For researchers and drug development professionals, these findings suggest that ALCAR is a more promising candidate for interventions targeting age-related cognitive decline, neurodegenerative diseases, and ischemic brain injury. Future research should focus on large-scale, well-controlled clinical trials to further elucidate the therapeutic potential of ALCAR in various neurological disorders. The distinct mechanisms of action also suggest that L-carnitine may be more suited for addressing systemic metabolic issues, while ALCAR's profile is more aligned with direct neurological applications.

References

Confirming the antioxidant capacity of Carnitine Chloride in vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro antioxidant capacity of Carnitine Chloride against other well-established antioxidants. The following sections present supporting experimental data, detailed methodologies for key antioxidant assays, and visualizations of relevant biological pathways and experimental workflows.

Comparative Antioxidant Capacity

The antioxidant potential of this compound (L-Carnitine) has been evaluated using various in vitro assays. The data presented below summarizes its efficacy in comparison to standard antioxidants such as Vitamin C, Trolox (a water-soluble analog of Vitamin E), and α-tocopherol.

Antioxidant AssayThis compound (L-Carnitine)Vitamin C (Ascorbic Acid)Troloxα-Tocopherol
DPPH Radical Scavenging Activity (IC50) 32 µg/mL~3.37 - 24.34 µg/mL6.8 µg/mL8.2 µg/mL
ABTS Radical Scavenging Activity (TEAC) Lower than Trolox-Standard-
Ferric Reducing Antioxidant Power (FRAP) Effective reducing powerStandard--
Superoxide Anion Radical Scavenging (%) 91.2% (at 45 µg/mL)-82.2% (at 45 µg/mL)75.4% (at 45 µg/mL)
Hydrogen Peroxide Scavenging Activity Effective---
Metal Chelating Activity Effective---

Data for L-Carnitine, Trolox, and α-Tocopherol are primarily sourced from Gülçin, I. (2006). Antioxidant and antiradical activities of L-carnitine. Life sciences, 78(8), 803-811.[1] Vitamin C data is compiled from various sources indicating its common use as a standard and reported IC50 values.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.

Procedure:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. The solution should be freshly prepared and kept in the dark.

  • Reaction Mixture: Add a specific volume of the this compound solution (at various concentrations) to the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A blank containing the solvent and DPPH solution is also measured.

  • Calculation: The percentage of scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is then determined from a plot of inhibition percentage against concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.

Procedure:

  • Generation of ABTS•+: The ABTS radical cation is generated by reacting ABTS stock solution (e.g., 7 mM) with an oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.

  • Reaction Mixture: A small volume of the this compound solution (at various concentrations) is added to the diluted ABTS•+ solution.

  • Absorbance Measurement: The absorbance is recorded at 734 nm after a specific incubation time (e.g., 6 minutes).

  • Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant activity as a 1 mM concentration of the substance under investigation.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.

Procedure:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (e.g., 300 mM, pH 3.6), TPTZ solution (e.g., 10 mM in 40 mM HCl), and FeCl₃ solution (e.g., 20 mM) in a specific ratio (e.g., 10:1:1, v/v/v). The reagent should be freshly prepared and warmed to 37°C before use.

  • Reaction Mixture: A small volume of the this compound solution is added to the FRAP reagent.

  • Incubation: The mixture is incubated at 37°C for a defined period (e.g., 4 minutes).

  • Absorbance Measurement: The absorbance of the blue-colored solution is measured at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance change in the sample mixture with a standard curve prepared using a known concentration of Fe²⁺ (e.g., FeSO₄). The results are typically expressed as mmol Fe²⁺ equivalents per gram of the sample.

Visualizations

Antioxidant Signaling Pathway of L-Carnitine

L-Carnitine is believed to exert its antioxidant effects through various mechanisms, including the modulation of key signaling pathways involved in the cellular stress response. This diagram illustrates a simplified representation of how L-Carnitine may upregulate endogenous antioxidant defenses.

G cluster_stress Cellular Stress (e.g., ROS) cluster_carnitine L-Carnitine Action cluster_pathway Signaling Cascade cluster_response Cellular Response ROS Reactive Oxygen Species (ROS) Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 induces dissociation NFkB_Inhibitor IκB ROS->NFkB_Inhibitor induces degradation of Carnitine L-Carnitine Carnitine->Nrf2_Keap1 promotes dissociation Carnitine->NFkB_Inhibitor inhibits degradation of Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, CAT, GPx) ARE->Antioxidant_Enzymes activates transcription of NFkB NF-κB NFkB_Inhibitor->NFkB releases Inflammatory_Genes Pro-inflammatory Genes NFkB->Inflammatory_Genes translocates to nucleus and activates transcription of

Caption: L-Carnitine's potential antioxidant signaling pathways.

General Workflow for In Vitro Antioxidant Capacity Assays

The following diagram outlines the typical experimental workflow for determining the antioxidant capacity of a substance using common in vitro assays like DPPH, ABTS, and FRAP.

G cluster_prep Preparation cluster_assay Assay Procedure cluster_measurement Data Acquisition cluster_analysis Data Analysis Sample_Prep Sample Preparation (this compound dilutions) Mixing Mixing of Sample/ Standard with Reagent Sample_Prep->Mixing Reagent_Prep Reagent Preparation (DPPH, ABTS, or FRAP) Reagent_Prep->Mixing Standard_Prep Standard Preparation (e.g., Trolox, Vitamin C) Standard_Prep->Mixing Incubation Incubation (Time and Temperature Specific) Mixing->Incubation Spectro Spectrophotometric Measurement (Absorbance Reading) Incubation->Spectro Calc Calculation of % Inhibition or Equivalency Spectro->Calc IC50_TEAC Determination of IC50 or TEAC/FRAP Value Calc->IC50_TEAC

Caption: General workflow for in vitro antioxidant assays.

References

Unveiling the Therapeutic Potential of Carnitine Chloride: A Comparative Guide to Research Findings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of research findings on the benefits of Carnitine Chloride and its derivatives. By objectively comparing the performance of different forms of carnitine and presenting supporting experimental data, this document aims to facilitate informed decisions in research and drug development.

Section 1: Comparative Analysis of Carnitine Analogs

Carnitine and its esters—L-Carnitine (LC), Acetyl-L-Carnitine (ALCAR), and Propionyl-L-Carnitine (PLCAR)—have been extensively studied for their therapeutic benefits across a range of applications. While they share a core function in energy metabolism, their distinct pharmacokinetic profiles and mechanisms of action make them suitable for different clinical indications.

Cardiovascular Health

L-Carnitine and Propionyl-L-Carnitine have shown promise in improving cardiovascular outcomes, particularly in the context of myocardial infarction and peripheral artery disease.

Table 1: L-Carnitine Supplementation in Patients Post-Myocardial Infarction [1][2]

Outcome MeasureL-Carnitine GroupPlacebo/Control GroupPercentage Reduction with L-Carnitine
All-Cause Mortality--27%
Ventricular Arrhythmias--65%
Angina--40%
Heart FailureNo significant reductionNo significant reduction-
Myocardial ReinfarctionNo significant reductionNo significant reduction-

Table 2: Propionyl-L-Carnitine vs. L-Carnitine in Peripheral Artery Disease [3]

Outcome MeasurePropionyl-L-CarnitineL-Carnitine
Increase in Maximal Walking DistanceStatistically significant improvementStatistically significant improvement
Comparative Efficacy Greater increase in maximal walking distance compared to L-Carnitine on a molar basis-
Neuroprotection and Cognitive Function

Acetyl-L-Carnitine is particularly noted for its neuroprotective effects, attributed to its ability to cross the blood-brain barrier.

Table 3: Acetyl-L-Carnitine in Alzheimer's Disease (1-year study) [4][5]

Outcome MeasureAcetyl-L-Carnitine GroupPlacebo GroupResult
Rate of Deterioration (13 of 14 outcome measures)Slower rate of deteriorationFaster rate of deteriorationStatistically significant for Blessed Dementia Scale, logical intelligence, apraxia, and selective attention
Scores adjusted for baselineBetter scores on all outcome measures-Statistically significant for Blessed Dementia Scale, logical intelligence, verbal critical abilities, long-term verbal memory, and selective attention
Exercise Performance and Recovery

L-Carnitine has been investigated as an ergogenic aid to enhance athletic performance and improve recovery.

Table 4: L-Carnitine Supplementation in Resistance-Trained Males (9 weeks)

Outcome MeasureL-Carnitine Group (2 g/day )Placebo Group
Bench Press Lifting VolumeSignificant increaseNo significant change
Leg Press Lifting VolumeSignificant increaseNo significant change
Mean Power (Wingate test)Significant increaseNo significant change
Peak Power (Wingate test)Significant increaseNo significant change
Post-exercise Blood LactateSignificant reductionNo significant change
Total Antioxidant CapacityBeneficial changesNo significant change

Section 2: Detailed Experimental Protocols

Understanding the methodologies behind these findings is crucial for their interpretation and replication.

DiNicolantonio et al. - L-Carnitine in Acute Myocardial Infarction (Meta-analysis)
  • Study Design: A systematic review and meta-analysis of 13 randomized controlled trials.

  • Participant Population: 3,629 patients who had experienced an acute myocardial infarction.

  • Intervention: L-Carnitine supplementation versus placebo or control. Dosages in the included trials varied, with a common intravenous administration of 9 g/day for the initial days followed by oral maintenance doses (e.g., 6 g/day ) for up to 12 months.

  • Primary Outcome Measures: All-cause mortality, ventricular arrhythmias, angina, heart failure, and myocardial reinfarction.

  • Data Analysis: Odds ratios and risk ratios were calculated to compare the effects of L-carnitine against placebo or control.

Spagnoli et al. (1991) - Acetyl-L-Carnitine in Alzheimer's Disease
  • Study Design: A double-blind, placebo-controlled, parallel-group, randomized clinical trial.

  • Participant Population: 130 patients with a clinical diagnosis of Alzheimer's disease.

  • Intervention: Oral administration of Acetyl-L-Carnitine (dosage not specified in the abstract) or a placebo for 1 year.

  • Primary Outcome Measures: A battery of 14 outcome measures to assess functional and cognitive impairment, including the Blessed Dementia Scale, logical intelligence, ideomotor and buccofacial apraxia, and selective attention.

  • Data Analysis: Comparison of the rate of deterioration between the two groups over the 1-year period. Analysis of covariance was used to adjust for initial scores.

Brevetti et al. - Propionyl-L-Carnitine in Peripheral Arterial Disease
  • Study Design: A double-blind, randomized, crossover trial.

  • Participant Population: Patients with peripheral vascular disease and intermittent claudication.

  • Intervention: The study first identified an efficacious dose of intravenous L-propionylcarnitine (600 mg) and then compared it to an equimolar dose of L-carnitine (500 mg i.v.).

  • Primary Outcome Measures: Initial and maximal walking distance.

  • Secondary Outcome Measures: Blood velocity and blood flow rate in the affected limb, assessed by an ultrasonic duplex system.

  • Data Analysis: Analysis of variance was used to compare the effects of the two treatments on walking capacity.

Koozehchian et al. (2018) - L-Carnitine in Resistance-Trained Males
  • Study Design: A double-blind, randomized, placebo-controlled trial.

  • Participant Population: 23 resistance-trained men.

  • Intervention: Oral supplementation with 2 grams of L-Carnitine or a placebo daily for 9 weeks, in conjunction with a structured resistance training program (4 days per week, upper/lower body split).

  • Primary Outcome Measures: Exercise performance (bench press and leg press lifting volume), anaerobic power (Wingate test for mean and peak power).

  • Secondary Outcome Measures: Markers of exercise-induced oxidative stress and blood lactate levels.

  • Data Analysis: Two-way ANOVA with repeated measures was used to analyze the data at baseline and at weeks 3, 6, and 9.

Section 3: Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound and its derivatives are underpinned by their roles in key cellular processes, primarily fatty acid metabolism and the modulation of oxidative stress and inflammation.

The Carnitine Shuttle: Facilitating Fatty Acid Oxidation

The primary and most well-understood function of carnitine is its essential role in the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they can undergo β-oxidation to produce energy. This process, known as the carnitine shuttle, is critical for tissues with high energy demands, such as skeletal and cardiac muscle.

Carnitine_Shuttle cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix LCFA Long-Chain Fatty Acid AcylCoA Acyl-CoA LCFA->AcylCoA Activation (Requires ATP & CoA) CPT1 CPT I AcylCoA->CPT1 Carnitine_cyto L-Carnitine Carnitine_cyto->CPT1 AcylCarnitine Acyl-Carnitine CPT1->AcylCarnitine Forms Acyl-Carnitine CACT CACT CACT->AcylCarnitine Transport across inner membrane CPT2 CPT II AcylCoA_matrix Acyl-CoA CPT2->AcylCoA_matrix Carnitine_matrix L-Carnitine CPT2->Carnitine_matrix AcylCarnitine->CACT Transport across outer membrane AcylCarnitine->CPT2 BetaOxidation β-Oxidation AcylCoA_matrix->BetaOxidation Carnitine_matrix->CACT Recycled back to cytosol ATP ATP BetaOxidation->ATP

Caption: The Carnitine Shuttle mechanism for long-chain fatty acid transport into the mitochondria.

Antioxidant and Anti-inflammatory Signaling Pathways

Beyond its role in metabolism, carnitine exhibits significant antioxidant and anti-inflammatory properties. It can mitigate oxidative stress by inhibiting the pro-inflammatory NF-κB pathway and activating the Nrf2 antioxidant response pathway.

Carnitine_Anti_inflammatory cluster_stimulus Cellular Stress cluster_carnitine Intervention cluster_pathways Signaling Pathways cluster_response Cellular Response OxidativeStress Oxidative Stress / Inflammatory Stimuli NFkB_pathway NF-κB Pathway OxidativeStress->NFkB_pathway Activates Nrf2_pathway Nrf2-Keap1 Pathway OxidativeStress->Nrf2_pathway Activates Carnitine L-Carnitine Carnitine->NFkB_pathway Inhibits Carnitine->Nrf2_pathway Activates Inflammation Pro-inflammatory Cytokine Production NFkB_pathway->Inflammation Leads to Antioxidant Antioxidant Enzyme Expression Nrf2_pathway->Antioxidant Leads to

Caption: L-Carnitine's modulation of NF-κB and Nrf2 signaling pathways.

General Experimental Workflow for a Double-Blind, Placebo-Controlled Trial

The following diagram illustrates a typical workflow for the clinical trials discussed in this guide.

Experimental_Workflow cluster_setup Study Setup cluster_intervention Intervention Phase cluster_followup Follow-up & Analysis Recruitment Participant Recruitment (Based on Inclusion/Exclusion Criteria) Baseline Baseline Assessment (e.g., Clinical markers, Performance tests) Recruitment->Baseline Randomization Randomization Baseline->Randomization GroupA Group A: Carnitine Supplementation Randomization->GroupA GroupB Group B: Placebo Randomization->GroupB FollowUp Follow-up Assessments (at predefined intervals) GroupA->FollowUp GroupB->FollowUp DataCollection Data Collection FollowUp->DataCollection Unblinding Unblinding of Treatment Groups DataCollection->Unblinding Analysis Statistical Analysis Unblinding->Analysis Results Results Interpretation Analysis->Results

Caption: A generalized workflow for a randomized, double-blind, placebo-controlled clinical trial.

References

A Comparative Analysis of Carnitine Chloride and Other Metabolic Enhancers: Efficacy and Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Carnitine Chloride against other prominent metabolic enhancers, including Metformin, Coenzyme Q10 (CoQ10), and Acetyl-L-Carnitine. The comparison is supported by experimental data on key metabolic parameters, detailed experimental protocols for cited studies, and visualizations of the relevant signaling pathways.

Overview of Metabolic Enhancers

Metabolic enhancers are compounds that modulate metabolic pathways to improve energy production, substrate utilization, and overall metabolic health. This compound, a salt form of L-carnitine, is a key player in fatty acid metabolism. This guide evaluates its performance relative to other agents that influence different aspects of cellular energy metabolism.

Comparative Efficacy: A Data-Driven Analysis

The following tables summarize quantitative data from various studies, offering a comparative look at the effects of this compound and other metabolic enhancers on critical metabolic endpoints.

Effects on Glycemic Control and Insulin Sensitivity
Compound Study Population Dosage Duration Key Findings Reference
L-Carnitine Type 2 Diabetes Patients2 g/day 12 weeksImproved insulin sensitivity and increased skeletal muscle acetylcarnitine concentration.[1][1]
L-Carnitine Patients with Insulin Resistance2-3 g/day 4-52 weeksMeta-analysis showed significant reductions in fasting plasma glucose, total cholesterol, and LDL cholesterol.[2][2]
Metformin Type 2 Diabetes PatientsTherapeutic doses10 weeksSignificantly increased AMP-activated protein kinase (AMPK) α2 activity in skeletal muscle, associated with enhanced peripheral glucose disposal.[3]
L-Carnitine + Metformin Clomiphene-resistant obese PCOS womenL-carnitine + Metformin3 monthsShowed significant improvement in insulin resistance and lipid profile compared to metformin alone.
Impact on Fatty Acid Oxidation and Lipid Metabolism
Compound Study Model Dosage Duration Key Findings Reference
L-Carnitine Healthy Athletes2 g L-carnitine tartrate twice daily24 weeksIncreased fat oxidation during exercise.
Coenzyme Q10 Athletes30-300 mg/day11-60 daysPotentiated plasma antioxidant activity and anaerobic performance, reducing markers of oxidative stress.
L-Carnitine + Coenzyme Q10 Statin-treated ratsNot specified2 weeksReduced toxic effects of statins and improved mitochondrial dysfunction.
Effects on Exercise Performance and Muscle Metabolism
Compound Study Population Dosage Duration Key Findings Reference
L-Carnitine Athletes1,000-4,000 mg/dayAcute and ChronicAlleviates muscle injury, reduces markers of cellular damage, and attenuates muscle soreness after exercise.
Acetyl-L-Carnitine Older adults1.5 g/day 10 weeksImproved functional status and reduced frailty.
L-Carnitine vs. Acetyl-L-Carnitine Old rats0.15% in drinking water4 weeksBoth increased ambulatory activity and carnitine levels in the brain; ALCAR was more effective in decreasing oxidative damage.
Coenzyme Q10 Athletes100-300 mg/day4-12 weeksSome studies show improved power output and time to exhaustion, though results are mixed.

Signaling Pathways and Mechanisms of Action

The metabolic enhancements conferred by these compounds are rooted in their distinct molecular mechanisms. The following diagrams, generated using the DOT language, illustrate their primary signaling pathways.

Carnitine_Fatty_Acid_Transport cluster_cytosol Cytosol cluster_mito Mitochondrial Matrix Fatty_Acid Long-Chain Fatty Acid Acyl_CoA Fatty Acyl-CoA Fatty_Acid->Acyl_CoA Activation CPT1 CPT1 Acyl_CoA->CPT1 Acyl_Carnitine Acyl-Carnitine CPT1->Acyl_Carnitine Forms L_Carnitine_cyto L-Carnitine L_Carnitine_cyto->CPT1 CACT CACT Acyl_Carnitine->CACT Transport In CPT2 CPT2 Acyl_Carnitine->CPT2 CACT->L_Carnitine_cyto Transport Out CACT->Acyl_Carnitine Acyl_CoA_mito Fatty Acyl-CoA CPT2->Acyl_CoA_mito Re-forms Beta_Oxidation β-Oxidation Acyl_CoA_mito->Beta_Oxidation ATP ATP Beta_Oxidation->ATP Generates

Caption: L-Carnitine's role in fatty acid transport into the mitochondria.

Metformin_AMPK_Pathway cluster_effects Downstream Effects Metformin Metformin Mitochondria Mitochondrial Complex I Metformin->Mitochondria Inhibits AMP_ATP_ratio ↑ AMP/ATP Ratio Mitochondria->AMP_ATP_ratio AMPK AMPK AMP_ATP_ratio->AMPK Activates Gluconeogenesis ↓ Hepatic Gluconeogenesis AMPK->Gluconeogenesis Glucose_Uptake ↑ Glucose Uptake (Muscle, Adipose) AMPK->Glucose_Uptake Fatty_Acid_Oxidation ↑ Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation mTORC1 ↓ mTORC1 Signaling AMPK->mTORC1 Inhibits Protein_Synthesis ↓ Protein Synthesis mTORC1->Protein_Synthesis Regulates

Caption: Metformin's activation of the AMPK signaling pathway.

CoQ10_ETC_Pathway cluster_etc Electron Transport Chain (Inner Mitochondrial Membrane) Complex_I Complex I (NADH Dehydrogenase) CoQ10 Coenzyme Q10 (Ubiquinone) Complex_I->CoQ10 e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->CoQ10 e- Complex_III Complex III (Cytochrome c reductase) CoQ10->Complex_III e- Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- Complex_IV Complex IV (Cytochrome c oxidase) Cytochrome_c->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ Gradient ATP ATP ATP_Synthase->ATP Produces

Caption: Coenzyme Q10's role as an electron carrier in the ETC.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section details the methodologies for key experiments cited in the comparative analysis.

Measurement of Insulin Sensitivity: The Hyperinsulinemic-Euglycemic Clamp

The hyperinsulinemic-euglycemic clamp is the gold standard for assessing insulin sensitivity in vivo.

Objective: To quantify insulin-mediated glucose disposal.

Procedure:

  • Catheterization: Two intravenous catheters are inserted into the subject. One is for the infusion of insulin and glucose, and the other is for blood sampling.

  • Basal Period: A baseline blood sample is taken to measure fasting glucose and insulin levels.

  • Insulin Infusion: A continuous infusion of insulin is initiated at a constant rate to achieve a hyperinsulinemic state.

  • Glucose Infusion: A variable infusion of glucose is started. The rate of glucose infusion is adjusted to maintain the subject's blood glucose level at a constant, euglycemic level (typically 90 mg/dL).

  • Blood Sampling: Blood samples are taken every 5-10 minutes to monitor blood glucose levels.

  • Steady State: Once a steady state is reached (constant blood glucose with a constant glucose infusion rate), the glucose infusion rate is recorded. This rate is equal to the rate of glucose uptake by the body's tissues, thus providing a measure of insulin sensitivity.

Data Analysis: Insulin sensitivity is calculated as the glucose infusion rate (GIR) during the last 30-60 minutes of the clamp, normalized to body weight or lean body mass.

Assessment of Fatty Acid Oxidation: Seahorse XF Analyzer

The Seahorse XF Analyzer measures the oxygen consumption rate (OCR), providing a real-time assessment of mitochondrial respiration and substrate oxidation.

Objective: To measure the rate of fatty acid oxidation in live cells.

Procedure:

  • Cell Seeding: Cells are seeded in a Seahorse XF microplate and allowed to adhere overnight.

  • Substrate-Limited Media: The growth medium is replaced with a substrate-limited medium (e.g., low glucose, no fatty acids) to deplete endogenous substrates.

  • Fatty Acid Addition: A long-chain fatty acid (e.g., palmitate) conjugated to BSA is added to the assay medium, along with L-carnitine to facilitate transport into the mitochondria.

  • Seahorse XF Analysis: The microplate is placed in the Seahorse XF Analyzer. The instrument measures the basal OCR.

  • Inhibitor Injection: Etomoxir, an inhibitor of carnitine palmitoyltransferase 1 (CPT1), is injected to block fatty acid oxidation. The decrease in OCR following etomoxir injection represents the rate of fatty acid oxidation.

  • Mitochondrial Stress Test: Subsequent injections of oligomycin, FCCP, and rotenone/antimycin A are performed to assess overall mitochondrial function (ATP production, maximal respiration, and non-mitochondrial respiration).

Data Analysis: The rate of fatty acid oxidation is calculated as the difference in OCR before and after the addition of etomoxir.

Conclusion

This guide provides a comparative framework for understanding the efficacy of this compound in relation to other key metabolic enhancers.

  • This compound excels in facilitating the transport of long-chain fatty acids into the mitochondria for β-oxidation, making it a cornerstone for improving lipid metabolism and exercise performance.

  • Metformin primarily acts by activating AMPK, leading to broad effects on glucose and lipid metabolism, most notably by suppressing hepatic gluconeogenesis and enhancing insulin sensitivity in peripheral tissues.

  • Coenzyme Q10 is integral to the electron transport chain, playing a critical role in ATP production and acting as a potent antioxidant. Its benefits are most pronounced in conditions of high energy demand and oxidative stress.

  • Acetyl-L-Carnitine shares the core functions of L-carnitine but possesses the unique ability to cross the blood-brain barrier, offering additional benefits for neuronal health and cognitive function, while also being more effective at reducing oxidative stress in some tissues.

The choice of a metabolic enhancer should be guided by the specific therapeutic goal, whether it is to improve glycemic control, enhance fatty acid oxidation, boost athletic performance, or support neuronal function. The data and protocols presented herein offer a foundation for researchers and drug development professionals to make informed decisions in their pursuit of novel metabolic therapies.

References

A Comparative Analysis of the Bioavailability of L-Carnitine, Acetyl-L-Carnitine, and L-Carnitine L-Tartrate

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the pharmacokinetic profiles of common carnitine supplements, supported by experimental data and detailed methodologies.

Introduction

Carnitine, a quaternary ammonium compound, plays a pivotal role in cellular energy metabolism by facilitating the transport of long-chain fatty acids into the mitochondria for β-oxidation.[1] While endogenously synthesized, supplemental carnitine is widely utilized for various health and performance applications. The efficacy of carnitine supplementation is largely dependent on its bioavailability, which can vary significantly between its different chemical forms. This guide provides a comparative analysis of the bioavailability of three commonly used forms of carnitine supplements: L-carnitine, acetyl-L-carnitine (ALCAR), and L-carnitine L-tartrate (LCLT).

Quantitative Bioavailability Data

Form of CarnitineDosageCmax (µmol/L)Tmax (hours)AUC (µmol·h/L)Study PopulationReference
L-Carnitine 2.0 g (liquid)84.7 ± 25.23.4 ± 0.462676.4 ± 708.3Healthy Volunteers[2]
Acetyl-L-Carnitine (from L-Carnitine administration) 2.0 g L-Carnitine12.9 ± 5.5-166.2 ± 77.4Healthy Volunteers[2]
L-Carnitine L-Tartrate 40 mg/kg (L-carnitine equivalent)Higher initial plasma free carnitine AUC (0-3.5h) compared to ALCARFaster absorption suggestedSimilar overall AUC to L-carnitinePiglets[3]
Acetyl-L-Carnitine 40 mg/kg (L-carnitine equivalent)Lower initial plasma free carnitine AUC (0-3.5h) compared to LCLTSlower absorption suggestedLower overall AUC than L-carnitine saltsPiglets[3]

A study in healthy volunteers demonstrated that after a single oral administration of 2.0 g of liquid L-carnitine, the maximum plasma concentration (Cmax) of L-carnitine was significantly higher than that of its metabolite, acetyl-L-carnitine (ALCAR). The area under the curve (AUC), representing total drug exposure, was also substantially greater for L-carnitine compared to ALCAR.

Research in a piglet model directly comparing various L-carnitine esters and salts found that L-carnitine L-tartrate (a salt) resulted in a higher plasma free carnitine AUC in the initial 3.5 hours post-administration compared to acetyl-L-carnitine (an ester), suggesting faster absorption. The same study indicated that L-carnitine esters, like ALCAR, generally have a lower bioavailability compared to L-carnitine salts.

Experimental Protocols

To ensure the reproducibility and validity of bioavailability studies, a detailed and standardized experimental protocol is essential. The following is a representative protocol for a human clinical trial designed to assess the bioavailability of an oral carnitine supplement.

A Typical Bioavailability Study Protocol for an Oral Carnitine Supplement

1. Study Design: A randomized, single-dose, crossover study design is typically employed. This design allows each subject to serve as their own control, minimizing inter-individual variability. A washout period of at least one week is incorporated between each treatment arm to ensure complete elimination of the previous supplement.

2. Study Population: A cohort of healthy adult volunteers (e.g., 18-55 years old) is recruited. Exclusion criteria would include any medical conditions or medications that could interfere with the absorption, distribution, metabolism, or excretion of carnitine.

3. Dosing and Administration: A single, standardized oral dose of the carnitine supplement (e.g., 2 grams) is administered to the subjects after an overnight fast.

4. Blood Sampling: Blood samples are collected at predetermined time points before and after supplement administration. A typical schedule includes a baseline sample (0 hours) and samples at 1, 2, 3, 4, 6, 8, 12, and 24 hours post-dosing.

5. Sample Processing and Analysis: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis. Plasma concentrations of the specific carnitine form and its metabolites are quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS).

6. Pharmacokinetic Analysis: The plasma concentration-time data for each subject is used to calculate the key pharmacokinetic parameters: Cmax, Tmax, and AUC. Non-compartmental analysis is a standard method for this calculation.

7. Statistical Analysis: Statistical comparisons of the pharmacokinetic parameters between the different carnitine formulations are performed using appropriate statistical tests, such as an analysis of variance (ANOVA).

Signaling Pathways and Mechanisms of Absorption

The intestinal absorption of carnitine is a complex process involving both active transport and passive diffusion. The primary transporter responsible for the active uptake of carnitine from the intestinal lumen into the enterocytes is the Organic Cation Transporter Novel 2 (OCTN2).

Carnitine_Absorption_Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_bloodstream Bloodstream Carnitine_Lumen Oral Carnitine (L-Carnitine, ALCAR, LCLT) OCTN2 OCTN2 Transporter Carnitine_Lumen->OCTN2 Active Transport Passive_Diffusion Passive Diffusion Carnitine_Lumen->Passive_Diffusion Carnitine_Intracellular Intracellular Carnitine Pool OCTN2->Carnitine_Intracellular Passive_Diffusion->Carnitine_Intracellular Metabolism Metabolism (Hydrolysis of Esters) Carnitine_Intracellular->Metabolism Carnitine_Blood Carnitine in Plasma Carnitine_Intracellular->Carnitine_Blood Transport Metabolism->Carnitine_Intracellular

Intestinal Absorption of Carnitine Supplements.

Once inside the enterocyte, acetylated forms like ALCAR may be partially hydrolyzed to L-carnitine before entering the bloodstream. From the bloodstream, carnitine is distributed to various tissues, where it is taken up by cells via carnitine transporters. Inside the cell, carnitine performs its crucial role in fatty acid metabolism through the carnitine shuttle system.

Carnitine_Metabolism_Workflow cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix Fatty_Acid Long-Chain Fatty Acid Acyl_CoA Fatty Acyl-CoA Fatty_Acid->Acyl_CoA Activation CoA Coenzyme A CoA->Acyl_CoA CPT1 CPT1 Acyl_Carnitine Acyl-Carnitine CPT1->Acyl_Carnitine Acyl_CoA->CPT1 Carnitine_Cytosol L-Carnitine Carnitine_Cytosol->CPT1 CACT CACT Transporter Acyl_Carnitine->CACT Transport CPT2 CPT2 Acyl_Carnitine->CPT2 CACT->Acyl_Carnitine CPT2->Carnitine_Cytosol Recycled Acyl_CoA_Mito Fatty Acyl-CoA CPT2->Acyl_CoA_Mito Beta_Oxidation β-Oxidation Acyl_CoA_Mito->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

The Carnitine Shuttle and Fatty Acid Metabolism.

Conclusion

The bioavailability of carnitine supplements is a critical factor influencing their therapeutic and physiological effects. Based on the available evidence, L-carnitine L-tartrate may offer faster absorption compared to acetyl-L-carnitine. However, the overall bioavailability of supplemental carnitine, particularly in ester forms, is generally lower than that of dietary carnitine. The lack of direct comparative human studies between L-carnitine L-tartrate and acetyl-L-carnitine highlights a key area for future research. A thorough understanding of the pharmacokinetic profiles of different carnitine forms, as outlined in this guide, is essential for the rational design of future clinical trials and the development of more effective carnitine-based therapeutic agents.

References

The Role of Carnitine Chloride in Gene Expression: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Carnitine Chloride and its acetylated form, Acetyl-L-Carnitine, with other molecules known to influence gene expression. We delve into the molecular mechanisms, present supporting experimental data, and provide detailed protocols for key validation experiments.

Introduction to Carnitine's Role in Gene Regulation

L-carnitine is a quaternary ammonium compound essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation. Beyond its metabolic role, its acetylated form, Acetyl-L-Carnitine (ALCAR), has emerged as a significant modulator of gene expression, primarily through its contribution to histone acetylation. By donating acetyl groups, ALCAR influences chromatin structure and the accessibility of DNA to transcription factors, thereby altering the expression of a wide array of genes. This guide will explore the evidence supporting this role and compare its effects with other well-known gene expression modulators.

Comparative Performance in Gene Expression Regulation

This section compares the effects of Acetyl-L-Carnitine on gene expression with those of other key molecules: Sodium Butyrate, a histone deacetylase (HDAC) inhibitor; Resveratrol, a polyphenol with diverse biological activities; and Metformin, a widely used antidiabetic drug.

Acetyl-L-Carnitine vs. Sodium Butyrate

Both Acetyl-L-Carnitine and Sodium Butyrate impact histone acetylation, but through different mechanisms. ALCAR increases the pool of acetyl-CoA, the substrate for histone acetyltransferases (HATs), while sodium butyrate inhibits histone deacetylases (HDACs), the enzymes that remove acetyl groups from histones. This fundamental difference can lead to distinct patterns of gene expression.

FeatureAcetyl-L-CarnitineSodium Butyrate
Mechanism of Action Donates acetyl groups for histone acetylation by HATs.[1][2]Inhibits histone deacetylases (HDACs), leading to hyperacetylation.[3][4][5]
Primary Effect Increases substrate availability for histone acetylation.Prevents removal of acetyl groups from histones.
Reported Gene Expression Changes Upregulation of genes involved in neuroprotection, synaptic plasticity, and antioxidant defense. Modulation of genes related to fatty acid metabolism.Upregulation of tumor suppressor genes (e.g., p21), and genes involved in cell cycle arrest and apoptosis. Can also lead to downregulation of some genes.
L-Carnitine vs. Resveratrol

L-Carnitine and Resveratrol are both studied for their health benefits, including their influence on gene expression, particularly in the context of metabolic diseases and aging.

FeatureL-CarnitineResveratrol
Primary Metabolic Effect Fatty acid transport and metabolism.Sirtuin activation, antioxidant effects.
Impact on Gene Expression In a study on mice with diet-induced obesity, L-carnitine supplementation led to the differential expression of 221 genes in the liver of DBCB tetrahybrid mice.In the same study, resveratrol supplementation resulted in the differential expression of 147 genes in the liver of DBCB tetrahybrid mice.
Commonly Regulated Pathways Retinol metabolism, PPAR signaling pathway.ECM-receptor interaction, PPAR signaling pathway.
L-Carnitine vs. Metformin

L-Carnitine and Metformin are both investigated for their roles in improving metabolic health, and their effects can be mediated through changes in gene expression.

FeatureL-CarnitineMetformin
Primary Therapeutic Use Nutritional supplement for carnitine deficiency, cardiovascular diseases, and athletic performance.First-line medication for type 2 diabetes.
Effect on Gene Expression Upregulates genes involved in fatty acid oxidation and mitochondrial biogenesis. A study on obese rats showed L-carnitine upregulated BAT-related genes like UCP1.Alters the expression of genes involved in gluconeogenesis, lipid metabolism, and inflammation. A study in drug-naïve type 2 diabetes patients identified 35 differentially expressed genes after metformin treatment.
Key Signaling Pathways Activates the Nrf2/HO-1 pathway.Activates the AMPK pathway.
Fold Change of Key Genes (Example from a study on obese rats) UCP1 (Uncoupling Protein 1) expression significantly upregulated.UCP1 expression significantly upregulated.
Fold Change of Key Genes (Example from a study on drug-naïve T2D patients) Not directly compared in this study.Downregulation of genes like IGLV3-21 (log2FC = -10.3) and upregulation of genes like AC010615.1 (log2FC = 2.4).

Signaling Pathways and Experimental Workflows

Signaling Pathway of Acetyl-L-Carnitine in Histone Acetylation

Histone_Acetylation_Pathway cluster_mito Mitochondrion cluster_nucleus Nucleus Mitochondrion Mitochondrion Nucleus Nucleus Pyruvate Pyruvate AcetylCoA_mito Acetyl-CoA Pyruvate->AcetylCoA_mito CAT_mito Carnitine Acetyltransferase (CrAT) AcetylCoA_mito->CAT_mito Carnitine_mito Carnitine Carnitine_mito->CAT_mito ALCAR_mito Acetyl-L-Carnitine ALCAR_cyto Acetyl-L-Carnitine ALCAR_mito->ALCAR_cyto Carnitine/Acylcarnitine Translocase (CACT) CAT_mito->ALCAR_mito Cytosol Cytosol ALCAR_cyto->Nucleus AcetylCoA_nuclear Acetyl-CoA ALCAR_cyto->AcetylCoA_nuclear Nuclear CrAT Carnitine_cyto Carnitine HAT Histone Acetyltransferase (HAT) AcetylCoA_nuclear->HAT Acetylated_Histones Acetylated Histones HAT->Acetylated_Histones Histones Histones Histones->HAT Gene_Expression Altered Gene Expression Acetylated_Histones->Gene_Expression

Caption: Acetyl-L-Carnitine's role in histone acetylation and gene expression.

Experimental Workflow for RNA-Seq Analysis

RNA_Seq_Workflow start Cell/Tissue Samples (Control vs. Carnitine-Treated) rna_extraction RNA Extraction start->rna_extraction library_prep RNA-Seq Library Preparation rna_extraction->library_prep sequencing High-Throughput Sequencing (NGS) library_prep->sequencing raw_data Raw Sequencing Reads (FASTQ files) sequencing->raw_data qc Quality Control (e.g., FastQC) raw_data->qc alignment Read Alignment to Reference Genome qc->alignment quantification Gene Expression Quantification (Read Counts) alignment->quantification dea Differential Expression Analysis (e.g., DESeq2) quantification->dea results Differentially Expressed Genes (DEGs) List dea->results downstream Downstream Analysis (Pathway, GO Enrichment) results->downstream

Caption: A typical workflow for analyzing gene expression changes using RNA-Seq.

Experimental Workflow for ChIP-Seq Analysis

ChIP_Seq_Workflow start Cell/Tissue Samples (Control vs. ALCAR-Treated) crosslinking Cross-linking Proteins to DNA (Formaldehyde) start->crosslinking chromatin_prep Chromatin Fragmentation (Sonication/Enzymatic Digestion) crosslinking->chromatin_prep immunoprecipitation Immunoprecipitation with Antibody for Acetylated Histone chromatin_prep->immunoprecipitation purification DNA Purification immunoprecipitation->purification library_prep ChIP-Seq Library Preparation purification->library_prep sequencing High-Throughput Sequencing (NGS) library_prep->sequencing raw_data Raw Sequencing Reads (FASTQ files) sequencing->raw_data alignment Read Alignment to Reference Genome raw_data->alignment peak_calling Peak Calling to Identify Enriched Regions alignment->peak_calling annotation Peak Annotation and Downstream Analysis peak_calling->annotation

Caption: Workflow for Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq).

Experimental Protocols

RNA-Seq for Differential Gene Expression Analysis

Objective: To identify genes that are differentially expressed in response to this compound treatment.

1. Cell Culture and Treatment:

  • Culture cells of interest (e.g., neuronal cells, hepatocytes) in appropriate media.

  • Treat cells with a predetermined concentration of this compound or Acetyl-L-Carnitine for a specific duration. Include a vehicle-treated control group.

2. RNA Extraction:

  • Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).

3. Library Preparation:

  • Prepare RNA-seq libraries from high-quality RNA samples using a commercial kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.

4. Sequencing:

  • Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

5. Data Analysis:

  • Quality Control: Use tools like FastQC to assess the quality of raw sequencing reads.

  • Alignment: Align the reads to a reference genome using aligners like STAR or HISAT2.

  • Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

  • Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify differentially expressed genes between the carnitine-treated and control groups. Set significance thresholds (e.g., adjusted p-value < 0.05 and log2 fold change > 1).

  • Downstream Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., using DAVID or GSEA) on the list of differentially expressed genes to understand the biological processes affected.

ChIP-Seq for Histone Acetylation Analysis

Objective: To identify genomic regions with altered histone acetylation levels following Acetyl-L-Carnitine treatment.

1. Cell Culture and Treatment:

  • Culture cells and treat with Acetyl-L-Carnitine and a vehicle control as described for RNA-Seq.

2. Chromatin Immunoprecipitation (ChIP):

  • Cross-linking: Cross-link proteins to DNA by treating cells with formaldehyde.

  • Cell Lysis and Chromatin Fragmentation: Lyse the cells and shear the chromatin to a size range of 200-500 bp using sonication or enzymatic digestion.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for a particular histone acetylation mark (e.g., anti-H3K27ac). Use magnetic beads to pull down the antibody-chromatin complexes.

  • Washing and Elution: Wash the beads to remove non-specific binding and elute the chromatin.

  • Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.

3. Library Preparation and Sequencing:

  • Prepare sequencing libraries from the purified ChIP DNA and an input control DNA sample using a ChIP-seq library preparation kit.

  • Sequence the libraries on a high-throughput sequencing platform.

4. Data Analysis:

  • Quality Control and Alignment: Perform quality control and align the sequencing reads to a reference genome as in the RNA-Seq workflow.

  • Peak Calling: Use peak calling software (e.g., MACS2) to identify genomic regions with significant enrichment of the histone acetylation mark in the ALCAR-treated samples compared to the control.

  • Peak Annotation and Motif Analysis: Annotate the identified peaks to nearby genes and perform motif analysis to identify potential transcription factor binding sites within the enriched regions.

  • Integration with RNA-Seq Data: Correlate the changes in histone acetylation at gene promoters and enhancers with changes in the expression of those genes to establish a direct link between epigenetic modifications and transcriptional regulation.

Conclusion

The available evidence strongly supports a role for this compound, particularly in its acetylated form, in the regulation of gene expression. The primary mechanism appears to be through the donation of acetyl groups for histone acetylation, a fundamental process in epigenetic regulation. Comparative analysis with other molecules like sodium butyrate, resveratrol, and metformin reveals that while they may share some overlapping effects on gene expression, their underlying mechanisms and the specific sets of genes they regulate can differ significantly. For researchers and drug development professionals, understanding these nuances is crucial for targeting specific pathways and for the development of novel therapeutic strategies. The experimental protocols outlined in this guide provide a framework for the rigorous validation of this compound's effects on gene expression in various biological contexts.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Carnitine Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, maintaining a safe and compliant laboratory environment is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Carnitine Chloride, ensuring the safety of your team and the protection of our environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. This substance can cause skin and serious eye irritation, as well as respiratory irritation.[1] Always wear personal protective equipment (PPE), including protective gloves, safety goggles with side-shields, and a lab coat.[2][3] In case of spills, avoid dust formation and ensure the area is well-ventilated.[1][4]

Step-by-Step Disposal Protocol

The proper disposal of this compound, while not typically classified as hazardous waste, requires adherence to local, regional, and national regulations.

  • Consult Local Regulations and Safety Data Sheets (SDS): Before disposal, always consult your institution's environmental health and safety (EHS) office and the specific SDS for the this compound product you are using. Different forms, such as L-Carnitine Hydrochloride or Acetyl-L-Carnitine Chloride, may have slightly different guidelines.

  • Waste Collection:

    • Solid Waste: Carefully sweep up any solid this compound waste, avoiding the creation of dust. Place the collected material into a suitable, sealed, and clearly labeled container for disposal.

    • Liquid Waste: For solutions containing this compound, absorb the liquid with an inert material such as diatomite or universal binders. Place the absorbent material into a sealed container for disposal.

    • Contaminated Materials: Any materials, such as paper towels or PPE, that have come into contact with this compound should be collected and placed in a sealed container for disposal.

  • Disposal Method:

    • Licensed Landfill: In many cases, this compound waste can be disposed of by burial in a licensed landfill.

    • Incineration: Another common method is incineration in a licensed facility, sometimes after being mixed with a combustible solvent.

  • Decontamination: Thoroughly decontaminate any surfaces or equipment that came into contact with this compound. Wash the area with large amounts of water, and prevent runoff from entering drains.

  • Empty Containers: Decontaminate empty containers. Once cleaned, they can often be recycled, but always observe all label safeguards until the containers are destroyed.

Quantitative Data Summary

Quantitative disposal limits for this compound are not broadly established and are highly dependent on local regulations. The following table summarizes key characteristics relevant to its disposal.

ParameterValue/InformationSource
Hazard Classification Not typically regulated as hazardous for transport (DOT, IATA, IMDG).Safety Data Sheets
Environmental Hazards Should not be released into the environment; prevent entry into drains and watercourses.Safety Data Sheets
Occupational Exposure Limits No specific occupational exposure limits are generally established.Safety Data Sheets

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated consult_sds Consult Product-Specific SDS and Local Regulations start->consult_sds is_spill Is it a spill? consult_sds->is_spill handle_spill Handle Spill: - Wear appropriate PPE - Contain the spill - Collect material (sweep or absorb) is_spill->handle_spill Yes package_waste Package waste in a sealed, labeled container is_spill->package_waste No (Routine Waste) handle_spill->package_waste disposal_method Select Disposal Method based on Regulations package_waste->disposal_method landfill Licensed Landfill disposal_method->landfill Permitted incineration Licensed Incineration disposal_method->incineration Permitted decontaminate Decontaminate work area and equipment landfill->decontaminate incineration->decontaminate end End: Disposal Complete decontaminate->end

Caption: this compound Disposal Workflow.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Carnitine Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals engaged in drug development and scientific research, ensuring a safe handling environment for chemicals like Carnitine Chloride is paramount. This guide provides essential, immediate safety and logistical information, from personal protective equipment (PPE) to disposal plans, to foster a culture of safety and precision in your laboratory.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE based on safety data sheets.

PPE CategoryItemStandard/Specification
Eye/Face Protection Safety glasses with side-shields or chemical safety gogglesConforming to EN 166 (EU) or NIOSH (US)[1][2]
Hand Protection Compatible chemical-resistant glovesInspected prior to use[1][3]
Body Protection Protective clothing, chemical-resistant apron, long-sleeved clothingTo prevent skin exposure[3]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorUse in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, a full-face respirator may be necessary

Safe Handling and Storage Protocols

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling:

  • Avoid contact with skin, eyes, and clothing.

  • Do not ingest or inhale the substance.

  • Use in a well-ventilated area and avoid the formation of dust and aerosols.

  • Wash hands thoroughly after handling.

  • Contaminated clothing should be removed and washed before reuse.

Storage:

  • Keep containers tightly closed when not in use.

  • Store in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents.

  • Some forms of this compound may require refrigeration; always consult the product-specific information for storage temperature. For instance, some safety data sheets specify a storage temperature of 2°C - 8°C.

Emergency Procedures and First Aid

In the event of accidental exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.
Skin Contact Immediately wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation occurs.
Inhalation Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration. Seek medical attention.
Ingestion Wash out the mouth with water. Do NOT induce vomiting. Seek medical attention.

Spill and Disposal Management

A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.

Spill Response:

  • Evacuate and Ventilate: Ensure the area is well-ventilated. For major spills, evacuate personnel from the area.

  • Control Ignition Sources: Remove all sources of ignition as fine dust can form explosive mixtures with air.

  • Containment: Prevent the spill from entering drains or waterways.

  • Clean-up:

    • For dry spills, use dry clean-up procedures to avoid generating dust. Collect the material in a suitable, labeled container for disposal.

    • For wet spills, absorb the material and place it in a labeled container for disposal.

  • Decontamination: Wash the spill area thoroughly with water.

Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations.

  • One recommended method for disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.

  • Waste should be collected in suitable, closed containers.

This compound Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.

CarnitineChlorideHandling Start Receiving this compound Storage Proper Storage (Cool, Dry, Ventilated) Start->Storage Inspect & Log HandlingPrep Pre-Handling Safety Check (Review SDS, Check Ventilation) Storage->HandlingPrep PPE Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) HandlingPrep->PPE Handling Handling and Use (Weighing, Dissolving, etc.) PPE->Handling PostHandling Post-Handling Procedures (Decontaminate Surfaces, Wash Hands) Handling->PostHandling WasteCollection Waste Collection (Segregated, Labeled Containers) Handling->WasteCollection Generate Waste End End of Process PostHandling->End Disposal Waste Disposal (Follow Institutional & Regulatory Guidelines) WasteCollection->Disposal

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Carnitine Chloride
Reactant of Route 2
Carnitine Chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.